4-Vinylcyclohexene
Description
Properties
IUPAC Name |
4-ethenylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDKZWKEPDTENS-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC=CC1 | |
| Source | PubChem | |
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Related CAS |
27053-88-9 | |
| Record name | Cyclohexene, 4-ethenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID3021437 | |
| Record name | 4-Vinylcyclohexene | |
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Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Gas or Vapor; Liquid, Colorless to slightly yellow liquid with a sweet aromatic odor at 0.5 ppm; [AIHA], COLOURLESS LIQUID., Colorless liquid. | |
| Record name | Cyclohexene, 4-ethenyl- | |
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| Record name | 4-Vinyl cyclohexene | |
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| Record name | 4-VINYLCYCLOHEXENE | |
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| Record name | 4-VINYL CYCLOHEXENE | |
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Boiling Point |
128 °C @ 760 mm Hg, 128 °C, 259-261 °F | |
| Record name | 4-VINYL-1-CYCLOHEXENE | |
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Flash Point |
61 °F (Closed cup), 16 °C, 16 °C c.c., 60 °F | |
| Record name | 4-VINYL-1-CYCLOHEXENE | |
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| Record name | 4-VINYL CYCLOHEXENE | |
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Solubility |
Miscible with methanol, Soluble in ether, benzene, petroleum ether., In water, 50 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |
| Record name | 4-VINYL-1-CYCLOHEXENE | |
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Density |
0.8299 @ 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 0.83 | |
| Record name | 4-VINYL-1-CYCLOHEXENE | |
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Vapor Density |
3.76 (Air= 1), Relative vapor density (air = 1): 3.7, 3.76 | |
| Record name | 4-VINYL-1-CYCLOHEXENE | |
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Vapor Pressure |
15.7 [mmHg], 15.7 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 2.1, 15 mmHg at 77 °F | |
| Record name | 4-Vinyl cyclohexene | |
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Color/Form |
Liquid | |
CAS No. |
100-40-3 | |
| Record name | Vinylcyclohexene | |
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| Record name | 4-Vinyl-1-cyclohexene | |
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| Record name | Cyclohexene, 4-ethenyl- | |
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| Record name | 4-VINYL-1-CYCLOHEXENE | |
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Melting Point |
-108.9 °C, -109 °C, -150 °F | |
| Record name | 4-VINYL-1-CYCLOHEXENE | |
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| Record name | 4-VINYL CYCLOHEXENE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 4-Vinylcyclohexene (4-VCH), a significant industrial chemical. The information is presented to support research, development, and safety protocols.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-Ethenylcyclohexene |
| Synonyms | 1-Vinyl-3-cyclohexene, 4-vinyl-1-cyclohexene |
| CAS Number | 100-40-3[1] |
| Molecular Formula | C₈H₁₂[2] |
| Molecular Weight | 108.18 g/mol [3] |
| Structure | A cyclohexene ring with a vinyl group at position 4. |
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value | Source |
| Appearance | Colorless liquid | [4][5] |
| Odor | Pungent, characteristic | [5][6] |
| Boiling Point | 126-129 °C | [1][4] |
| Melting/Freezing Point | -108.9 °C | [4][7] |
| Density | 0.832 g/mL at 25 °C | [1] |
| Vapor Density | 3.76 (air = 1) | [1][2] |
| Vapor Pressure | 15 mmHg at 25 °C | [4][8] |
| Flash Point | 16 °C (closed cup) | [2][9] |
| Autoignition Temperature | 269 °C | [2] |
| Refractive Index | n20/D 1.463 | [1] |
| Solubility in Water | 50 mg/L at 25 °C (slightly soluble) | [1][2][4] |
| Solubility in Organic Solvents | Soluble in benzene, diethyl ether, petroleum ether | [4][7] |
| Octanol/Water Partition Coefficient (log Pow) | 3.93 | [1][2] |
Chemical Properties and Reactivity
This compound is a reactive cyclic olefin due to the presence of two double bonds.
-
Dimerization and Synthesis : It is primarily produced through the catalytic dimerization of 1,3-butadiene in a Diels-Alder reaction.[7][10] This process is typically conducted at elevated temperatures (110-425 °C) and pressures (1.3-100 MPa) using catalysts like silicon carbide with copper or chromium salts.[4][10]
-
Oxidation and Peroxide Formation : Prolonged exposure to air or oxygen can lead to the formation of explosive peroxides.[2] It is recommended to check for peroxides before distillation and eliminate them if found.[2] Temperatures above 26.6 °C and exposure to oxygen can also cause discoloration and the formation of gums.[1][4]
-
Epoxidation : this compound is a precursor to this compound diepoxide (VCD), a reactive diluent for epoxy resins.[11] The epoxidation is carried out using peroxyacetic acid.[11] VCD is noted for its ovotoxicity, making it a subject of study in reproductive toxicology.[12][13]
-
Incompatibilities : It is incompatible with strong oxidizing agents, acids, bases, and certain metals.[1] It can react vigorously with these materials, posing a fire and explosion hazard.[2]
Experimental Protocols
Synthesis of this compound via Dimerization of 1,3-Butadiene
This protocol is based on the industrial production method.
-
Catalyst Preparation : A catalyst bed is prepared using silicon carbide mixed with copper or chromium salts.[4]
-
Reaction Setup : A high-pressure reactor is charged with the catalyst.
-
Reaction Conditions : Gaseous 1,3-butadiene is fed into the reactor. The temperature is maintained between 110 °C and 425 °C, and the pressure is kept between 1.3 and 100 MPa.[10]
-
Product Isolation : The product stream, containing this compound and byproducts like 1,5-cyclooctadiene, is cooled and depressurized.
-
Purification : Fractional distillation is used to separate this compound from unreacted butadiene and other byproducts. Purity is often assessed using Gas Chromatography (GC).[10]
Safety and Handling
| Hazard | Description |
| Flammability | Highly flammable liquid and vapor.[1][6] Vapors can form explosive mixtures with air.[2] Explosive limits in air are 0.8-9.1% by volume.[2] |
| Health Hazards | Causes skin irritation.[6] May be fatal if swallowed and enters airways.[6] Suspected of causing cancer (IARC Group 2B) and is possibly toxic for human reproduction.[2][4] |
| Environmental Hazards | Toxic to aquatic organisms with long-lasting effects.[2] |
| Storage | Store in a cool, well-ventilated, fireproof area separated from oxidants.[2] It should be stored only if stabilized, typically with an inhibitor like p-tert-butylcatechol, to prevent polymerization and peroxide formation.[2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[14] In case of insufficient ventilation, wear suitable respiratory equipment. |
Applications
This compound is primarily used as a chemical intermediate in the synthesis of other compounds.[4][15]
-
Flame Retardants : It is a precursor in the production of certain flame retardants.[1]
-
Flavors and Fragrances : Used as an intermediate in the synthesis of various flavor and fragrance compounds.[4]
-
Epoxy Resins : It is converted to this compound diepoxide, which serves as a reactive diluent for other diepoxides and epoxy resins.[11]
-
Polymers : It can be used in the manufacture of polyolefins and other polymers.[4]
Visualization
The following diagram illustrates the synthesis of this compound from 1,3-Butadiene and its subsequent epoxidation to form this compound Diepoxide, a key industrial application.
Caption: Synthesis of 4-VCH and its conversion to VCD for various applications.
References
- 1. 4-Vinyl-1-cyclohexene CAS#: 100-40-3 [m.chemicalbook.com]
- 2. ICSC 1177 - this compound [inchem.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vinylcyclohexene - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]
- 6. agilent.com [agilent.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 4-VINYL CYCLOHEXENE | Occupational Safety and Health Administration [osha.gov]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. fishersci.be [fishersci.be]
- 15. This compound (IARC Summary & Evaluation, Volume 60, 1994) [inchem.org]
4-Vinylcyclohexene spectroscopic data (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide to the Spectroscopic Profile of 4-Vinylcyclohexene.
This whitepaper provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organic compound this compound. Detailed experimental protocols and a visual representation of the molecule's structural elucidation through spectroscopy are included to support research and development activities.
Executive Summary
This compound (4-VCH) is a cyclic olefin of significant interest in chemical synthesis and as a precursor to various polymers and specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and the analysis of reaction kinetics and metabolite formation. This document compiles and interprets the essential spectroscopic data for 4-VCH, presenting it in a clear and accessible format for laboratory professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the vinylic and aliphatic protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.68 | m | H-1, H-2 (Cyclohexene C=C-H) |
| 5.45 | m | H-7 (-CH=CH₂) |
| 4.95 | m | H-8, H-8' (=CH₂) |
| 2.07 | m | H-3, H-6 (Allylic CH₂) |
| 1.75 | m | H-5 (Allylic CH₂) |
| 1.25 | m | H-4 (Tertiary CH) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides a count of the unique carbon environments within the this compound molecule.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 143.81 | C-7 (-C H=CH₂) |
| 126.93 | C-1 or C-2 (Cyclohexene C =C) |
| 126.13 | C-1 or C-2 (Cyclohexene C =C) |
| 112.38 | C-8 (=C H₂) |
| 37.68 | C-4 (Tertiary C H) |
| 31.12 | C-3 or C-6 (Allylic C H₂) |
| 28.51 | C-3 or C-6 (Allylic C H₂) |
| 24.94 | C-5 (Aliphatic C H₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in this compound, particularly the carbon-carbon double bonds.
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3080 | C-H Stretch | Vinylic C-H |
| 3015 | C-H Stretch | Vinylic C-H (Cyclohexene) |
| 2920 | C-H Stretch | Aliphatic C-H |
| 2840 | C-H Stretch | Aliphatic C-H |
| 1645 | C=C Stretch | Vinylic C=C |
| 1655 | C=C Stretch | Cyclohexene C=C |
| 990, 910 | C-H Bend | Vinylic C-H (out-of-plane) |
| 660 | C-H Bend | Cyclohexene C-H (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for its identification in complex mixtures. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 108 | 25 | [C₈H₁₂]⁺• (Molecular Ion) |
| 93 | 15 | [C₇H₉]⁺ |
| 79 | 95 | [C₆H₇]⁺ |
| 80 | 30 | [C₆H₈]⁺ |
| 54 | 100 | [C₄H₆]⁺ (Butadiene radical cation) |
| 39 | 40 | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Instrument: Varian A-60 or equivalent NMR spectrometer.[1]
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Concentration: Approximately 5-10 mg of this compound in 0.5 mL of solvent.
IR Spectroscopy
-
Instrument: Perkin-Elmer 621 Grating IR Spectrophotometer or equivalent FTIR spectrometer.
-
Sample Preparation: A thin film of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Technique: Transmission.
Mass Spectrometry
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full scan to detect all fragment ions.
Spectroscopic Data Relationship Diagram
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Relationship between spectroscopic methods and the structural data obtained for this compound.
References
4-Vinylcyclohexene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Vinylcyclohexene (4-VCH), a significant industrial chemical and a subject of toxicological research. This document details its chemical identity, physical properties, synthesis, analytical methods, and its metabolic pathway leading to ovotoxicity.
Core Chemical Identity
CAS Number: 100-40-3[1][2][3][4]
Molecular Structure: this compound is an organic compound characterized by a vinyl group attached to the fourth carbon of a cyclohexene ring.[3] It is a colorless liquid.[1][3][4] Although it is a chiral molecule, it is primarily used in its racemic form.[3]
Molecular Formula: C₈H₁₂[1][2][4]
Synonyms: 4-Ethenylcyclohexene, 1-Vinyl-3-cyclohexene, Butadiene dimer.[1][2][3][4]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 108.18 g/mol | [3] |
| Boiling Point | 128.9 °C | [1][4] |
| Melting/Freezing Point | -108.9 °C | [1][4] |
| Density | 0.8299 g/cm³ at 20 °C | [1][4] |
| Vapor Pressure | 15 mmHg at 25 °C | [1] |
| Flash Point | 21.2 °C (open cup) | [1] |
| Water Solubility | 50 mg/L | [1] |
| Solubility | Soluble in benzene, diethyl ether, and petroleum ether | [1][4] |
| Refractive Index (n_D) | 1.4639 at 20 °C | [4] |
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
This compound is commercially produced through the [4+2] cycloaddition, or Diels-Alder reaction, of two molecules of 1,3-butadiene.[3]
Industrial Protocol Overview: The dimerization of 1,3-butadiene is conducted at elevated temperatures, typically ranging from 110 to 425 °C, and under high pressure (1.3 to 100 MPa).[1][3] This reaction is facilitated by a catalyst, which is often a mixture of silicon carbide with copper or chromium salts.[1][3] A notable side product of this reaction is 1,5-cyclooctadiene.[3]
Conceptual Laboratory Protocol:
-
Reactant Preparation: A reaction vessel, typically a high-pressure autoclave, is charged with liquid 1,3-butadiene and the catalyst.
-
Reaction Conditions: The vessel is sealed and heated to the target temperature and pressure to initiate the dimerization. The reaction is allowed to proceed for a set duration.
-
Product Isolation: After cooling, the reaction mixture is depressurized. The crude product is a mixture of this compound, unreacted butadiene, 1,5-cyclooctadiene, and other oligomers.
-
Purification: The this compound is separated from the crude mixture by fractional distillation. An inhibitor, such as tert-butylcatechol, is often added to the purified product to prevent polymerization and oxidation.[1]
Analytical Method: Quantification in Air by Gas Chromatography
This protocol describes the determination of airborne this compound concentrations, relevant for occupational exposure monitoring.
1. Sample Collection:
-
Sorbent: A solid sorbent tube containing two sections of activated coconut-shell charcoal (100 mg front, 50 mg back) is used.
-
Air Sampling: A calibrated air sampling pump draws a known volume of air through the sorbent tube at a flow rate of 0.3 to 1.5 L/min.
2. Sample Preparation:
-
Desorption: The charcoal from both sections is transferred to separate vials. 1 mL of carbon disulfide is added to each vial to desorb the this compound.
-
Stability: Samples are stable for up to 7 days at room temperature and 21 days when refrigerated.
3. Instrumental Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Column: A suitable capillary column, such as one with a non-polar stationary phase.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An appropriate temperature program is used to separate this compound from other components.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration. The limit of detection for this method has been reported to be 0.044 ng.
Metabolic Pathway and Toxicological Significance
This compound is a known ovarian toxicant, particularly in mice. Its toxicity is not due to the parent compound itself but rather its metabolic activation to reactive epoxides.[1][5]
The metabolic activation is primarily carried out by cytochrome P450 (CYP) enzymes, predominantly in the liver.[1][5] The process involves two key epoxidation steps. First, 4-VCH is oxidized at either the double bond in the cyclohexene ring or the vinyl group, forming two different monoepoxides: this compound-1,2-epoxide and this compound-7,8-epoxide.[5] Subsequently, the remaining double bond in these monoepoxides can be further oxidized to form this compound diepoxide (VCD).[5] This diepoxide is the ultimate toxic metabolite responsible for the destruction of small pre-antral ovarian follicles.[6]
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ICSC 1177 - this compound [inchem.org]
- 3. 4-Vinyl-1-cyclohexene | C8H12 | CID 7499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. In vitro metabolism of this compound in rat and mouse liver, lung, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Guide to the Safe Laboratory Handling of 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylcyclohexene (4-VCH), an industrial chemical primarily used as a raw material in the production of polymers and as a chemical intermediate, presents a unique set of health and safety challenges in the laboratory setting.[1][2] This volatile, flammable, and toxic substance necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks. This technical guide provides an in-depth overview of the health and safety considerations for this compound, summarizing key quantitative data, outlining experimental protocols for its assessment, and visualizing its metabolic and toxicological pathways.
Physicochemical and Toxicological Properties of this compound
A comprehensive understanding of the intrinsic properties of 4-VCH is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₂ | [3] |
| Molecular Weight | 108.18 g/mol | [4] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Characteristic, strong | [6] |
| Boiling Point | 128-130 °C | [5][7] |
| Melting Point | -108.9 °C | [1][5] |
| Flash Point | 16 °C (closed cup) | [5][7] |
| Density | 0.8299 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 11 hPa at 20 °C | [7] |
| Solubility in Water | Slightly soluble (50 mg/L) | [1] |
| Autoignition Temperature | 265-269 °C | [5][7] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Route | Reference(s) |
| LD₅₀ (Lethal Dose, 50%) | 6,300 mg/kg | Rat | Oral | [7] |
| 16,620 mg/kg | Rabbit | Dermal | [7] | |
| LC₅₀ (Lethal Concentration, 50%) | 27,000 mg/L (4 hours) | Mouse | Inhalation | [7] |
Table 3: Occupational Exposure Limits for this compound
| Organization | Limit | Notes | Reference(s) |
| ACGIH (TLV-TWA) | 0.1 ppm (0.44 mg/m³) | [6][7] | |
| OSHA (PEL) | Not Established | [6] |
Health Hazards and Target Organ Toxicity
This compound is classified as a hazardous substance with multiple health effects.
-
Carcinogenicity : 4-VCH is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1][6] Animal studies have demonstrated that oral administration of 4-VCH can lead to an increased incidence of ovarian tumors in female mice.[1][8]
-
Reproductive Toxicity : 4-VCH is suspected of damaging fertility or the unborn child.[7][9] Its primary metabolite, this compound diepoxide (VCD), is a known ovotoxicant that selectively destroys primordial and primary follicles in the ovaries of rodents, leading to premature ovarian failure.[1][10]
-
Skin Irritation : It is a known skin irritant, causing redness and inflammation upon contact.[5][7][9]
-
Aspiration Hazard : If swallowed, 4-VCH can enter the airways and may be fatal.[7][9]
-
Respiratory Irritation : Inhalation of vapors may cause irritation to the respiratory tract.[6]
Metabolic Activation and Mechanism of Ovarian Toxicity
The toxicity of 4-VCH is intrinsically linked to its metabolism. In the liver, cytochrome P450 enzymes metabolize 4-VCH to its more reactive and toxic epoxide metabolites, primarily this compound diepoxide (VCD).[5][9]
The primary mechanism of 4-VCH-induced ovarian toxicity involves the destruction of primordial follicles by its metabolite, VCD, through the induction of apoptosis (programmed cell death).[1][10] Research suggests that VCD may interfere with critical cell survival signaling pathways within the oocytes.[1]
Experimental Protocols for Health Hazard Assessment
The following sections outline the general methodologies for key experiments used to determine the health hazards of this compound.
Carcinogenicity Bioassay (Oral Gavage)
This protocol is based on studies conducted by the National Toxicology Program (NTP).[11]
-
Objective : To assess the carcinogenic potential of 4-VCH following long-term oral administration.
-
Test System : Male and female F344/N rats and B6C3F1 mice.
-
Procedure :
-
Groups of 50 animals of each sex and species are used.
-
4-VCH, dissolved in a suitable vehicle like corn oil, is administered by gavage (oral intubation) five days a week for up to two years.
-
Dose levels are determined from prior subchronic toxicity studies. For 4-VCH, doses of 200 and 400 mg/kg body weight have been used.[11]
-
A control group receives the vehicle only.
-
Animals are observed daily for clinical signs of toxicity. Body weights are recorded regularly.
-
At the end of the study, all animals are euthanized and subjected to a complete necropsy.
-
All organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.
-
-
Endpoint : Incidence, type, and location of tumors in the treated groups compared to the control group.
Reproductive Toxicity Study (Ovotoxicity Assessment)
This methodology is adapted from research investigating the ovarian toxicity of 4-VCH and its metabolites.[5]
-
Objective : To determine the effect of 4-VCH on the ovary, specifically on the population of primordial and primary follicles.
-
Test System : Female B6C3F1 mice.
-
Procedure :
-
Groups of female mice (e.g., 28 days old) are administered 4-VCH or its metabolites (like VCD) daily via intraperitoneal injection or oral gavage for a specified period (e.g., 30 days).
-
A range of doses is tested to establish a dose-response relationship.
-
A control group receives the vehicle only.
-
At the end of the dosing period, the animals are euthanized, and the ovaries are collected.
-
Ovaries are fixed, sectioned, and stained for histological examination.
-
The number of primordial and primary follicles is quantified by counting them in serial sections of the ovary.
-
-
Endpoint : A significant reduction in the number of primordial and primary follicles in the treated groups compared to the control group indicates ovotoxicity.
Skin Irritation Assay
This protocol is a general representation of the Draize skin irritation test.
-
Objective : To assess the potential of 4-VCH to cause skin irritation.
-
Test System : Albino rabbits.
-
Procedure :
-
A small area of the rabbit's back is clipped free of fur.
-
A specific amount of 4-VCH (e.g., 0.5 mL) is applied to the clipped skin and covered with a gauze patch.
-
The patch is left in place for a set period (e.g., 4 hours).
-
After the exposure period, the patch is removed, and the skin is cleaned.
-
The application site is observed and scored for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Endpoint : The severity of skin reactions is graded on a numerical scale. The average scores determine the irritation potential of the substance.
Safe Laboratory Handling and Emergency Procedures
Strict adherence to safety protocols is paramount when working with 4-VCH.
Engineering Controls :
-
Always handle 4-VCH in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Use explosion-proof electrical equipment where vapors may accumulate.[5]
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[9]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Consult the glove manufacturer's compatibility data.
-
Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.[5]
Handling and Storage :
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][9]
-
Ground all containers and transfer equipment to prevent static discharge.[12]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, separated from oxidizing agents.[5][7]
Emergency Procedures :
-
Spills :
-
Fire :
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Conclusion
This compound is a valuable chemical intermediate that demands respect and careful handling in the laboratory. Its flammability, carcinogenicity, reproductive toxicity, and irritant properties necessitate a multi-faceted approach to safety, encompassing a thorough understanding of its hazards, the implementation of robust engineering and administrative controls, the consistent use of appropriate personal protective equipment, and preparedness for emergencies. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize the risks associated with 4-VCH and maintain a safe laboratory environment.
References
- 1. This compound diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Ovarian toxicity of this compound diepoxide: a mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of epoxidation in this compound-induced ovarian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ovarian Toxicity of this compound Diepoxide: A Mechanistic Model | Semantic Scholar [semanticscholar.org]
- 7. Accelerated Ovarian Failure Induced by 4-Vinyl Cyclohexene Diepoxide in Nrf2 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 100-40-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tceq.texas.gov [tceq.texas.gov]
- 13. Comparison of the disposition and in vitro metabolism of this compound in the female mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and storage requirements for 4-Vinylcyclohexene (4-VCH), a critical intermediate in the synthesis of various specialty chemicals. Due to its chemical structure, 4-VCH is susceptible to degradation, primarily through autoxidation and polymerization, which can impact its purity and pose significant safety risks. Adherence to proper handling and storage protocols is imperative to ensure the integrity of the material and the safety of laboratory personnel.
Core Stability Concerns
The primary stability concern for this compound is its propensity to form explosive peroxides upon exposure to atmospheric oxygen. This process, known as autoxidation, can be initiated by heat, light, and the presence of metal catalysts. Additionally, 4-VCH can undergo polymerization, which may be catalyzed by peroxides or other impurities.[1]
Key Degradation Pathways:
-
Peroxide Formation: The allylic hydrogen atoms in the cyclohexene ring are susceptible to abstraction, leading to the formation of hydroperoxides. These peroxides are unstable and can decompose violently, especially upon heating or mechanical shock.[1]
-
Polymerization: The vinyl group makes 4-VCH susceptible to polymerization, which can be initiated by free radicals formed during autoxidation. This can lead to a change in the physical properties of the material, including increased viscosity and the formation of solid polymers.
-
Discoloration and Gum Formation: Prolonged exposure to oxygen and temperatures above 26.6°C can lead to discoloration and the formation of gummy residues.[2]
Recommended Storage and Handling Guidelines
To mitigate the risks associated with 4-VCH instability, the following storage and handling procedures are recommended:
| Parameter | Guideline | Rationale | Citation |
| Temperature | Store in a cool location, such as an explosion-proof refrigerator. | Reduces the rate of autoxidation and polymerization. | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric oxygen, a key reactant in peroxide formation. | [4] |
| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to air and light, which can initiate degradation. | [3] |
| Inhibitors | Ensure the presence of a suitable polymerization inhibitor. | Scavenges free radicals to prevent the onset of autoxidation and polymerization. | [2] |
| Segregation | Store separately from oxidizing agents, acids, and bases. | Avoids incompatible materials that can catalyze decomposition or polymerization.[1][4] | |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | 4-VCH is a highly flammable liquid with a low flash point.[2] | |
| Shelf Life | Monitor for peroxide formation regularly, especially for older containers or material of unknown age. Unopened containers with inhibitor have a limited shelf life. | Peroxide levels can increase to dangerous levels over time, even in the presence of inhibitors. | [5] |
Experimental Protocols
Regular monitoring of this compound for peroxide formation and inhibitor concentration is crucial for safe handling and use.
Protocol 1: Determination of Peroxide Value
This protocol is based on the principles outlined in ASTM E299 and other iodometric titration methods for determining peroxides in organic solvents.[3][6][7]
Objective: To quantify the concentration of peroxides in a this compound sample.
Principle: Peroxides in the sample oxidize iodide ions (from potassium iodide) to iodine in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
Reagents and Equipment:
-
Glacial Acetic Acid
-
Chloroform or Isooctane
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
Standardized 0.1 N or 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%) or Thyodene indicator
-
Erlenmeyer flask with a glass stopper
-
Burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 5-10 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30-50 mL of a solvent mixture (e.g., 3:2 v/v glacial acetic acid:chloroform).[3] Swirl to dissolve the sample.
-
Add 1 mL of freshly prepared saturated potassium iodide solution.[3]
-
Stopper the flask, swirl, and let it stand in the dark for at least 5 minutes (the reaction time may need to be extended for less reactive peroxides).
-
Add approximately 100 mL of deionized water.[3]
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with vigorous swirling until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination using the same procedure but without the 4-VCH sample.
Calculation: Peroxide Value (meq/kg) = ((V - Vb) * N * 1000) / W
Where:
-
V = Volume of Na₂S₂O₃ solution for the sample (mL)
-
Vb = Volume of Na₂S₂O₃ solution for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Monitoring of p-tert-Butylcatechol (TBC) Inhibitor
This protocol is based on the colorimetric method analogous to ASTM D4590 for the determination of TBC in styrene.[8]
Objective: To determine the concentration of the TBC inhibitor in this compound.
Principle: TBC reacts with sodium hydroxide in an alcoholic solution to form a pink-colored complex. The intensity of the color, which is proportional to the TBC concentration, is measured spectrophotometrically at 490 nm.[8]
Reagents and Equipment:
-
Sodium Hydroxide solution (e.g., 1 M in methanol)
-
Methanol or another suitable alcohol
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
TBC standards of known concentrations
Procedure:
-
Calibration Curve:
-
Prepare a series of TBC standards of known concentrations in this compound (or a suitable solvent if the matrix effect is negligible).
-
For each standard, take a known volume and add the sodium hydroxide solution.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each standard at 490 nm.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the this compound sample to be tested.
-
Treat the sample with the sodium hydroxide solution in the same manner as the standards.
-
Measure the absorbance of the sample at 490 nm.
-
-
Calculation:
-
Determine the concentration of TBC in the sample by comparing its absorbance to the calibration curve.
-
Note: HPLC methods can also be employed for more precise and specific quantification of TBC, especially in the presence of interfering substances.[9]
Visualizing Stability and Metabolism
To better understand the processes affecting this compound, the following diagrams illustrate the key chemical pathways.
References
- 1. store.astm.org [store.astm.org]
- 2. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 4. protocols.io [protocols.io]
- 5. ASTM D8534-23 - Standard Test Method for Determination of Trace Peroxides in Liquid, Liquefied, and Reagents Soluble Hydrocarbon Streams using Flow Injection System with Ultraviolet/Visible Detector [en-standard.eu]
- 6. matestlabs.com [matestlabs.com]
- 7. store.astm.org [store.astm.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Research-Grade 4-Vinylcyclohexene: Sourcing, Quality Control, and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of research-grade 4-Vinylcyclohexene (4-VCH), a critical chemical intermediate. It details commercial sourcing, typical product specifications, quality control protocols, and essential safety and metabolic information to support its effective and safe use in research and development.
Introduction to this compound (4-VCH)
This compound (IUPAC name: 4-Ethenylcyclohexene) is a colorless liquid and a dimer of 1,3-butadiene, produced commercially through a catalytic dimerization process.[1] It serves as a key intermediate in the synthesis of various compounds, including flame retardants, flavors, and fragrances, and in the manufacturing of polyolefins and specialty epoxy resins.[1][2][3]
For researchers, particularly in toxicology and drug development, 4-VCH and its metabolites are subjects of significant interest. The parent compound's metabolism leads to the formation of bioactive epoxides, such as this compound diepoxide (VCD), which is a known ovotoxicant that selectively destroys small pre-antral follicles in rodent ovaries.[4][5][6] This property makes VCD a model chemical for studying premature ovarian failure and related fertility disorders.[6][7] Understanding the commercial availability, purity, and handling of the parent compound is the first step in conducting reliable and reproducible studies.
Commercial Availability and Specifications
Research-grade 4-VCH is available from several major chemical suppliers. The purity and formulation can vary, with most offerings including an inhibitor like p-tert-butylcatechol to prevent polymerization and gum formation upon exposure to oxygen.[1] Below is a summary of typical product specifications from leading vendors.
Table 1: Commercial Supplier Specifications for Research-Grade this compound
| Parameter | Sigma-Aldrich (Supelco) | Thermo Scientific Chemicals | Typical Commercial Grade[1] |
| Product Name | 4-Vinyl-1-cyclohexene, analytical standard | 4-Vinyl-1-cyclohexene, 97%, stabilized | This compound |
| CAS Number | 100-40-3 | 100-40-3[8] | 100-40-3[1] |
| Purity / Assay | ≥99.5% (GC)[9] | 97%[8] | 97 wt% min.[1] |
| Inhibitor | 25-200 ppm p-tert-butylcatechol | Stabilized (typically with TBC) | 25–200 ppm tert-butylcatechol[1] |
| Primary Impurities | Not specified for analytical standard | Not specified | 1,5-cyclooctadiene (3 wt% max.)[1] |
| Available Quantities | 25 mL | 5 mL | Bulk quantities |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ | |
| Molecular Weight | 108.18 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 126-129 °C | [1][9] |
| Melting Point | -101 to -109 °C | [1][9] |
| Density | 0.831 - 0.832 g/mL at 20-25 °C | [9] |
| Refractive Index | n20/D 1.463 - 1.464 | [9] |
| Flash Point | 16 °C (60.8 °F) - closed cup | |
| Vapor Pressure | 10.2 - 15 mmHg at 25 °C | [1] |
| Storage Temperature | 2-8°C | [9] |
Quality Control and Analysis Protocol
Verifying the purity of 4-VCH upon receipt and before use is critical for experimental integrity. The most common analytical method is gas chromatography (GC), often coupled with flame ionization detection (FID) or mass spectrometry (MS).[1]
Experimental Protocol: Purity Analysis by Gas Chromatography (GC-FID)
This protocol outlines a general procedure for determining the purity of a 4-VCH sample.
-
Objective: To quantify the purity of this compound and identify potential impurities, such as 1,5-cyclooctadiene.
-
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Hexane or Dichloromethane, GC grade)
-
Volumetric flasks and micropipettes
-
GC vials with septa
-
Gas Chromatograph with FID detector
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving a known amount of 4-VCH in the chosen solvent. A typical concentration is 1000 µg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Prepare the sample for analysis by diluting it with the same solvent to fall within the calibration range.
-
-
GC-FID Instrumentation and Conditions:
-
GC Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to prevent column overload.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Detector (FID) Temperature: 280 °C.
-
-
Data Analysis:
-
Run the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted 4-VCH sample.
-
Identify the 4-VCH peak based on its retention time from the standard runs.
-
Calculate the concentration of 4-VCH in the sample using the calibration curve.
-
Purity is expressed as a weight percentage (% w/w). Peaks other than the solvent and 4-VCH should be identified (if using GC-MS) or reported as unknown impurities.
-
Visualization of Key Pathways and Workflows
Metabolic Pathway of this compound
For professionals in drug development and toxicology, the metabolic fate of 4-VCH is of primary importance. Metabolism occurs primarily in the liver via cytochrome P450 (CYP450) enzymes, which oxidize the compound to form monoepoxides and ultimately the highly reactive this compound diepoxide (VCD).[1][5][6] This diepoxide is the ultimate ovotoxicant responsible for the destruction of primordial and primary ovarian follicles.[4][5]
Caption: Metabolic activation of 4-VCH to its ovotoxic diepoxide metabolite (VCD) by CYP450 enzymes.
Workflow for Procurement and Experimental Use
A structured workflow ensures that research-grade chemicals are sourced, verified, and handled in a manner that guarantees both safety and experimental reproducibility.
Caption: A standard workflow for sourcing, verifying, and handling research-grade 4-VCH.
Safe Handling and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is a highly flammable liquid and is suspected of causing cancer and damaging fertility.[10]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11] Use explosion-proof electrical and ventilating equipment.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a protective suit.[10]
-
Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use an approved respirator with an organic vapor cartridge (e.g., type ABEK).
-
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[2][10] Take measures to prevent the buildup of electrostatic charge.[10] Avoid contact with skin, eyes, and inhalation of vapors.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] The recommended storage temperature is between 2-8°C.[9] Store in a designated flammables cabinet away from oxidizing agents.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[12]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor. May be fatal if swallowed and enters airways.[10]
-
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. This compound Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Vinyl-1-cyclohexene, 97%, stabilized 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. echemi.com [echemi.com]
4-Vinylcyclohexene: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-vinylcyclohexene (4-VCH) in a range of common organic solvents. Understanding the solubility characteristics of 4-VCH is critical for its application in synthesis, polymerization, and various research and development settings. This document compiles available data on its solubility, outlines general experimental protocols for solubility determination, and provides visualizations to illustrate key concepts.
Solubility of this compound
This compound is a non-polar organic compound, a characteristic that dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its miscibility with various solvents. Generally, 4-VCH exhibits high solubility in non-polar and weakly polar organic solvents and is poorly soluble in highly polar solvents like water.
Quantitative Solubility Data
Quantitative solubility data for this compound in common organic solvents is not extensively available in readily accessible literature. However, its solubility in water has been documented.
| Solvent | Temperature (°C) | Solubility | Source |
| Water | Not Specified | 50 mg/L | [1][2] |
Qualitative Solubility in Organic Solvents
While specific quantitative data is limited, the solubility of this compound in several common organic solvents is qualitatively described as high.
| Solvent | Qualitative Solubility |
| Benzene | Soluble[1][2] |
| Diethyl Ether | Soluble[1][2] |
| Petroleum Ether | Soluble[1][2] |
| Hexane | Soluble[3][4] |
| Toluene | Soluble[3][4] |
| Methanol | Miscible |
It is also generally noted that, as with many organic compounds, the solubility of this compound in organic solvents tends to increase with temperature[3][4].
Experimental Protocols for Solubility Determination
Method 1: Gravimetric Determination (for solid solutes, adapted for a liquid solute)
This method involves preparing a saturated solution, separating the undissolved solute, and determining the concentration of the dissolved solute in the supernatant.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., hexane, toluene)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed, screw-cap vial or flask.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of a separate phase of undissolved 4-VCH should be visible.
-
-
Phase Separation:
-
After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for a period to allow for initial phase separation.
-
To ensure complete separation of the undissolved solute, centrifuge the mixture at a controlled temperature.
-
-
Analysis of the Supernatant:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions and the saturated supernatant sample using a calibrated analytical method, such as GC-FID.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.
-
-
Calculation of Solubility:
-
Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Method 2: Visual Miscibility Determination
For determining if this compound is miscible with a solvent, a simple visual method can be employed.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or pipettes
-
Test tubes or vials with closures
Procedure:
-
In a clean, dry test tube, add a known volume of the solvent.
-
Incrementally add known volumes of this compound to the solvent, sealing and shaking the mixture after each addition.
-
Observe the mixture for the formation of a single, clear phase (miscible) or the presence of two distinct layers or turbidity (immiscible or partially miscible).
-
Repeat the process by adding the solvent to this compound to observe the behavior across a range of compositions.
Visualizations
Logical Relationship of this compound Solubility
The following diagram illustrates the general solubility behavior of this compound based on solvent polarity.
Caption: Relationship between 4-VCH and solvent polarity.
General Experimental Workflow for Solubility Determination
This diagram outlines a typical workflow for the experimental determination of solubility.
Caption: A generalized workflow for determining solubility.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylcyclohexene (4-VCH), a cyclic olefin, is a significant industrial chemical primarily formed through the dimerization of 1,3-butadiene.[1][2] It serves as a crucial intermediate in the synthesis of various chemicals, including flame retardants, flavors, and fragrances.[2] Furthermore, its derivative, this compound dioxide, is a precursor in the production of epoxy resins.[1][3] In the context of drug development and toxicology, understanding the thermodynamic properties of 4-VCH and its metabolites is essential for assessing its stability, reactivity, and potential biological interactions.[4] This technical guide provides an in-depth overview of the core thermodynamic properties of this compound, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.
Core Thermodynamic and Physical Properties
A summary of the essential thermodynamic and physical properties of this compound is presented in the tables below. This data has been compiled from various sources, including critically evaluated data from the National Institute of Standards and Technology (NIST).
Table 1: General and Physical Properties of this compound
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C₈H₁₂ | - | [1] |
| Molecular Weight | 108.18 | g/mol | [1][3] |
| Appearance | Colorless liquid | - | [1][4] |
| Density (at 20°C) | 0.8299 | g/cm³ | [1][4] |
| Melting Point | -108.9 | °C | [1][4] |
| Boiling Point | 128.9 | °C | [1][4] |
| Vapor Pressure (at 25°C) | 15 | mm Hg | [4] |
| Refractive Index (at 20°C) | 1.4639 | - | [1] |
| Flash Point | 21.2 | °C | [1][4] |
| Autoignition Temperature | 269 | °C | [1] |
| Solubility in Water | 0.05 | g/L | [1] |
Table 2: Enthalpy and Entropy Data for this compound
| Property | Value | Unit | Reference(s) |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | [-4892.90, -4889.80] | kJ/mol | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 38.3 | kJ/mol | [5] |
| Ideal Gas Enthalpy of Formation (ΔfH°gas) | 49.4 | kJ/mol | [5] |
| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -72.4 | kJ/mol | [5] |
| Ideal Gas Entropy (S°gas) at 298.15 K | 358.33 | J/mol·K | [6] |
Table 3: Heat Capacity Data for this compound
| Temperature (K) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Liquid Heat Capacity at Saturation (Csat) (J/mol·K) |
| 298.15 | 153.9 | 186.2 |
| 300 | 155.0 | 187.0 |
| 400 | 208.0 | 218.0 |
| 500 | 253.0 | 250.0 |
| Data sourced from NIST/TRC Web Thermo Tables (WTT).[6] |
Experimental Protocols
The determination of thermodynamic properties requires precise and controlled experimental procedures. The following sections outline generalized methodologies for key experiments. It is important to note that these are representative protocols and may require optimization based on specific laboratory conditions and equipment.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance.[7][8]
Objective: To determine the isobaric heat capacity (Cp) of liquid this compound as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Microbalance
-
Reference material with a known heat capacity (e.g., sapphire)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh an empty hermetic aluminum pan and lid.
-
Introduce a small, precisely weighed sample of this compound (typically 5-10 mg) into the pan.
-
Hermetically seal the pan to prevent volatilization.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the system at the starting temperature (e.g., 25 °C).
-
Perform a baseline run with two empty pans over the desired temperature range (e.g., 25 °C to 100 °C) at a constant heating rate (e.g., 10 °C/min).
-
Perform a run with the sapphire standard under the same conditions.
-
Perform a run with the this compound sample under the same conditions.
-
-
Data Analysis:
-
The heat flow difference between the sample and the reference is measured as a function of temperature.
-
The heat capacity of the sample is calculated using the following equation: Cp (sample) = (ΔQ/Δt)sample / (msample * β) where:
-
Cp (sample) is the specific heat capacity of the sample
-
(ΔQ/Δt)sample is the heat flow to the sample
-
msample is the mass of the sample
-
β is the heating rate
-
-
Determination of Enthalpy of Combustion using Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[9]
Objective: To determine the standard enthalpy of combustion (ΔcH°) of this compound.
Apparatus:
-
Bomb calorimeter (isoperibol or adiabatic)
-
Stainless steel combustion bomb
-
Crucible (e.g., platinum or quartz)
-
Ignition wire (e.g., platinum or nichrome)
-
Cotton thread
-
Oxygen cylinder with pressure regulator
-
Calorimeter bucket with a known quantity of water
-
High-precision thermometer or temperature sensor
-
Stirrer
-
Benzoic acid (for calibration)
Procedure:
-
Calibration:
-
Determine the heat capacity of the calorimeter system by combusting a known mass of a standard substance (e.g., benzoic acid) under controlled conditions.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound (typically 0.5-1.0 g) into the crucible.
-
Attach a piece of ignition wire of known mass and length. A cotton thread of known mass can be used to facilitate ignition.
-
-
Assembly and Combustion:
-
Place the crucible in the bomb.
-
Add a small amount of distilled water to the bomb to ensure saturation of the final atmosphere with water vapor.
-
Seal the bomb and purge it with oxygen to remove air.
-
Pressurize the bomb with pure oxygen to a specified pressure (e.g., 30 atm).
-
Submerge the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Ignite the sample by passing an electric current through the ignition wire.
-
-
Data Collection:
-
Record the temperature of the water at regular intervals until a maximum temperature is reached and the system begins to cool.
-
-
Data Analysis:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Calculate the total heat released during the combustion using the heat capacity of the calorimeter and the temperature rise.
-
Make corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire and cotton thread.
-
The enthalpy of combustion at constant volume (ΔcU°) is calculated from the corrected heat release and the mass of the sample.
-
The enthalpy of combustion at constant pressure (ΔcH°) can then be calculated using the relationship: ΔcH° = ΔcU° + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key chemical transformations involving this compound.
Dimerization of 1,3-Butadiene to this compound
The primary industrial production method for this compound is the Diels-Alder reaction of two 1,3-butadiene molecules.[1][10]
Figure 1. Synthesis of this compound.
Epoxidation of this compound
This compound can be epoxidized to form this compound dioxide, a valuable precursor for epoxy resins.[3] This reaction is typically carried out using a peroxy acid, such as peroxyacetic acid.[3][11]
Figure 2. Epoxidation of this compound.
Oxidative Dehydrogenation of this compound to Styrene
This compound can be converted to styrene through oxidative dehydrogenation, a reaction of significant industrial interest.[5][12]
Figure 3. Oxidative Dehydrogenation to Styrene.
Conclusion
This technical guide has provided a comprehensive overview of the thermodynamic properties of this compound, offering valuable data for researchers, scientists, and professionals in drug development. The tabulated data facilitates easy comparison of key properties, while the generalized experimental protocols offer a foundation for laboratory measurements. The visualized reaction pathways provide a clear understanding of the synthesis and key transformations of this important industrial chemical. A thorough understanding of these fundamental properties is critical for the safe handling, process optimization, and toxicological assessment of this compound and its derivatives.
References
- 1. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 2. Measure the Specific Heat of Water and Other Fluids : 5 Steps (with Pictures) - Instructables [instructables.com]
- 3. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 8. tainstruments.com [tainstruments.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [weizmann.esploro.exlibrisgroup.com]
4-Vinylcyclohexene reaction with oxidizing agents
An In-depth Technical Guide on the Oxidation of 4-Vinylcyclohexene
Abstract
This compound (4-VCH), a dimer of 1,3-butadiene, is a significant industrial chemical and a precursor in various synthetic pathways.[1] Its bifunctional nature, possessing two distinct carbon-carbon double bonds, offers a rich landscape for chemical transformations, particularly oxidation reactions. This technical guide provides a comprehensive overview of the reaction of 4-VCH with common oxidizing agents, including peroxy acids, potassium permanganate, osmium tetroxide, and ozone. For each reaction, this document details the primary products, reaction mechanisms, and quantitative data where available. Detailed experimental protocols are provided for key transformations. Furthermore, this guide explores the toxicological implications of 4-VCH metabolism, which involves in vivo oxidation, and illustrates the associated cellular signaling pathways relevant to drug development professionals.
Epoxidation of this compound
Epoxidation is a critical transformation of 4-VCH, leading to valuable intermediates like this compound monoxide and the corresponding diepoxide. This reaction typically employs peroxy acids, such as peroxyacetic acid or m-chloroperoxybenzoic acid (mCPBA). The reaction selectively occurs at the more electron-rich endocyclic double bond of the cyclohexene ring before reacting with the terminal vinyl group.[2] The resulting product, 4-vinyl-1,2-epoxycyclohexane, is a key metabolite in the bioactivation of 4-VCH.[3][4] Further epoxidation yields this compound dioxide (VCD), a compound used in the production of epoxy resins and studied for its effects on ovarian function.[5][6][7]
Reaction Pathway: Epoxidation
The epoxidation proceeds in a stepwise manner, with the internal double bond being more reactive.
Caption: Stepwise epoxidation of this compound.
Quantitative Data: Epoxidation with Peroxyacetic Acid
The following table summarizes the reaction conditions and yield for the synthesis of 1,2-epoxide-4-vinyl-cyclohexane.[2]
| Parameter | Value | Reference |
| Oxidizing Agent | 30% Peroxyacetic Acid | [2] |
| Substrate | This compound (50 mL) | [2] |
| Reagents | Sodium Carbonate (20.0 g) | [2] |
| Solvent | Acetic Ester (200 mL) | [2] |
| Temperature | 45°C | [2] |
| Time | 2.0 hours | [2] |
| Product | 1,2-Epoxide-4-vinyl-cyclohexene | [2] |
| Yield | 85% | [2] |
| Purity | 99% | [2] |
Experimental Protocol: Synthesis of 1,2-Epoxide-4-vinyl-cyclohexene[2]
-
Apparatus Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser.
-
Initial Charge: To the flask, add 200 mL of acetic ester, 50 mL of this compound (4-VCH), and 20.0 g of sodium carbonate.
-
Reaction Initiation: Begin stirring and heat the mixture to a constant temperature of 45°C.
-
Reagent Addition: Add 90 mL of 30% (mass fraction) peroxyacetic acid dropwise via the dropping funnel while maintaining the reaction temperature at 45°C. The simultaneous presence of sodium carbonate helps to maintain a weakly acidic system, which favors a higher product yield.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 45°C for 2.0 hours.
-
Work-up: Upon completion, cool the reaction mixture. Perform an appropriate aqueous work-up to remove unreacted acid and salts.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain 1,2-epoxide-4-vinyl-cyclohexene with a purity of 99%.
Dihydroxylation of this compound
Dihydroxylation involves the addition of two hydroxyl groups across a double bond. Depending on the reagent, this can occur with syn or anti stereochemistry. Osmium tetroxide (OsO₄) and cold, dilute, alkaline potassium permanganate (KMnO₄) are classic reagents for syn-dihydroxylation.[8][9] These reactions produce vicinal diols. Given the two double bonds in 4-VCH, a tetrol can be formed as the final product.
In contrast, hot, acidic, and concentrated potassium permanganate leads to oxidative cleavage of the double bonds.[10][11]
Reaction Pathway: Dihydroxylation
Syn-dihydroxylation with OsO₄ or cold KMnO₄ yields diols and subsequently tetrols. Hot, acidic KMnO₄ results in bond cleavage.
Caption: Dihydroxylation vs. Oxidative Cleavage of 4-VCH.
Data Summary: Dihydroxylation and Oxidative Cleavage
| Oxidizing Agent | Conditions | Expected Major Product(s) |
| OsO₄ | Catalytic OsO₄, NMO (co-oxidant) | 4-(1,2-dihydroxyethyl)cyclohexane-1,2-diol (syn-addition) |
| KMnO₄ | Cold, dilute, alkaline | 4-(1,2-dihydroxyethyl)cyclohexane-1,2-diol (syn-addition) |
| KMnO₄ | Hot, concentrated, acidic | Adipic acid and other cleavage products |
Experimental Protocol: General Procedure for Syn-Dihydroxylation with KMnO₄[13]
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., a mixture of t-butanol and water) in a flask placed in an ice bath to maintain a low temperature.
-
Reagent Preparation: Prepare a cold, dilute solution of potassium permanganate, typically made slightly alkaline with sodium hydroxide.
-
Addition: Add the KMnO₄ solution dropwise to the stirred alkene solution. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.[12]
-
Endpoint: Continue addition until a faint purple color persists, indicating the consumption of the alkene.
-
Work-up: Filter the mixture to remove the MnO₂ precipitate.
-
Isolation: Evaporate the solvent from the filtrate. The resulting crude product can be further purified by recrystallization or chromatography to yield the corresponding tetrol.
Ozonolysis of this compound
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.[13][14] The reaction proceeds via the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[14][15] The final products are determined by the work-up conditions.
-
Reductive Work-up: Using reagents like dimethyl sulfide (DMS) or zinc and water, the ozonide is cleaved to yield aldehydes or ketones.[13]
-
Oxidative Work-up: Using hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids.[13][16]
Cleavage of 4-VCH at both double bonds results in smaller, functionalized molecules.
Workflow: Ozonolysis and Work-up
The choice of work-up procedure dictates the final oxidation state of the products.
Caption: Ozonolysis workflow for this compound.
Data Summary: Expected Ozonolysis Products
| Double Bond Cleaved | Reductive Work-up Products | Oxidative Work-up Products |
| Cyclohexene Ring | Hexanedial | Adipic Acid |
| Vinyl Group | 3-Cyclohexenecarbaldehyde + Formaldehyde | 3-Cyclohexenecarboxylic Acid + Carbon Dioxide |
| Both Bonds | Glyoxal + Propanedial + Formaldehyde | Oxalic Acid + Malonic Acid + Carbon Dioxide |
Experimental Protocol: General Procedure for Ozonolysis with Reductive Work-up[18][19]
-
Setup: Dissolve this compound in a suitable solvent, such as dichloromethane or methanol, in a flask equipped with a gas inlet tube and placed in a dry ice/acetone bath to maintain a temperature of -78°C.
-
Ozonation: Bubble ozone gas (O₃), generated by an ozone generator, through the cold solution. The reaction is monitored until the solution turns a pale blue color, indicating the presence of unreacted ozone and complete consumption of the alkene.[14]
-
Purging: After ozonation is complete, bubble dry nitrogen or oxygen through the solution to remove any excess ozone.
-
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS), to the solution at -78°C. Allow the mixture to slowly warm to room temperature and stir for several hours.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude mixture of aldehydes and/or ketones can then be purified by distillation or chromatography.
Toxicological Relevance and Signaling Pathways
For drug development professionals, understanding the metabolic fate of xenobiotics is crucial. 4-VCH is metabolized in vivo by cytochrome P450 enzymes, primarily in the liver, to its corresponding epoxides.[3][4] The diepoxide metabolite, this compound dioxide (VCD), is a known ovotoxicant that selectively destroys small pre-antral follicles in the ovaries of rodents.[4][17] This toxicity is a critical step in VCD-induced ovarian tumors in mice.[4]
VCD-induced cell death is associated with apoptosis, an increase in intracellular reactive oxygen species (ROS), and the activation of the PI3K/Akt/mTOR signaling pathway.[17]
Signaling Pathway: VCD-Induced Apoptosis
This diagram illustrates the proposed signaling cascade initiated by the 4-VCH metabolite, VCD.
Caption: VCD-activated PI3K/Akt/mTOR pathway leading to apoptosis.
Conclusion
The oxidation of this compound is a versatile process yielding a range of valuable chemical products, from epoxides and diols to cleavage products like dicarboxylic acids. The reaction outcomes are highly dependent on the choice of oxidizing agent and the specific reaction conditions. Epoxidation with peroxy acids is a well-established method for producing mono- and diepoxides with high yield. Dihydroxylation and ozonolysis provide routes to polyols and carbonyl compounds, respectively. From a toxicological and pharmaceutical perspective, the metabolic oxidation of 4-VCH to its diepoxide is of significant interest, as this metabolite induces targeted cell death through specific signaling pathways, providing a model for studying ovarian failure and related fertility disorders. This guide serves as a foundational resource for researchers exploring the synthetic utility and biological implications of 4-VCH oxidation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The role of epoxidation in this compound-induced ovarian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 8. shb.skku.edu [shb.skku.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ozonolysis - Wikipedia [en.wikipedia.org]
- 15. Supplemental Topics [www2.chemistry.msu.edu]
- 16. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 17. medchemexpress.com [medchemexpress.com]
Chiral Properties and Enantiomers of 4-Vinylcyclohexene: A Technical Guide
Abstract
4-Vinylcyclohexene (4-VCH), an industrial chemical primarily formed as a byproduct of 1,3-butadiene dimerization, is a chiral molecule with significant implications in toxicology and chemical synthesis.[1][2] The presence of a stereocenter at the C4 position gives rise to two distinct, non-superimposable mirror-image isomers: (R)- and (S)-4-vinylcyclohexene. These enantiomers, while possessing identical physical properties such as boiling point and density, exhibit different interactions with other chiral entities, including biological systems. This differential interaction is of paramount importance, as the stereoselective metabolism of 4-VCH to toxic epoxide metabolites is a key factor in its toxicological profile.[1][3] This technical guide provides an in-depth overview of the chiral properties of 4-VCH, detailing methods for the synthesis and resolution of its enantiomers, analytical techniques for their discrimination, and the critical role of stereochemistry in its metabolic activation.
Introduction to the Chirality of this compound
This compound is a colorless liquid that is primarily encountered in industrial settings as a racemic mixture, meaning it contains equal amounts of both its (R)- and (S)-enantiomers.[2] The chirality arises from the tetrahedral carbon at position 4 of the cyclohexene ring, which is bonded to four different groups: a hydrogen atom, a vinyl group (-CH=CH₂), a -CH₂-CH= group within the ring, and a -CH₂-CH₂- group also within the ring.
The study of individual 4-VCH enantiomers is crucial for several reasons:
-
Toxicology and Drug Development: The biological activity and toxicity of chiral molecules can be highly dependent on their stereochemistry. Enzymes in the body are themselves chiral and may metabolize one enantiomer at a different rate than the other, a phenomenon known as stereoselective metabolism.[4][5] For 4-VCH, this leads to differential rates of formation of toxic epoxide metabolites, making it essential to study each enantiomer separately to accurately assess health risks.[1][3]
-
Asymmetric Synthesis: Enantiomerically pure forms of 4-VCH can serve as valuable chiral building blocks or precursors in the synthesis of more complex, optically active molecules, including pharmaceuticals and fine chemicals.[6]
-
Polymer Chemistry: The stereochemistry of monomers like 4-VCH can influence the properties of resulting polymers.
Physicochemical and Chiral Properties
Enantiomers share the same physical properties in an achiral environment. Their defining difference is their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[7] This property is known as optical activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂ | [2] |
| Molar Mass | 108.18 g/mol | [2] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 128.9 °C | [1][2] |
| Density | 0.8299 g/cm³ at 20°C | [1][2] |
| Specific Rotation [α]D25 | (R)-enantiomer: Value not available in search results | |
| (S)-enantiomer: Value not available in search results |
Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature of measurement and require experimental determination of the pure enantiomers.
Synthesis and Resolution of Enantiomers
Obtaining enantiomerically pure or enriched 4-VCH is a critical step for its study and application. This is typically achieved through two main strategies: asymmetric synthesis and chiral resolution of the racemate.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly from an achiral or prochiral starting material.[8] This can be accomplished by using chiral precursors that impart their stereochemistry to the final product or by employing chiral catalysts that direct the reaction towards the desired enantiomer.[6][9]
Chiral Resolution
Resolution is the process of separating a racemic mixture into its constituent enantiomers.
Kinetic Resolution: This is the most common and powerful technique for resolving racemates. It relies on the principle that two enantiomers react at different rates with a chiral catalyst or reagent.[10] The reaction is stopped before completion (typically around 50% conversion), yielding a product formed preferentially from the faster-reacting enantiomer and the unreacted starting material, which is now enriched in the slower-reacting enantiomer.[10][11]
Figure 1: Logical workflow for the separation of 4-VCH enantiomers via kinetic resolution.
Analytical Methods for Enantiomeric Discrimination
To analyze the success of a resolution or an asymmetric synthesis, robust analytical methods are required to determine the enantiomeric composition, typically expressed as enantiomeric excess (ee).
Enantiomeric Excess (ee %) = |([R] - [S]) / ([R] + [S])| * 100
Chiral Gas Chromatography (GC)
Chiral GC is the benchmark technique for separating and quantifying volatile enantiomers like 4-VCH.[12] The separation is achieved on a capillary column coated with a chiral stationary phase (CSP).[13] Derivatized cyclodextrins are common CSPs that create a chiral environment within the column.[14][15] As the enantiomers pass through the column, they form transient, diastereomeric complexes with the CSP.[14] The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[12][14]
Table 2: Typical Analytical Conditions for Chiral GC Separation of 4-VCH
| Parameter | Typical Value / Type |
| Column Type | Fused Silica Capillary |
| Stationary Phase | Derivatized β- or γ-Cyclodextrin (e.g., Rt-βDEXsm) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Isothermal (e.g., 60-80°C) or Temperature Gradient |
| Detector | Flame Ionization Detector (FID) |
Experimental Protocols
Protocol 1: Kinetic Resolution of Racemic 4-VCH via Asymmetric Epoxidation (Conceptual)
This protocol describes a generalized procedure for the kinetic resolution of racemic 4-VCH using a Sharpless-type asymmetric epoxidation, a well-established method for resolving chiral allylic alcohols, adapted here conceptually for an olefin.
Materials:
-
Racemic this compound (1.0 equiv)
-
Titanium (IV) isopropoxide [Ti(OⁱPr)₄] (0.1 equiv)
-
(+)-Diethyl tartrate [(+)-DET] (0.12 equiv)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (0.6 equiv)
-
Anhydrous Dichloromethane (DCM)
-
4Å Molecular Sieves
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with powdered 4Å molecular sieves and anhydrous DCM. The flask is cooled to -20°C in a cryocool bath.
-
Catalyst Formation: (+)-Diethyl tartrate is added to the cooled solvent, followed by the slow, dropwise addition of titanium (IV) isopropoxide. The mixture is stirred for 30 minutes at -20°C to pre-form the chiral catalyst complex.
-
Substrate Addition: Racemic this compound is added to the reaction mixture.
-
Initiation: tert-Butyl hydroperoxide is added dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above -15°C.
-
Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by chiral GC. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and ee of the unreacted enantiomer.
-
Quenching: Upon reaching the target conversion, the reaction is quenched by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate to destroy excess peroxide.
-
Workup: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting mixture of unreacted 4-VCH and the epoxide product is separated by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess of the recovered 4-VCH is determined by chiral GC analysis.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral GC
Procedure:
-
Sample Preparation: Prepare a dilute solution of the recovered 4-VCH from the resolution experiment (approx. 1 mg/mL) in a suitable solvent like hexane or DCM.
-
Instrument Setup: Set up the gas chromatograph according to the conditions outlined in Table 2. Equilibrate the column at the initial oven temperature until a stable baseline is achieved.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram until both enantiomer peaks have eluted.
-
Peak Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers. This typically requires injection of a known standard or comparison to literature data. Let's assume the first eluting peak is (R) and the second is (S).
-
Integration: Integrate the area under each enantiomer peak. Let the area of the first peak be A_R and the second peak be A_S.
-
Calculation of ee: Calculate the enantiomeric excess using the peak areas: ee (%) = |(A_S - A_R) / (A_S + A_R)| * 100
Stereoselective Metabolism and Toxicological Significance
The primary toxicological concern with 4-VCH is its metabolic activation to electrophilic epoxides, which can bind to cellular macromolecules. This metabolism is catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver.[1][3] The process is stereoselective, meaning the two enantiomers of 4-VCH can be metabolized at different rates to form their corresponding epoxide products.[5]
Studies have shown that in mice, 4-VCH is metabolized to 4-vinyl-1,2-epoxycyclohexane, which is a key metabolite responsible for ovarian toxicity.[1][3] The rate of this bioactivation can differ significantly between the (R) and (S) enantiomers, leading to one being potentially more toxic than the other. Understanding this stereoselectivity is essential for accurate human health risk assessment.
Figure 2: Stereoselective metabolic activation of 4-VCH enantiomers.
Figure 3: Principle of kinetic resolution showing differential reaction rates.
Conclusion
While often treated as a single entity in industrial contexts, this compound is a chiral molecule whose properties are intrinsically linked to its stereochemistry. The development of methods for the asymmetric synthesis and, more commonly, the kinetic resolution of its racemate has been pivotal. These techniques, coupled with powerful analytical tools like chiral gas chromatography, allow researchers to isolate and study the individual (R)- and (S)-enantiomers. This capability is most critical in the field of toxicology, where the stereoselective metabolism of 4-VCH dictates its bioactivation to harmful epoxides. A thorough understanding of these chiral properties is therefore indispensable for professionals in chemical safety, drug development, and materials science to accurately assess risks and unlock the potential of these chiral synthons.
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro metabolism of this compound in rat and mouse liver, lung, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX [slideshare.net]
- 5. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. gcms.cz [gcms.cz]
- 13. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. chromatographyonline.com [chromatographyonline.com]
4-Vinylcyclohexene: A Technical Guide to its Metabolism and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylcyclohexene (4-VCH) is an industrial chemical primarily used as a reactive diluent and as an intermediate in the production of various chemicals, including flame retardants, fragrances, and polymers.[1][2] Occupational exposure is a significant concern, particularly in the rubber and plastics industries.[2][3] The toxicity of 4-VCH, particularly its selective ovarian toxicity in certain species, is intrinsically linked to its complex biotransformation pathways.[4][5][6][7] This technical guide provides an in-depth overview of the metabolism of 4-VCH, detailing the enzymatic processes, metabolic products, and experimental methodologies used to elucidate these pathways.
Metabolic Activation: The Epoxidation Pathway
The primary route of 4-VCH metabolism involves oxidative transformation by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of reactive epoxide intermediates.[4][6][7][8][9] This process, known as epoxidation, is a critical activation step that is directly linked to the toxic effects of 4-VCH.
The epoxidation of 4-VCH can occur at either the vinyl group or the cyclohexene ring, resulting in the formation of two primary monoepoxide metabolites:
-
This compound-1,2-epoxide (1,2-VCHE)
-
This compound-7,8-epoxide (7,8-VCHE) [4]
Further epoxidation of these monoepoxides leads to the formation of This compound diepoxide (VCD) , a potent ovotoxicant.[1][4][6][7] The formation of VCD is considered the key event in 4-VCH-induced ovarian toxicity.[6][7]
The specific cytochrome P450 isoforms involved in 4-VCH epoxidation have been identified as CYP2A, CYP2B, and CYP2E1 .[6][8] Studies have shown that the expression and activity of these enzymes can be modulated by exposure to 4-VCH and its metabolites.[6]
Species-specific differences in the rate of epoxidation are a crucial factor in the differential toxicity of 4-VCH. For instance, mouse liver microsomes exhibit a significantly higher rate of 1,2-VCHE formation compared to rat liver microsomes, which correlates with the higher susceptibility of mice to 4-VCH-induced ovarian tumors.[3][5]
Detoxification Pathways: Hydrolysis and Conjugation
The reactive epoxide metabolites of 4-VCH can be detoxified through two primary enzymatic pathways: hydrolysis by epoxide hydrolases and conjugation with glutathione (GSH).
Epoxide Hydrolysis
Epoxide hydrolases (EHs) are enzymes that catalyze the addition of water to epoxide rings, resulting in the formation of less reactive diols.[10][11] Both microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) are involved in the detoxification of 4-VCH epoxides.[9][12]
The hydrolysis of 1,2-VCHE and 7,8-VCHE yields their corresponding diols:
-
This compound-1,2-diol
-
This compound-7,8-diol
The diepoxide, VCD, can also be hydrolyzed to form a tetrol, 4-(1,2-dihydroxyethyl)-1,2-dihydroxycyclohexane .[13][14] The rate of hydrolysis is a key determinant of the overall toxicity of 4-VCH, with species that exhibit higher epoxide hydrolase activity being less susceptible to its toxic effects.[5]
Glutathione Conjugation
The detoxification of VCD can also occur through conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[12][14] This process results in the formation of a more water-soluble and readily excretable conjugate.
Quantitative Metabolic Data
The following tables summarize key quantitative data from in vitro studies on 4-VCH metabolism. These values highlight the species and tissue-specific differences in enzymatic activity.
Table 1: Kinetic Parameters for 4-VCH Epoxidation
| Species | Tissue | Metabolite | Vmax (nmol/min/mg protein) | Km (mM) | Reference |
| Mouse | Liver | 1,2-VCHE | 11.1 | - | [5] |
| Rat | Liver | 1,2-VCHE | 0.20 | - | [5] |
| Mouse | Lung | 1,2-VCHE | - | - | [5] |
| Rat | Lung | 1,2-VCHE | - | - | [5] |
| Mouse | Liver | 7,8-VCHE | Low | - | [5] |
| Rat | Liver | 7,8-VCHE | Low | - | [5] |
Table 2: Kinetic Parameters for VCHE Metabolism
| Species | Tissue | Substrate | Metabolite | Vmax (nmol/min/mg protein) | Km (mM) | Reference |
| Mouse | Liver | 1,2-VCHE | VCD | 5.35 | - | [5] |
| Rat | Liver | 1,2-VCHE | VCD | 3.69 | - | [5] |
| Mouse | Liver | 7,8-VCHE | VCD | - | - | [5] |
| Rat | Liver | 7,8-VCHE | VCD | - | - | [5] |
Table 3: Kinetic Parameters for Epoxide Hydrolysis
| Species | Tissue | Substrate | Metabolite | Vmax (nmol/min/mg protein) | Reference |
| Rat | Liver | 1,2-VCHE | 1,2-Diol | Similar to mouse | [5] |
| Mouse | Liver | 1,2-VCHE | 1,2-Diol | Similar to rat | [5] |
| Rat | Liver | 7,8-VCHE | 7,8-Diol | Detected | [5] |
| Mouse | Liver | 7,8-VCHE | 7,8-Diol | Not detected | [5] |
| Rat | Liver | VCD | Tetrol | 5.51 | [5] |
| Mouse | Liver | VCD | Tetrol | 0.63 | [5] |
Experimental Protocols
The elucidation of 4-VCH metabolic pathways has relied on a variety of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Metabolism Studies Using Microsomes
Objective: To determine the kinetics of 4-VCH and its epoxide metabolites' metabolism by cytochrome P450 and epoxide hydrolase enzymes in different tissues and species.
Methodology:
-
Microsome Preparation:
-
Tissues (liver, lung, ovary) are excised from the animal model (e.g., B6C3F1 mice, Fischer 344 rats).
-
Tissues are homogenized in a buffered solution (e.g., potassium phosphate buffer with KCl).
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 and epoxide hydrolase enzymes.
-
The microsomal pellet is resuspended in a suitable buffer and protein concentration is determined.
-
-
Incubation:
-
Microsomes are incubated with the substrate (4-VCH, 1,2-VCHE, or 7,8-VCHE) in a reaction mixture containing a NADPH-generating system (for CYP450-mediated reactions) or buffer alone (for epoxide hydrolase-mediated reactions).
-
Incubations are carried out at 37°C for a specified time.
-
Reactions are terminated by the addition of an organic solvent (e.g., ethyl acetate or n-hexane).[15]
-
-
Analysis:
-
An internal standard is added to the terminated reaction mixture.
-
The metabolites are extracted with the organic solvent.
-
The organic extract is concentrated and analyzed by gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for metabolite identification and quantification.[5][15]
-
In Vivo Disposition Studies
Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of 4-VCH in animal models.
Methodology:
-
Dosing:
-
Sample Collection:
-
Blood samples are collected at various time points post-administration to determine the concentration of parent compound and metabolites.[3]
-
Urine, feces, and expired air are collected over a period of 24-48 hours to determine routes and rates of excretion.[1][3]
-
At the end of the study, tissues (including adipose, liver, skin, and ovary) are collected to assess tissue distribution.[1]
-
-
Analysis:
-
Radioactivity in all samples is quantified using liquid scintillation counting.
-
Blood and tissue samples are analyzed for 4-VCH and its epoxide metabolites using techniques like gas chromatography.[3]
-
Conclusion
The biotransformation of this compound is a complex process involving a delicate balance between metabolic activation by cytochrome P450 enzymes and detoxification by epoxide hydrolases and glutathione S-transferases. The formation of the reactive diepoxide, VCD, is a critical event in the manifestation of 4-VCH's organ-specific toxicity. Understanding the species and tissue-specific differences in these metabolic pathways is essential for accurate risk assessment and for the development of strategies to mitigate the adverse health effects of exposure to this industrial chemical. The experimental protocols outlined in this guide provide a foundation for further research into the metabolism and toxicity of 4-VCH and other xenobiotics.
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Comparison of the disposition and in vitro metabolism of this compound in the female mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro metabolism of this compound in rat and mouse liver, lung, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and activity of cytochromes P450 2E1, 2A, and 2B in the mouse ovary: the effect of this compound and its diepoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Accelerated Ovarian Failure Induced by 4-Vinyl Cyclohexene Diepoxide in Nrf2 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 12. researchgate.net [researchgate.net]
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- 14. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
4-Vinylcyclohexene: An In-depth Technical Guide on IARC Classification and Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Vinylcyclohexene (4-VCH), a dimer of 1,3-butadiene, is an industrial chemical intermediate primarily used in the production of its diepoxide, flame retardants, and polymers. The International Agency for Research on Cancer (IARC) has classified 4-VCH as Group 2B, possibly carcinogenic to humans . This classification is based on sufficient evidence of carcinogenicity in experimental animals and a lack of data in humans. This technical guide provides a comprehensive overview of the carcinogenicity, metabolism, and toxicological pathways of 4-VCH, with a focus on the data and protocols from key studies.
IARC Classification and Rationale
The IARC has evaluated this compound and concluded that it is "possibly carcinogenic to humans" (Group 2B).[1] This evaluation is based on the following key points:
-
Evidence in Humans: There is inadequate evidence for the carcinogenicity of 4-VCH in humans.[1] No epidemiological studies were available to the IARC Working Group to evaluate the relationship between human cancer and exposure specifically to 4-VCH.[1]
-
Evidence in Experimental Animals: There is sufficient evidence for the carcinogenicity of 4-VCH in experimental animals.[2] Studies by the National Toxicology Program (NTP) have shown that 4-VCH induces a variety of tumors in mice and rats.[1][2][3][4]
Carcinogenicity Studies in Experimental Animals
The primary evidence for the carcinogenicity of 4-VCH comes from long-term bioassays in rodents conducted by the NTP.[4][5]
Quantitative Data from NTP Gavage Studies
The NTP conducted 2-year gavage studies in F344/N rats and B6C3F1 mice.[4][5] The results are summarized in the tables below.
Table 1: Incidence of Neoplasms in Female B6C3F1 Mice in a 2-Year Gavage Study of this compound
| Organ System: Neoplasm | Vehicle Control (Corn Oil) | 200 mg/kg | 400 mg/kg |
| Ovary | |||
| Granulosa-cell tumor | 1/49 | 10/48 | 13/47 |
| Mixed tumor (benign) | 0/49 | 25/48 | 11/47 |
| Adrenal Gland | |||
| Adenoma | 0/49 | 1/48 | 4/47 |
Source: NTP Technical Report Series No. 303[4][5]
Table 2: Incidence of Neoplasms in Male B6C3F1 Mice in a 2-Year Gavage Study of this compound
| Organ System: Neoplasm | Vehicle Control (Corn Oil) | 200 mg/kg | 400 mg/kg |
| Hematopoietic System | |||
| Malignant lymphoma | 2/50 | 10/50 | 4/50 |
| Lung | |||
| Alveolar/bronchiolar adenoma | 4/50 | 10/50 | 7/50 |
Source: NTP Technical Report Series No. 303[4][5]
Table 3: Incidence of Neoplasms in F344/N Rats in a 2-Year Gavage Study of this compound
| Organ System: Neoplasm | Sex | Vehicle Control (Corn Oil) | 200 mg/kg | 400 mg/kg |
| Skin | Male | 0/50 | 1/50 | 4/50 |
| Squamous cell papilloma or carcinoma (combined) | ||||
| Clitoral Gland | Female | 1/50 | 5/50 | 0/49 |
| Adenoma or squamous cell carcinoma (combined) |
Source: NTP Technical Report Series No. 303[1][2][4]
Experimental Protocols
The following are the detailed methodologies for the key NTP carcinogenicity studies.
NTP TR-303: Gavage Studies of this compound
-
Test Substance: this compound (purity >98%) in corn oil.
-
Animal Strains: Male and female F344/N rats and B6C3F1 mice, 50 animals per group.
-
Administration: Gavage, 5 days per week for 103 weeks.
-
Dosage: 0 (vehicle control), 200, or 400 mg/kg body weight.
-
Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. Complete necropsies were performed on all animals.
-
Histopathology: Microscopic examination was performed on all major tissues and organs and on all gross lesions.
Metabolism and Mechanism of Carcinogenicity
The carcinogenicity of 4-VCH is intrinsically linked to its metabolism. 4-VCH is metabolized by cytochrome P450 enzymes to form reactive epoxides, primarily 4-vinyl-1,2-cyclohexene epoxide and subsequently 4-vinyl-1,2-cyclohexene diepoxide (VCD).[2] VCD is considered the ultimate toxic and carcinogenic metabolite.[6]
Metabolic Activation of this compound
Caption: Metabolic pathway of this compound to its reactive epoxides.
Signaling Pathways in VCD-Induced Ovotoxicity
VCD is a known ovotoxicant, and its carcinogenic effects in the ovary are linked to its ability to induce apoptosis in ovarian follicles.[6] Research has identified the c-kit/kit ligand signaling pathway as a key target of VCD.[6]
Caption: VCD disrupts the c-Kit signaling pathway, leading to apoptosis in ovarian follicles.
Experimental Workflow for Carcinogenicity Bioassay
The following diagram illustrates a typical workflow for a two-year rodent carcinogenicity bioassay, such as the ones conducted for 4-VCH.
Caption: A generalized workflow for a 2-year rodent carcinogenicity study.
Conclusion
The IARC classification of this compound as a Group 2B carcinogen is well-supported by extensive animal data. The carcinogenicity of 4-VCH is primarily mediated by its metabolite, VCD, which induces tumors in multiple organs in both rats and mice, with a particular tropism for the ovaries in female mice. The mechanism of ovarian carcinogenicity involves the induction of apoptosis through the disruption of critical cell survival signaling pathways. This in-depth guide provides researchers and drug development professionals with the key data and experimental context necessary to understand the carcinogenic potential of this compound.
References
- 1. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 100-40-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Abstract for TR-303 [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Polymerization of 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques for the polymerization of 4-vinylcyclohexene (4-VCH), a versatile monomer. The protocols and data presented are intended to guide researchers in the synthesis of polymers with tailored properties for a variety of applications, including as precursors for functional materials and in drug delivery systems.
Overview of Polymerization Techniques
This compound can be polymerized through several mechanisms, each offering distinct advantages in controlling the polymer architecture and properties. The primary methods include cationic, anionic, and free-radical polymerization. It is important to note that Ring-Opening Metathesis Polymerization (ROMP) is generally not a viable method for the homopolymerization of this compound. The low ring strain of the cyclohexene ring means there is insufficient thermodynamic driving force for the ring-opening process to occur efficiently.[1] In fact, this compound is often considered an impurity in diene feedstocks that can terminate ROMP reactions.[2]
Cationic Polymerization
Cationic polymerization of this compound is typically initiated by Lewis acids or other cationic initiators. This method can proceed through the vinyl group, leaving the cyclohexene ring intact for potential post-polymerization modification.
Mechanism of Cationic Polymerization
The cationic polymerization of 4-VCH is initiated by an electrophile (A⁺) that attacks the electron-rich vinyl group, generating a carbocation. This carbocation then propagates by adding to the vinyl group of subsequent monomer units. Chain transfer and termination reactions can also occur, which may limit the molecular weight and broaden the molecular weight distribution.
Caption: Cationic polymerization mechanism of this compound.
Experimental Protocol: Cationic Polymerization of this compound[3]
This protocol is based on the cationic polymerization of 4-VCH using a Lewis acid initiator.
Materials:
-
This compound (VCH), freshly distilled.
-
Dichloromethane (CH₂Cl₂), anhydrous.
-
Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂), as initiator.
-
Methanol, for termination.
-
Nitrogen or Argon gas for inert atmosphere.
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is used as the polymerization reactor.
-
Monomer and Solvent Addition: The reactor is charged with anhydrous dichloromethane and cooled to -8 °C in an ice-salt bath.
-
Freshly distilled this compound is added to the cooled solvent via syringe under a positive pressure of inert gas.
-
Initiation: A solution of BF₃·O(C₂H₅)₂ in dichloromethane is prepared in a separate dry flask and then added dropwise to the stirred monomer solution via syringe to initiate the polymerization.
-
Polymerization: The reaction mixture is stirred at -8 °C. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.
-
Termination: The polymerization is terminated by the addition of a small amount of pre-chilled methanol.
-
Polymer Isolation: The polymer is isolated by precipitation in a large excess of a non-solvent, such as methanol. The precipitated polymer is then filtered, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Quantitative Data for Cationic Polymerization
| Parameter | Value | Reference |
| Initiator | BF₃·O(C₂H₅)₂ | [3] |
| Solvent | Dichloromethane | [3] |
| Temperature | -8 °C | [3] |
| Molecular Weight | Varies with monomer/initiator ratio | [3] |
| Polymer Structure | Linear addition and cyclopolymerization | [3] |
Anionic Polymerization
Anionic polymerization of this compound and its isomer 1-vinylcyclohexene can produce polymers with well-controlled molecular weights and narrow molecular weight distributions, characteristic of a living polymerization.[4][5]
Mechanism of Anionic Polymerization
Anionic polymerization is initiated by a nucleophile (Nu⁻) that adds to the vinyl group of the monomer, creating a propagating carbanion. In the absence of impurities, the propagating chain ends remain active, allowing for the synthesis of block copolymers by sequential monomer addition. The microstructure of the resulting polymer (1,4- vs. 3,4-addition) can be influenced by the choice of solvent.[5]
Caption: Anionic polymerization mechanism of 1-vinylcyclohexene.
Experimental Protocol: Anionic Polymerization of 1-Vinylcyclohexene[4][5]
This protocol describes the living anionic polymerization of 1-vinylcyclohexene, a close structural isomer of this compound.
Materials:
-
1-Vinylcyclohexene (VCH), rigorously purified and dried.
-
Cyclohexane, anhydrous.
-
sec-Butyllithium (sec-BuLi), as initiator.
-
Tetrahydrofuran (THF), as a modifier (optional).
-
Methanol, degassed, for termination.
-
High-vacuum line and glassware.
Procedure:
-
Purification: All reagents and glassware must be rigorously purified and dried to remove any protic impurities that would terminate the living polymerization. Solvents are typically distilled from drying agents under an inert atmosphere. The monomer should be purified by distillation over a suitable drying agent.
-
Reactor Setup: The polymerization is conducted in a glass reactor under high vacuum conditions to ensure the exclusion of air and moisture.
-
Solvent and Monomer Addition: Anhydrous cyclohexane is distilled into the reactor, followed by the purified 1-vinylcyclohexene.
-
Initiation: The reactor is brought to the desired temperature (e.g., 25 °C). A calculated amount of sec-BuLi solution is added to the stirred monomer solution to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed to quantitative conversion. The living nature of the polymerization can be confirmed by the persistence of the active chain ends (often indicated by color) and by taking samples for molecular weight analysis at different stages of the reaction.
-
Termination: The polymerization is terminated by the addition of degassed methanol.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
Quantitative Data for Anionic Polymerization of 1-Vinylcyclohexene[4][5]
| Parameter | Value | Reference |
| Initiator | sec-Butyllithium | [4][5] |
| Solvent | Cyclohexane | [4][5] |
| Temperature | 25 °C | [4][5] |
| Monomer Conversion | Quantitative | [4][5] |
| Molecular Weight (Mn) | 5,000 - 142,000 g/mol (controlled by monomer/initiator ratio) | [4][5] |
| Polydispersity Index (Đ) | < 1.07 - 1.20 | [4][5] |
| Microstructure (in Cyclohexane) | 64% 1,4-addition, 36% 3,4-addition | [5] |
| Microstructure (with THF) | Up to 78% 3,4-addition | [5] |
Free-Radical Polymerization
Free-radical polymerization is a robust method that is tolerant to a wider range of functional groups and reaction conditions compared to ionic polymerizations.
Mechanism of Free-Radical Polymerization
The process involves three main steps: initiation, propagation, and termination. An initiator generates free radicals, which then react with the vinyl group of 4-VCH to initiate a growing polymer chain. The chain propagates by the sequential addition of monomer units. Termination occurs through the combination or disproportionation of two growing radical chains.
Caption: Free-radical polymerization mechanism of this compound.
Experimental Protocol: Free-Radical Polymerization of this compound[6]
This is a general protocol for the free-radical polymerization of a vinyl monomer, which can be adapted for 4-VCH.
Materials:
-
This compound (VCH), inhibitor removed (e.g., by passing through a column of basic alumina).
-
Toluene or another suitable solvent.
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), as initiator.
-
Methanol, for precipitation.
-
Nitrogen or Argon gas.
Procedure:
-
Reactor Setup: A round-bottom flask or a Schlenk tube equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: The flask is charged with the purified this compound, solvent, and the initiator (AIBN or BPO). The relative amounts will depend on the desired molecular weight and polymerization rate.
-
Degassing: The reaction mixture is degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is placed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a set period.
-
Termination: The polymerization is typically terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Polymer Isolation: The polymer is isolated by precipitating the viscous reaction mixture into a large volume of a non-solvent such as methanol. The polymer is then collected by filtration and dried under vacuum.
Quantitative Data for Free-Radical Polymerization
Quantitative data for the free-radical polymerization of 4-VCH is less commonly reported in the literature compared to its ionic polymerizations. The molecular weight and polydispersity will be highly dependent on the specific reaction conditions, including initiator and monomer concentrations, temperature, and reaction time. Generally, free-radical polymerization leads to broader molecular weight distributions (Đ > 1.5) compared to living anionic polymerization.
Experimental Workflows
The following diagram illustrates a general workflow for a typical polymerization experiment.
References
- 1. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 2. Synthesis of cyclic polybutadiene via ring-opening metathesis polymerization: the importance of removing trace linear contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POLYMERIZATION OF 4-VINYL-1-CYCLOHEXENE BY RADIATION AND CHEMICAL CATALYSTS [open.metu.edu.tr]
- 4. Merging Styrene and Diene Structures to a Cyclic Diene: Anionic Polymerization of 1-Vinylcyclohexene (VCH). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Synthesis and Applications of 4-Vinylcyclohexene Diepoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylcyclohexene diepoxide (VCD), a chemical intermediate primarily used in the production of epoxy resins, has garnered significant attention in the scientific community as a valuable research tool.[1][2] Its selective ovotoxicity, specifically targeting primordial and primary follicles in the ovaries of animal models, makes it an invaluable compound for studying ovarian physiology, follicular development, and the mechanisms of apoptosis.[3] This document provides detailed application notes and experimental protocols for the synthesis and use of VCD in a research setting.
Chemical and Physical Properties
This compound diepoxide is a colorless liquid with the following properties:
| Property | Value | Reference |
| CAS Number | 106-87-6 | [2] |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Boiling Point | 227 °C | [2] |
| Density | 1.09 g/cm³ | [1] |
| Solubility | Soluble in water | [2] |
Synthesis of this compound Diepoxide
The synthesis of this compound diepoxide is typically achieved through the epoxidation of this compound.[1][2] The following protocol is a comprehensive procedure based on established epoxidation methods using meta-chloroperoxybenzoic acid (m-CPBA).[4][5][6]
Protocol 1: Epoxidation of this compound using m-CPBA
Materials:
-
This compound (VCH)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (2.2 equivalents) in DCM to the cooled VCH solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture at 0°C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium sulfite solution and stir for 20 minutes.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound diepoxide.[4]
Diagram of Synthesis Workflow:
Applications in Research
VCD is a powerful tool for inducing premature ovarian failure (POF) in animal models, providing a platform to study the mechanisms of ovarian aging and to test potential therapeutic interventions.[7][8][9] It achieves this by selectively inducing apoptosis in primordial and primary ovarian follicles.[3]
Application 1: Induction of Premature Ovarian Failure in Rodents
This protocol describes the in vivo administration of VCD to induce a model of premature ovarian failure in mice or rats.
Materials:
-
This compound diepoxide (VCD)
-
Sesame oil or corn oil (vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Female mice (e.g., C57BL/6, B6C3F1) or rats (e.g., Fischer 344, Sprague-Dawley) of the desired age.
Protocol 2: In Vivo VCD Dosing for POF Model
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
VCD Preparation: Prepare a stock solution of VCD in the chosen vehicle (e.g., sesame oil). The concentration should be calculated to deliver the desired dose in a reasonable injection volume (typically 5-10 ml/kg body weight).
-
Dosing Regimen:
-
Monitoring: Monitor the animals daily for any signs of toxicity. Vaginal cytology can be performed to track the cessation of estrous cycles, which indicates ovarian failure.[7]
-
Tissue Collection: At the desired time point after the last VCD injection, euthanize the animals and collect ovaries and other relevant tissues for analysis.
Quantitative Data from In Vivo Studies:
| Parameter | Species/Strain | VCD Dose & Duration | Observation | Reference |
| Follicle Depletion | B6C3F1 Mice | 160 mg/kg/day for 15 days | Significant depletion of primordial and primary follicles by day 58. | [7] |
| Hormone Levels | B6C3F1 Mice | 160 mg/kg/day for 15 days | Elevated plasma LH and FSH; reduced plasma progesterone and estradiol by day 127. | [7] |
| Estrous Cycle | B6C3F1 Mice | 160 mg/kg/day for 15 days | Persistent diestrus (acyclicity) by day 58. | [7] |
| Follicle Loss | Fischer 344 Rats | 80 mg/kg/day for 15 days | ~50% reduction in primordial and primary follicles. | [10] |
Diagram of In Vivo Experimental Workflow:
Application 2: In Vitro Culture of Ovarian Follicles
VCD can be applied to cultured ovarian follicles or whole ovaries to study its direct effects on follicular viability and to investigate the underlying molecular mechanisms in a controlled environment.[11]
Materials:
-
Ovaries from neonatal or pre-pubertal mice or rats
-
Culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS), insulin-transferrin-selenium (ITS), and antibiotics.
-
VCD stock solution in a suitable solvent (e.g., DMSO)
-
Culture plates and inserts
-
Incubator (37°C, 5% CO₂)
Protocol 3: In Vitro VCD Exposure of Ovarian Follicles
-
Ovary Collection and Culture:
-
Dissect ovaries from neonatal (e.g., postnatal day 4) rats or mice.[11]
-
Place whole ovaries or isolated follicles on culture plate inserts in culture medium.
-
-
VCD Treatment:
-
Prepare working solutions of VCD in culture medium from a concentrated stock. Ensure the final solvent concentration is minimal and consistent across all groups, including the vehicle control.
-
Treat the cultured ovaries or follicles with various concentrations of VCD (e.g., 10-100 µM).
-
-
Incubation: Incubate the cultures for the desired period (e.g., 2-15 days), changing the medium every 2-3 days with fresh VCD-containing or control medium.
-
Analysis: After the incubation period, collect the ovaries or follicles for analysis, such as histology to assess follicle numbers or molecular assays to measure apoptosis markers.
Quantitative Data from In Vitro Studies:
| Parameter | Cell/Tissue Type | VCD Concentration & Duration | Observation | Reference |
| Follicle Viability | Neonatal Rat Ovaries | ≥30 µM for 8-15 days | Time-dependent loss of primordial and primary follicles. | [11] |
| Apoptosis | Neonatal Rat Ovaries | 30 µM for 15 days | Increased staining for active caspase-3 and TUNEL. | [11] |
| Steroidogenesis | Human Granulosa Cells (HGrC1) | Long-term exposure to a mixture including VCD | Altered estradiol and progesterone production. | [12] |
Application 3: Assessment of Apoptosis
A key application of VCD is to study the induction of apoptosis. The following protocols describe common methods to assess apoptosis in VCD-treated cells or tissues.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Preparation: Prepare a single-cell suspension of granulosa cells or other ovarian cells treated with VCD.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Protocol 5: TUNEL Assay for Apoptotic DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]
-
Tissue Preparation: Prepare paraffin-embedded tissue sections of ovaries from VCD-treated and control animals.
-
Permeabilization: Deparaffinize, rehydrate, and permeabilize the tissue sections.
-
Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).
-
Detection: Detect the incorporated label using an antibody conjugate (for BrdUTP) or by direct fluorescence microscopy.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
Protocol 6: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[8][16][17]
-
Lysate Preparation: Prepare cell or tissue lysates from VCD-treated and control samples.
-
Assay Reaction:
-
Incubate the lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC).
-
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader. The signal is proportional to the caspase-3 activity.
Mechanism of Action: Signaling Pathways
VCD-induced ovotoxicity is known to involve the disruption of key signaling pathways that regulate follicle survival. A primary target is the c-Kit signaling pathway.[3] VCD has been shown to directly or indirectly inhibit the autophosphorylation of the c-Kit receptor on the oocyte, leading to the downstream inactivation of pro-survival pathways like the PI3K/Akt pathway and the activation of apoptotic cascades.[3]
Diagram of VCD-Induced Apoptosis Signaling Pathway:
Conclusion
This compound diepoxide is a versatile and valuable chemical for researchers studying ovarian biology and toxicology. The protocols and data presented here provide a comprehensive guide for its synthesis and application in creating robust models of premature ovarian failure and for dissecting the molecular mechanisms of apoptosis. Adherence to these detailed methodologies will facilitate reproducible and impactful research in the fields of reproductive science and drug development.
References
- 1. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 2. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound diepoxide: a model chemical for ovotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Human granulosa-luteal cell response to vinblastine exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The relationship of 4‐vinylcyclohexene diepoxide toxicity with cell death, oxidative stress, and gap junctions in female rat ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term in vitro exposure of human granulosa cells to the mixture of endocrine disrupting chemicals found in human follicular fluid disrupts steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotna.net [biotna.net]
- 15. researchgate.net [researchgate.net]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Vinylcyclohexene as a Reactive Diluent in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-vinylcyclohexene (4-VCH), primarily through its derivative this compound diepoxide (VCD), as a reactive diluent in epoxy resin formulations. This document includes detailed experimental protocols for preparation, curing, and characterization, along with expected effects on material properties.
Introduction
This compound (4-VCH) is a significant chemical intermediate, often produced from the dimerization of 1,3-butadiene.[1] While 4-VCH itself can be used in polymer synthesis, its diepoxide derivative, this compound diepoxide (VCD), is of particular interest as a reactive diluent for epoxy resins.[2][3] Reactive diluents are low-viscosity compounds that reduce the viscosity of epoxy formulations, improving handling and processing, while also participating in the curing reaction to become an integral part of the final crosslinked polymer network.[4] VCD, with its two epoxide groups, can effectively crosslink with epoxy resins and curing agents.[5]
The primary functions and effects of using VCD as a reactive diluent include:
-
Viscosity Reduction: Significantly lowers the viscosity of high-viscosity epoxy resins like Bisphenol A diglycidyl ether (DGEBA), facilitating easier mixing, degassing, and application.[4][6]
-
Improved Processing: Allows for higher filler loading and better impregnation of fibrous reinforcements in composite materials.
-
Modification of Properties: Influences the mechanical and thermal properties of the cured epoxy, such as glass transition temperature (Tg), tensile strength, and flexural modulus.[2][4]
Data Presentation
The following tables summarize the expected quantitative effects of this compound diepoxide (VCD) on the properties of a standard DGEBA epoxy resin. Data for VCD is limited in publicly available literature; therefore, representative data from other reactive diluents are included for comparative purposes and are noted accordingly.
Table 1: Effect of this compound Diepoxide (VCD) on the Viscosity of DGEBA Epoxy Resin at 25°C
| VCD Concentration (wt%) | Expected Viscosity Reduction | Illustrative Viscosity (mPa·s) with a Bio-based Monofunctional Reactive Diluent[4] |
| 0 | - | ~17,000 |
| 5 | Significant | ~10,000 |
| 10 | Significant | ~5,500 |
| 15 | Very Significant | ~3,400 |
| 20 | Very Significant | ~2,000 |
Table 2: Effect of this compound Diepoxide (VCD) on the Mechanical Properties of Cured DGEBA Epoxy Resin
| VCD Concentration (wt%) | Expected Effect on Tensile Strength | Illustrative Tensile Strength (MPa) with a Multifunctional Epoxy Modifier[2] | Expected Effect on Flexural Modulus | Illustrative Flexural Modulus (GPa) with a Multifunctional Epoxy Modifier[2] |
| 0 | Baseline | 90 | Baseline | 3.45 |
| 5 | Potential slight increase or decrease | 91 | Potential slight increase or decrease | 3.47 |
| 10 | Potential slight increase or decrease | 100 | Potential slight increase or decrease | 3.52 |
| 15 | Likely decrease | Data not available | Likely decrease | Data not available |
| 20 | Likely significant decrease | Data not available | Likely significant decrease | Data not available |
Table 3: Effect of this compound Diepoxide (VCD) on the Thermal Properties of Cured DGEBA Epoxy Resin
| VCD Concentration (wt%) | Expected Effect on Glass Transition Temperature (Tg) | Illustrative Glass Transition Temperature (°C) with a Bio-based Monofunctional Reactive Diluent[4] |
| 0 | Baseline | 149 |
| 5 | Decrease | 130 |
| 10 | Decrease | 117 |
| 15 | Further decrease | 118 |
| 20 | Significant decrease | 100 |
Experimental Protocols
The following are detailed methodologies for key experiments related to the use of VCD as a reactive diluent in epoxy resins.
3.1. Protocol for Preparation and Curing of Epoxy Formulations
This protocol describes the preparation of epoxy resin formulations with varying concentrations of VCD.
-
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound diepoxide (VCD)
-
Amine-based curing agent (e.g., Triethylenetetramine - TETA)
-
Glass beakers or disposable plastic cups
-
Stirring rods or mechanical stirrer
-
Vacuum desiccator or centrifuge for degassing
-
Molds for casting test specimens (e.g., silicone or PTFE)
-
Oven for curing
-
-
Procedure:
-
Pre-heat the DGEBA resin to 50-60 °C to reduce its viscosity for easier handling.
-
Weigh the desired amount of DGEBA resin into a clean, dry beaker.
-
Add the specified weight percentage (e.g., 5, 10, 15, or 20 wt%) of VCD to the DGEBA resin.
-
Mix the resin and diluent thoroughly for 5-10 minutes until a homogeneous mixture is obtained. A mechanical stirrer is recommended for larger batches.
-
Allow the mixture to cool to room temperature.
-
Calculate the stoichiometric amount of the amine curing agent required for the total epoxy content (DGEBA + VCD).
-
Add the curing agent to the resin mixture and mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.
-
Degas the mixture using a vacuum desiccator or by centrifugation to remove any entrapped air bubbles.
-
Pour the degassed mixture into pre-heated and release-agent-coated molds for the desired test specimens.
-
Cure the specimens in an oven according to a specific curing schedule. A typical schedule for a TETA-cured system is 24 hours at room temperature followed by a post-cure at 80-100 °C for 2-4 hours.
-
3.2. Protocol for Viscosity Measurement
This protocol is for measuring the viscosity of the uncured epoxy formulations.
-
Apparatus:
-
Rotational viscometer (e.g., Brookfield or rheometer)
-
Temperature-controlled water bath or Peltier plate
-
-
Procedure:
-
Prepare the epoxy-VCD mixture as described in Protocol 3.1 (steps 1-5).
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Set the temperature of the water bath or Peltier plate to the desired measurement temperature (e.g., 25 °C).
-
Place an appropriate amount of the resin mixture into the viscometer sample cup.
-
Allow the sample to thermally equilibrate for at least 10 minutes.
-
Select a suitable spindle and rotational speed to obtain a torque reading within the recommended range (typically 20-80%).
-
Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).
-
3.3. Protocol for Mechanical Testing
These protocols are based on ASTM standards for determining the tensile and flexural properties of the cured epoxy specimens.
-
3.3.1. Tensile Testing (based on ASTM D638)
-
Specimens: Dog-bone shaped specimens cast according to ASTM D638 Type I dimensions.
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.
-
Procedure:
-
Condition the cured specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the tensile strength, tensile modulus, and elongation at break.
-
-
-
3.3.2. Flexural Testing (based on ASTM D790)
-
Specimens: Rectangular bars of specified dimensions.
-
Apparatus: Universal Testing Machine (UTM) with a three-point bending fixture.
-
Procedure:
-
Condition the cured specimens as described for tensile testing.
-
Measure the width and thickness of each specimen.
-
Set the support span on the three-point bending fixture (typically 16 times the specimen thickness).
-
Place the specimen on the supports and apply a load to the center of the specimen at a specified rate.
-
Record the load and deflection data until the specimen breaks or reaches a specified strain.
-
Calculate the flexural strength and flexural modulus.
-
-
3.4. Protocol for Thermal Analysis
These protocols describe the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal properties of the epoxy formulations.
-
3.4.1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) (based on ASTM E1356)
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 5-10 mg of a cured epoxy sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
-
-
3.4.2. Thermogravimetric Analysis (TGA) for Thermal Stability (based on ASTM E1131)
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 10-20 mg of a cured epoxy sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere from room temperature to a high temperature (e.g., 800 °C).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of decomposition temperature and the temperature of maximum weight loss.
-
-
Visualization of Workflows and Reactions
4.1. Chemical Reaction Pathway
The following diagram illustrates the general reaction mechanism of a DGEBA epoxy resin with an amine hardener and the co-reaction of this compound diepoxide (VCD).
4.2. Experimental Workflow for Epoxy Formulation and Characterization
This diagram outlines the logical flow of the experimental process from material preparation to final characterization.
4.3. Logical Relationship of Properties
This diagram illustrates the relationship between the addition of VCD and the resulting changes in the properties of the epoxy resin.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - specific polymers [specificpolymers.com]
Application Notes and Protocols for the Catalytic Dehydrogenation of 4-Vinylcyclohexene to Styrene
Introduction
The conversion of 4-vinylcyclohexene (4-VCH), a dimer of 1,3-butadiene, to styrene represents an alternative and potentially more sustainable route to this crucial industrial monomer compared to the conventional process starting from benzene and ethylene.[1][2] This document provides detailed application notes and experimental protocols for the gas-phase catalytic dehydrogenation of 4-VCH, intended for researchers in catalysis, organic synthesis, and materials science. The focus is on oxidative dehydrogenation (ODH), a prominent method that offers high yields and selectivity.
The reaction involves the removal of hydrogen from the cyclohexene ring to form the aromatic styrene ring. This process can proceed through two primary pathways: direct dehydrogenation to styrene or an initial isomerization to ethylbenzene followed by dehydrogenation.[1][3][4] The choice of catalyst and reaction conditions is critical in steering the selectivity towards the desired product, styrene, while minimizing side reactions like cracking or complete oxidation.[5]
Experimental Data Summary
The following tables summarize the performance of various catalytic systems under different experimental conditions for the synthesis of styrene from this compound.
Table 1: Performance of Metal Oxide-Based Catalysts
| Catalyst System | Temperature (°C) | O₂/4-VCH Molar Ratio | Conversion (%) | Styrene Selectivity (%) | Notes |
| ZrO₂ | 425 | Not specified | 45 | 80 | Intrinsically high dehydrogenation activity.[6][7] |
| CaO/Fe₂O₃/ZrO₂ | 425 | Not specified | - | 88.9 | Showed constant activity and selectivity for over 50 hours.[6][7] |
| Fe₂O₃/ZrO₂ | Not specified | 6 | 80 | 95 | High selectivity achieved with an optimized oxygen ratio.[6][7] |
| Sn-Sb-O | 300 - 500 | 0.5:1 to 10:1 | Varies | Varies | A water-to-4-VCH molar ratio above 12:1 significantly increases catalyst half-life to >1000 hours.[8] |
Table 2: Performance of Polyoxometalate and Zeolite-Based Catalysts
| Catalyst System | Temperature (°C) | Hydrocarbon/O₂/N₂ Molar Ratio | Overall Yield (Styrene + Ethylbenzene, %) | Notes |
| PV₂Mo₁₀O₅₋₄₀ on Carbon | 200 - 260 | O₂/4-VCH ratio of ~1.9 | High Selectivity | Gas-phase reaction; ethylbenzene is a major co-product.[3] |
| FeGdKO H-mordenite | 400 - 470 | 1:0.3:4 | 44.7 - 77.6 | The introduction of CO₂ can increase selectivity by reducing degradative oxidation.[5] |
| FeTbKO H-clinoptilolite | 400 - 470 | 1:0.3:4 | 44.7 - 77.6 | High overall yields obtained in the presence of air.[5] |
| Fe,Zr,Gd/HNa-TsVM | 400 - 450 | 4-VCH:O₂ = 1:0.2 | High Activity | Ternary systems demonstrate high activity in the oxidative regime.[9] |
Experimental Protocols
This section details a generalized protocol for the gas-phase oxidative dehydrogenation of 4-VCH in a fixed-bed reactor system. Specific parameters should be adjusted based on the catalyst used, as detailed in the tables above.
Protocol 1: Catalyst Preparation (Example: Co-precipitation of Sn-Sb-O Catalyst)
This protocol is based on the preparation method for a tin-antimony oxide catalyst.[8]
-
Solution Preparation : Prepare aqueous solutions of a tin halide (e.g., tin chloride) and an antimony halide (e.g., antimony chloride) with the desired molar ratio of tin to antimony (e.g., between 4:1 and 16:1).
-
Co-precipitation : Mix the two solutions to co-precipitate the metal hydroxides/oxides. This can be achieved by adjusting the pH with a base like ammonium hydroxide.
-
Washing and Drying : Filter the resulting precipitate and wash it thoroughly with deionized water to remove any remaining halide ions. Dry the precipitate in an oven, typically at 100-120°C, overnight.
-
Calcination : Calcine the dried powder in a furnace. The temperature program is critical; for the Sn-Sb-O catalyst, calcination is performed at a high temperature, in the range of 850°C to 1000°C, to form the final active catalytic phase.[8]
-
Pelletization : For use in a fixed-bed reactor, the calcined powder is typically pressed into pellets and sieved to obtain a uniform particle size.
Protocol 2: Catalytic Dehydrogenation Reaction
-
Reactor Setup :
-
Load a weighed amount of the prepared catalyst pellets into a fixed-bed reactor tube (typically quartz or stainless steel).
-
Place the reactor inside a programmable tube furnace equipped with a temperature controller.
-
Connect gas and liquid feed lines to the reactor inlet through mass flow controllers and a pump/vaporizer system.
-
Connect the reactor outlet to a condenser/cold trap to collect liquid products, followed by a gas sampling port and a vent.
-
-
Catalyst Activation (if required) : Prior to the reaction, the catalyst may need activation. This typically involves heating the catalyst to the reaction temperature under a flow of an inert gas (e.g., N₂) or air for a specified period.
-
Reaction Execution :
-
Set the furnace to the desired reaction temperature (e.g., 425°C).
-
Introduce the reactant feed stream into the reactor. The feed typically consists of:
-
This compound, delivered by a syringe pump and vaporized.
-
Oxygen, or air, as the oxidant.
-
A diluent gas, such as nitrogen or steam.[8] The use of steam is crucial for some catalysts to maintain activity and stability.
-
-
Control the flow rates of all components to achieve the desired molar ratios (e.g., O₂/4-VCH) and space velocity (GHSV or WHSV).
-
-
Product Collection and Analysis :
-
Pass the reactor effluent through a condenser cooled with a chiller to liquefy the condensable products (styrene, ethylbenzene, unreacted 4-VCH).
-
Collect the liquid product at regular intervals.
-
Analyze the composition of the liquid and gas phases using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).[9] Use appropriate standards for the calibration and quantification of reactants and products.
-
-
Calculation of Performance Metrics :
-
Conversion (%) : [(moles of 4-VCH in) - (moles of 4-VCH out)] / (moles of 4-VCH in) * 100
-
Selectivity (%) : (moles of styrene formed) / [(moles of 4-VCH in) - (moles of 4-VCH out)] * 100
-
Yield (%) : (Conversion * Selectivity) / 100
-
Visualizations
Reaction Pathways
The catalytic dehydrogenation of 4-VCH can proceed via two main routes. The desired pathway is the direct conversion to styrene. A parallel pathway involves the isomerization of the exocyclic double bond to an endocyclic position, forming ethylbenzene, which can be a final product or an intermediate that subsequently dehydrogenates to styrene.[1][3]
Caption: Reaction pathways in the conversion of 4-VCH to styrene.
Experimental Workflow
The following diagram illustrates the typical workflow for conducting a catalytic dehydrogenation experiment in a laboratory setting.
Caption: General workflow for catalytic dehydrogenation experiments.
References
- 1. A dramatic switch in selectivity in the catalytic dehydrogenation of this compound in high pressure steam; a cautionary lesson for continuous flow reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. US5336822A - Process for the production of styrene - Google Patents [patents.google.com]
- 9. catalysiscongress.com [catalysiscongress.com]
Application Notes and Protocols: Ring-Opening Metathesis Polymerization (ROMP) of 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with diverse functionalities and architectures. This document addresses the application of ROMP to 4-vinylcyclohexene, a monomer of interest due to its potential to yield polymers resembling poly(1,4-butadiene-co-styrene). However, the low ring strain of the cyclohexene moiety presents significant challenges to its polymerization via ROMP. These notes provide a detailed overview of the theoretical basis, inherent difficulties, and potential experimental strategies for approaching the ROMP of this low-strain monomer. A generalized protocol, based on best practices for ROMP of more reactive monomers, is provided as a starting point for research and development.
Introduction: The Challenge of Low-Strain Monomers
Ring-Opening Metathesis Polymerization is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. Monomers with high ring strain, such as norbornene or cyclobutene derivatives, undergo rapid and controlled polymerization with common catalysts, like those developed by Grubbs and Schrock.[1][2] The thermodynamic driving force for the polymerization of these strained rings is significant, leading to a favorable change in Gibbs free energy.
Conversely, six-membered rings like cyclohexene possess very little ring strain.[3] Consequently, the polymerization of cyclohexene via ROMP is thermodynamically disfavored, and it is generally considered unpolymerizable by this method under standard conditions.[3] this compound (4-VCH), a derivative of cyclohexene, shares this characteristic low ring strain, making its ROMP a significant challenge. Reports in the literature have noted that 4-VCH, often present as an impurity in 1,5-cyclooctadiene, can lead to the formation of linear polymer contaminants during the ROMP of the more strained monomer, suggesting it can be reactive but not necessarily in a controlled polymerizing fashion.
Despite these challenges, advances in catalyst design and polymerization techniques are pushing the boundaries of what monomers can be polymerized. Highly active, third-generation Grubbs catalysts exhibit greater reactivity and may be capable of polymerizing less reactive monomers.[4] Furthermore, specialized techniques such as vapor-phase surface-initiated ROMP (SI-ROMP) or the use of molecularly confined catalysts have shown success in polymerizing other low-strain monomers by suppressing undesirable side reactions like intermolecular and intramolecular chain transfer ("backbiting").[1][5][6]
Hypothetical ROMP of this compound
Should ROMP of this compound proceed, the cyclohexene ring would open to form a polymer with a poly(butadiene)-like backbone. The pendant vinyl group would remain, creating a structure analogous to a 1:1 alternating copolymer of 1,4-butadiene and styrene.
The presence of the pendant vinyl group introduces further complexity. This group could potentially participate in side reactions, such as cross-metathesis with the propagating catalyst or with double bonds in the polymer backbone, leading to branching or cross-linking. The specific outcome would be highly dependent on the catalyst and reaction conditions employed.
Experimental Protocols: A Generalized Approach
The following protocol is a generalized procedure for ROMP and should be considered a starting point for the investigation of a challenging monomer like this compound. Optimization of catalyst choice, monomer-to-catalyst ratio, temperature, and reaction time will be critical.
Materials and Reagents
-
Monomer: this compound (purified by distillation and passed through activated alumina to remove inhibitors and impurities).
-
Catalyst: Grubbs 3rd Generation Catalyst (or other high-activity Ru-based catalyst).
-
Solvent: Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene).
-
Terminating Agent: Ethyl vinyl ether.
-
Precipitation Solvent: Methanol, cold.
General Polymerization Procedure
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All liquid transfers should be performed using syringe techniques.
-
Monomer and Solvent Addition: In a glovebox or under an inert atmosphere, add the desired amount of purified this compound to a reaction vessel. Add the appropriate volume of anhydrous, deoxygenated solvent to achieve the target monomer concentration (e.g., 1 M).
-
Initiation: Prepare a stock solution of the Grubbs catalyst in the reaction solvent. Rapidly inject the desired amount of catalyst solution into the stirred monomer solution to initiate the polymerization. The monomer-to-catalyst ratio will determine the theoretical molecular weight.
-
Propagation: Allow the reaction to stir at a controlled temperature. For low-strain monomers, lower temperatures may be necessary to shift the equilibrium toward the polymer and minimize side reactions. The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR for monomer conversion.
-
Termination: Once the desired conversion is reached or the reaction appears to have stopped, add an excess of a terminating agent, such as ethyl vinyl ether, and stir for 30 minutes to deactivate the catalyst.
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Polymer Characterization
The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polymer structure and assess the microstructure (e.g., cis/trans content of the backbone double bonds).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A high PDI may indicate a lack of control and the presence of side reactions.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Data Presentation: Representative ROMP Data
As reliable quantitative data for the ROMP of this compound is not available in the literature, the following table presents typical data for the ROMP of a functionalized norbornene derivative, a high-strain monomer, to illustrate the type of data that would be generated in a successful, controlled polymerization.
| Entry | Monomer/Catalyst Ratio | Monomer Conc. (M) | Time (min) | Conversion (%) | M_n (GPC, kDa) | PDI (M_w/M_n) |
| 1 | 50:1 | 1.0 | 15 | >99 | 12.5 | 1.05 |
| 2 | 100:1 | 1.0 | 20 | >99 | 24.8 | 1.07 |
| 3 | 200:1 | 1.0 | 30 | >99 | 49.2 | 1.10 |
Table 1: Example data for the ROMP of a functionalized norbornene using a Grubbs 3rd Generation catalyst in CH₂Cl₂ at room temperature. This data is for illustrative purposes only.
Visualizations
Caption: Generalized experimental workflow for ROMP.
Caption: Hypothetical ROMP of this compound.
Conclusion and Outlook
The ROMP of this compound represents a significant synthetic challenge due to the monomer's inherent low ring strain. Standard ROMP conditions are unlikely to yield well-defined polymers. However, for researchers aiming to explore the boundaries of metathesis polymerization, this system offers a compelling target. Success would likely require the use of highly active, next-generation catalysts, possibly in conjunction with advanced polymerization techniques that limit detrimental side reactions. The development of a successful protocol would provide access to a new class of functional polyolefins with potential applications in materials science and drug delivery. Future research should focus on a systematic screening of catalysts and conditions, with careful analysis of the resulting polymer structure and properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. Surface-initiated Ring-opening Metathesis Polymerization in the Vapor Phase: An Efficient Method for Grafting Cyclic Olefins of Low Strain Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Vinylcyclohexene as a Precursor for Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of flame retardants derived from 4-vinylcyclohexene (4-VCH). 4-VCH is a versatile chemical intermediate, produced by the catalytic dimerization of 1,3-butadiene, that can be functionalized through various chemical reactions to yield effective flame retardant additives and reactive monomers for incorporation into polymer systems.[1][2] The primary routes for converting 4-VCH into flame retardants include epoxidation followed by functionalization, thiol-ene reactions to introduce phosphorus-containing moieties, and halogenation.[3]
Synthesis of Phosphorus-Containing Flame Retardants via Thiol-Ene Reaction
The vinyl group of this compound is amenable to thiol-ene click chemistry, a highly efficient and selective reaction that can be initiated thermally or by UV irradiation.[4] This approach allows for the incorporation of phosphorus-containing functional groups, which are known to be effective flame retardants, acting in both the gas and condensed phases.[5] A common strategy involves the reaction of 4-VCH with a thiol-containing organophosphorus compound, such as a dialkyl phosphite or a derivative of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).[6]
Experimental Protocol: Synthesis of a 4-VCH-Phosphonate Adduct
This protocol describes the synthesis of a flame retardant adduct by reacting this compound with dimethyl phosphite via a radical-initiated thiol-ene reaction.
Materials:
-
This compound (4-VCH), 97%
-
Dimethyl phosphite, 98%
-
Azobisisobutyronitrile (AIBN), 98%
-
Toluene, anhydrous
-
Hexane, technical grade
-
Deionized water
-
Magnesium sulfate, anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen inlet
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Add this compound (0.1 mol, 10.82 g) and AIBN (0.002 mol, 0.328 g) to the flask containing 100 mL of anhydrous toluene.
-
Begin stirring and heat the mixture to 80°C.
-
Slowly add dimethyl phosphite (0.11 mol, 12.11 g) to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, maintain the reaction at 80°C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with deionized water (3 x 50 mL) in a separatory funnel to remove any unreacted dimethyl phosphite.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Precipitate the product by adding the concentrated solution to an excess of cold hexane.
-
Filter the resulting solid and dry it under vacuum to obtain the 4-VCH-phosphonate adduct.
Characterization: The structure of the synthesized adduct can be confirmed using Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P).
Logical Relationship of Synthesis
Caption: Synthesis of a 4-VCH-phosphonate flame retardant.
Synthesis of Flame Retardants via Epoxidation of 4-VCH
This compound can be epoxidized to produce this compound diepoxide (VCHD), which serves as a reactive intermediate for the synthesis of various flame retardants.[7] The epoxide rings of VCHD can be opened by various nucleophiles, allowing for the introduction of flame-retardant moieties.
Experimental Protocol: Synthesis of this compound Diepoxide (VCHD)
This protocol describes the epoxidation of this compound using peroxyacetic acid.[8]
Materials:
-
This compound (4-VCH), 97%
-
Peroxyacetic acid (30% in acetic acid)
-
Sodium carbonate
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Magnesium sulfate, anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound (0.2 mol, 21.64 g) in 150 mL of ethyl acetate.
-
Cool the flask in an ice bath to maintain the temperature between 15-20°C.
-
Slowly add 30% peroxyacetic acid (0.22 mol, 55.5 g) to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, continue stirring at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add a saturated solution of sodium carbonate to neutralize the excess peroxyacetic acid and acetic acid until the pH is neutral.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the ethyl acetate using a rotary evaporator to yield this compound diepoxide.
Experimental Workflow for VCHD-based Flame Retardant Synthesis
Caption: Workflow for VCHD-based flame retardant synthesis.
Data Presentation
The following tables summarize typical quantitative data for polymers incorporating 4-VCH-derived flame retardants. The data is representative and may vary depending on the specific polymer matrix and the concentration of the flame retardant.
Table 1: Flame Retardant Properties of Epoxy Resins Modified with 4-VCH-Phosphonate Adduct
| Sample | FR Content (wt%) | LOI (%) | UL-94 Rating |
| Neat Epoxy | 0 | 22.5 | Fails |
| Epoxy/VCH-P-10 | 10 | 28.0 | V-1 |
| Epoxy/VCH-P-15 | 15 | 32.5 | V-0 |
Table 2: Thermal Stability of Epoxy Resins Modified with 4-VCH-Phosphonate Adduct
| Sample | Td5% (°C) | Td10% (°C) | Char Yield at 700°C (%) |
| Neat Epoxy | 320 | 345 | 15.2 |
| Epoxy/VCH-P-10 | 335 | 360 | 25.8 |
| Epoxy/VCH-P-15 | 340 | 368 | 30.1 |
LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories Vertical Flammability Test; Td5% and Td10%: Temperature at 5% and 10% weight loss, respectively.
Halogenated Flame Retardants from 4-VCH
Historically, halogenation of 4-VCH has been a route to produce flame retardants.[3] This typically involves the addition of bromine or chlorine across the double bonds of the vinyl group and the cyclohexene ring. However, due to environmental and health concerns associated with halogenated flame retardants, this approach is becoming less common. The synthesis protocols are analogous to standard halogenation reactions of alkenes.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of flame retardants. The ability to introduce phosphorus-containing moieties via thiol-ene chemistry or to create reactive epoxy intermediates allows for the development of effective flame retardant systems. These can be tailored for incorporation into various polymer matrices to enhance their fire safety. Future research is expected to focus on the development of more sustainable and environmentally friendly flame retardants derived from 4-VCH and other bio-based feedstocks.
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vinylcyclohexene - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylcyclohexene (4-VCH) is a volatile organic compound used as a chemical intermediate in the production of various materials, including flame retardants, flavors, and fragrances.[1] Monitoring its levels in various environmental and biological matrices is crucial for assessing occupational exposure, ensuring product safety, and understanding its potential toxicological effects. This document provides detailed analytical methods for the quantitative determination of 4-VCH in different sample types, focusing on gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques.
Analytical Methods Overview
The primary methods for quantifying 4-VCH are based on chromatography. Gas chromatography, particularly with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is well-suited for the analysis of this volatile compound.[2][3][4] High-performance liquid chromatography (HPLC) offers an alternative approach, especially for liquid samples.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods described in this document, providing a convenient comparison of their performance characteristics.
Table 1: Gas Chromatography (GC) Method Parameters for this compound Analysis
| Parameter | Air Samples (GC-FID) | Water Samples (Headspace GC-MS) | Food Samples (GC-MS) | Polymer Samples (GC-MS) | Biological Samples (GC-MS) |
| Limit of Detection (LOD) | 0.044 ng[3][5] | Analyte Dependent | Matrix Dependent | Matrix Dependent | Analyte Dependent |
| Limit of Quantification (LOQ) | 0.148 ng[5] | ~0.5 - 4 µg/L (for similar VOCs)[2] | - | - | - |
| Linearity Range | 7.5 - 225 ppb (in air)[3] | 1 - 400 µg/L (for similar VOCs)[2] | - | - | - |
| Recovery | 96.78 - 102.87%[3][5] | >74% (for similar compounds) | - | - | - |
| Relative Standard Deviation (RSD) | 0.34 - 1.92%[3][5] | <10% | - | - | - |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters for this compound Analysis
| Parameter | General Purpose Reversed-Phase HPLC |
| Limit of Detection (LOD) | Method Dependent |
| Limit of Quantification (LOQ) | Method Dependent |
| Linearity Range | Method Dependent |
| Recovery | Method Dependent |
| Relative Standard Deviation (RSD) | Method Dependent |
Experimental Protocols
Protocol 1: Quantification of this compound in Air Samples by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on established methods for monitoring airborne 4-VCH in occupational settings.[3][5]
1. Sample Collection:
-
Apparatus: Solid sorbent tubes containing two sections of activated coconut-shell charcoal (100 mg in the front and 50 mg in the back).
-
Procedure:
-
Calibrate a personal sampling pump to a flow rate between 0.3 and 1.5 L/min.
-
Attach the charcoal tube to the sampling pump.
-
Collect a known volume of air (e.g., 10 to 100 L).
-
After sampling, cap the charcoal tubes and store them at room temperature for up to 7 days or under refrigeration for up to 21 days.[3][5]
-
2. Sample Preparation (Desorption):
-
Reagents: Carbon disulfide (CS₂).
-
Procedure:
-
Carefully break open the charcoal tube and transfer the front and back sections to separate 2 mL vials.
-
Add 1 mL of CS₂ to each vial.
-
Cap the vials and gently agitate for 30 minutes to desorb the 4-VCH.
-
3. GC-FID Analysis:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
GC Conditions:
-
Column: Capillary column suitable for volatile organic compounds (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 200°C.
-
Oven Temperature Program: 70°C (isothermal).
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Calibration: Prepare a series of calibration standards by spiking known amounts of 4-VCH into CS₂. Analyze the standards under the same GC conditions as the samples to generate a calibration curve.
-
Quantification: Determine the concentration of 4-VCH in the samples by comparing the peak areas to the calibration curve. The desorption efficiency, which typically ranges from 90.45% to 97.04%, should be factored into the final calculation.[3][5]
Workflow for Air Sample Analysis
References
Application Note: Quantitative Analysis of 4-Vinylcyclohexene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and reliable method for the identification and quantification of 4-Vinylcyclohexene (4-VCH) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an industrial chemical formed from the dimerization of butadiene, is relevant in polymer science, environmental monitoring, and toxicology, where it is classified as a Group 2B carcinogen, possibly carcinogenic to humans.[1][2] The protocol herein provides detailed procedures for sample preparation, instrument parameters, and data analysis, ensuring high sensitivity and accuracy for the determination of 4-VCH in various matrices.
Introduction
This compound (CAS No: 100-40-3) is a colorless organic liquid primarily used as a chemical intermediate and a precursor to vinylcyclohexene dioxide.[1] Its presence as a residual monomer in polymer products and as a marker for tire and road wear particles necessitates sensitive analytical methods for its detection.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile and semi-volatile compounds like 4-VCH, offering excellent chromatographic separation and definitive mass-based identification.[5] This document provides a comprehensive protocol for the GC-MS analysis of 4-VCH, suitable for quality control, environmental testing, and research applications.
Experimental Protocol
-
Standard: this compound (≥99% purity)
-
Solvent: High-purity Hexane or Dichloromethane (GC grade)[5]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps[6]
-
Syringe Filters: 0.22 µm PTFE filters, if required for sample cleanup[7]
-
Pipettes and Volumetric Flasks: Calibrated for accurate standard preparation.
The following parameters were established for an Agilent GC-MS system but can be adapted for other equivalent instruments.
| Parameter | Setting |
| GC System | Gas Chromatograph with a Split/Splitless Injector |
| Injector Temperature | 260 °C[8] |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | 5% Phenylmethylpolysiloxane capillary column (e.g., HP-5MS, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C, Hold for 5 min[8] |
| MS System | Quadrupole Mass Spectrometer |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock standard with hexane. Transfer to autosampler vials.
-
Sample Preparation:
-
Liquid Samples: Dilute the sample with hexane to a concentration expected to fall within the calibration range (a starting concentration of approximately 10 µg/mL is recommended).[6]
-
Solid Samples: Extract a known weight of the homogenized solid sample with a suitable solvent like hexane or dimethylformamide.[3]
-
Air Samples: Collect airborne 4-VCH on a sorbent tube (e.g., activated charcoal) and desorb the analyte using carbon disulfide.[9]
-
-
Filtration: If the prepared sample contains particulates, filter it through a 0.22 µm syringe filter into a clean autosampler vial to prevent clogging of the injector and column.[7]
Results and Discussion
Under the specified GC conditions, this compound is well-separated from solvent peaks and other potential contaminants. The use of a non-polar HP-5MS column provides sharp, symmetrical peaks, ensuring accurate integration and quantification. The Kovats Retention Index for 4-VCH on standard non-polar columns is approximately 830-840, which can be used for identification confirmation.[10]
Electron ionization of this compound produces a characteristic fragmentation pattern. The mass spectrum is dominated by key ions that are used for identification and quantification, especially in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The molecular ion [M]+ is observed at m/z 108.[11]
The following table summarizes the key quantitative data for the analysis of this compound. The quantitation ion is typically the most abundant and specific fragment, while qualifier ions serve to confirm the compound's identity.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~ 8.5 | 79 | 108, 93, 66, 54 |
Note: Retention time is approximate and may vary slightly depending on the specific instrument and column conditions.
Experimental Workflow Diagram
The logical flow from sample acquisition to final data analysis is depicted in the diagram below.
Conclusion
The GC-MS method described provides a selective, sensitive, and reliable protocol for the quantitative analysis of this compound. The detailed experimental parameters and sample preparation steps ensure reproducible results suitable for a wide range of applications, from industrial quality control to environmental and toxicological studies. The use of a standard non-polar capillary column makes this method easily transferable across different laboratories.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 9. researchgate.net [researchgate.net]
- 10. 4-Vinyl-1-cyclohexene | C8H12 | CID 7499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclohexene, 4-ethenyl- [webbook.nist.gov]
Application Notes and Protocols for the Epoxidation of 4-Vinylcyclohexene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Vinylcyclohexene (4-VCH) is a cyclic olefin that serves as a valuable precursor in organic synthesis. It is produced through the catalytic dimerization of 1,3-butadiene[1][2]. The epoxidation of 4-VCH is a significant industrial process, yielding monoepoxides and a diepoxide. These products, particularly this compound diepoxide (VCD), are utilized as reactive diluents and crosslinking agents for epoxy resins[3][4]. The reactivity of the two double bonds in 4-VCH differs, with the double bond within the cyclohexene ring being more susceptible to epoxidation than the vinyl side group[5]. This document provides detailed experimental protocols for the controlled epoxidation of this compound.
Data Presentation
The following table summarizes various reported conditions and outcomes for the epoxidation of this compound, allowing for a comparative analysis of different methodologies.
| Method | Oxidant | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |
| Peroxyacetic Acid | 30% Peroxyacetic Acid | Sodium Carbonate | Acetic Ester | 45 | 2.0 | 1,2-Epoxy-4-vinylcyclohexane | 85 | 99 | [6] |
| Peroxybenzoic Acid | Peroxybenzoic Acid | Not Specified | Not Specified | Not Specified | Not Specified | This compound Dioxide | Not Specified | Not Specified | [4] |
| Sodium Hypochlorite | Sodium Hypochlorite | None | Water/Organic | Mild | Rapid | This compound Dioxide | Not Specified | Not Specified | [5] |
| Metal-Catalyzed H₂O₂ | Hydrogen Peroxide | Transition Metal (e.g., Mn, W) | Various | Room Temp. | Not Specified | Monoepoxidation Products | >90 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Selective Monoepoxidation using Peroxyacetic Acid
This protocol details the selective epoxidation of the endocyclic double bond of this compound using peroxyacetic acid, with pH control to enhance product yield.
Principle: Peroxyacetic acid acts as an oxygen donor to epoxidize the more reactive double bond within the cyclohexene ring. Sodium carbonate is added concurrently to maintain a weakly acidic environment, which has been shown to improve the yield of the desired monoepoxide, 1,2-epoxy-4-vinylcyclohexane[6].
Materials and Reagents:
-
This compound (4-VCH)
-
30% (mass fraction) Peroxyacetic Acid
-
Sodium Carbonate (Na₂CO₃)
-
Acetic Ester (e.g., Ethyl Acetate)
-
Reaction vessel with stirring and temperature control
-
Addition funnels
Procedure: [6]
-
To a suitable reaction vessel, add 200 mL of acetic ester and 50 mL of this compound.
-
Begin stirring the mixture and bring the temperature to 45°C.
-
In separate addition funnels, prepare 90 mL of 30% peroxyacetic acid and a solution/slurry of 20.0 g of sodium carbonate.
-
Simultaneously, begin the dropwise addition of both the peroxyacetic acid and the sodium carbonate to the reaction mixture. The simultaneous addition is crucial for maintaining the optimal pH.
-
Maintain the reaction temperature at 45°C throughout the addition.
-
After the addition is complete, allow the reaction to proceed for a total of 2.0 hours.
-
Upon completion, cool the reaction mixture.
-
Perform a suitable work-up procedure, which typically involves washing with a reducing agent (e.g., sodium sulfite solution) to quench excess peroxide, followed by washing with brine and water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
Expected Outcome: This procedure is reported to yield 1,2-epoxy-4-vinylcyclohexane with a yield of up to 85% and a purity of 99%[6].
Protocol 2: Diepoxidation using Sodium Hypochlorite
This protocol, based on a patent, describes a method for synthesizing this compound dioxide using readily available and inexpensive reagents[5].
Principle: Sodium hypochlorite serves as the oxidant to epoxidize both double bonds of 4-VCH. The reaction is followed by treatment with acid and a reducing agent under basic conditions to isolate the final diepoxide product.
Materials and Reagents:
-
This compound (4-VCH)
-
Sodium Hypochlorite (NaOCl) solution
-
Dilute Sulfuric Acid (H₂SO₄)
-
Sodium Bisulfite (NaHSO₃)
-
Sodium Hydroxide (NaOH) or other base
-
Reaction vessel with stirring
Procedure: [5]
-
In a reaction vessel, combine the sodium hypochlorite solution and this compound. Stir vigorously to ensure good mixing between the aqueous and organic phases.
-
After an appropriate reaction time (determined by monitoring the disappearance of the starting material), carefully add dilute sulfuric acid to the mixture.
-
Subsequently, adjust the mixture to alkaline conditions by adding a base (e.g., NaOH solution).
-
Under these alkaline conditions, add sodium bisulfite.
-
After the reaction is complete, separate the organic layer.
-
The crude product is then purified by distillation to obtain this compound dioxide.
Protocol 3: Analytical Methods for Product Analysis
Accurate analysis of the reaction mixture is crucial for determining yield, purity, and conversion.
Principle: Chromatographic techniques are well-suited for separating and quantifying the volatile components of the reaction mixture, including the starting material, intermediates, and final products.
Methodology: Gas Chromatography (GC)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent, such as carbon disulfide or dimethylformamide[1][7].
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)[1][7].
-
Column: A capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5 or equivalent) should be used.
-
Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Identify peaks by comparing retention times with known standards of 4-VCH, 1,2-epoxy-4-vinylcyclohexane, and this compound diepoxide. Quantify the components by integrating the peak areas and using calibration curves.
-
Confirmation: For unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight and fragmentation pattern of each component[1].
Mandatory Visualizations
Caption: Experimental workflow for this compound epoxidation.
Caption: Reaction pathway for the epoxidation of 4-VCH.
Safety Precautions
-
This compound (4-VCH): 4-VCH is a flammable liquid. It is metabolized in the body to its epoxide derivatives, which are associated with toxicity[1][8].
-
This compound Diepoxide (VCD): VCD is classified as toxic and is a suspected carcinogen (Group 2B)[3]. It is known to be an alkylating agent and has demonstrated significant reproductive toxicity, specifically as a potent ovotoxicant in animal models, leading to the destruction of ovarian follicles[8][9].
-
Peroxides: Peroxyacetic acid and other peroxide-based oxidants are strong oxidizers and can be corrosive and unstable. They should be handled with extreme care, avoiding contact with metals and sources of ignition.
-
General Handling: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 5. CN101293881A - A kind of preparation method of this compound dioxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of epoxidation in this compound-induced ovarian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptome analysis during this compound diepoxide exposure-induced premature ovarian insufficiency in mice [PeerJ] [peerj.com]
Application Notes and Protocols for the Synthesis of Specialty Polymers from 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of specialty polymers using 4-Vinylcyclohexene (4-VCH). It covers various polymerization techniques, including cationic, anionic, free-radical, and ring-opening metathesis polymerization (ROMP), and explores the applications of the resulting polymers in coatings, adhesives, and advanced materials.
Introduction to this compound in Polymer Synthesis
This compound (4-VCH) is a versatile monomer produced by the catalytic dimerization of 1,3-butadiene. Its chemical structure, featuring both a vinyl group and a cyclohexene ring, allows for a variety of polymerization pathways to produce polymers with unique properties. The vinyl group can undergo chain-growth polymerization, while the cyclohexene ring can be involved in ring-opening metathesis polymerization (ROMP) or be post-functionalized, for example, through epoxidation.[1] This dual reactivity makes 4-VCH a valuable building block for a range of specialty polymers with applications in high-performance coatings, adhesives, and as intermediates for further chemical synthesis.[2][3]
The resulting poly(this compound) and its derivatives can exhibit high glass transition temperatures (Tg), good thermal stability, and, after hydrogenation, properties suitable for optical applications.[4] Furthermore, the epoxidized form of 4-VCH, this compound dioxide, is a key component in the formulation of epoxy resins.[1][3]
Polymerization Methods and Experimental Protocols
This section details the experimental protocols for the polymerization of 4-VCH via cationic, free-radical, anionic, and ring-opening metathesis polymerization.
2.1. Cationic Polymerization
Cationic polymerization of 4-VCH is an effective method to produce polymers with a cyclized structure alongside linear vinyl polymerization.[5] This method typically employs a Lewis acid catalyst.
Experimental Protocol:
-
Materials:
-
This compound (4-VCH), freshly distilled.
-
Dichloromethane (CH₂Cl₂), dried and distilled.
-
Boron trifluoride etherate (BF₃·OEt₂) as the initiator.
-
Methanol for termination.
-
Nitrogen or Argon gas for inert atmosphere.
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of 4-VCH in dichloromethane to achieve the target monomer concentration.
-
Cool the solution to -8 °C using an appropriate cooling bath.[5]
-
In a separate, dry syringe, draw the required volume of BF₃·OEt₂ initiator.
-
Inject the initiator into the stirred monomer solution to initiate the polymerization.
-
Allow the reaction to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography.
-
Terminate the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Logical Relationship for Cationic Polymerization of 4-VCH
Caption: Cationic polymerization of 4-VCH involves initiation, propagation, and termination steps.
2.2. Free-Radical Polymerization
Free-radical polymerization of 4-VCH can be initiated using thermal initiators like azobisisobutyronitrile (AIBN). This method is widely used in industrial processes.[6][7]
Experimental Protocol:
-
Materials:
-
This compound (4-VCH), inhibitor removed by passing through a column of basic alumina.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Toluene or another suitable solvent, distilled.
-
Methanol for precipitation.
-
Nitrogen or Argon gas.
-
-
Procedure:
-
In a Schlenk flask, dissolve the purified 4-VCH and AIBN in the chosen solvent. The concentration of monomer and initiator should be calculated based on the desired molecular weight and reaction rate.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Stir the reaction mixture for the specified duration. Monitor the polymerization by tracking monomer conversion over time.[8][9]
-
Terminate the reaction by rapidly cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40-50 °C.
-
Experimental Workflow for Free-Radical Polymerization
Caption: Workflow for the free-radical polymerization of this compound.
2.3. Anionic Polymerization
Anionic polymerization of 4-VCH, typically initiated by alkyllithiums like n-butyllithium, allows for the synthesis of polymers with well-controlled molecular weights and narrow polydispersity indices (PDI), characteristic of a living polymerization.[9]
Experimental Protocol:
-
Materials:
-
This compound (4-VCH), rigorously purified by distillation over calcium hydride and dibutylmagnesium.[9]
-
Benzene or cyclohexane, dried over polystyryllithium.
-
n-Butyllithium (n-BuLi) in hexane, concentration determined by titration.
-
Degassed methanol for termination.
-
High-vacuum all-glass apparatus.
-
-
Procedure:
-
All manipulations must be performed under high vacuum using all-glass, sealed apparatus with break-seals to prevent contamination.[4][10]
-
Introduce the purified solvent and monomer into the reaction vessel by distillation under vacuum.
-
Add the initiator (n-BuLi) solution to the stirred monomer solution at the desired temperature (e.g., room temperature). An immediate color change often indicates the formation of the propagating anionic species.[9]
-
Allow the polymerization to proceed for several hours to ensure complete monomer conversion.
-
Terminate the living polymer chains by introducing a small amount of degassed methanol via a break-seal ampoule.
-
Open the reactor and precipitate the polymer in a large excess of methanol.
-
Isolate the polymer by filtration and dry it under vacuum.
-
Anionic Polymerization Mechanism of 4-VCH
Caption: Anionic polymerization of 4-VCH proceeds via initiation, propagation, and termination.
2.4. Ring-Opening Metathesis Polymerization (ROMP)
The cyclohexene moiety of 4-VCH can undergo ROMP in the presence of a suitable catalyst, such as a Grubbs-type ruthenium complex. This method is driven by the relief of ring strain, although the strain in a six-membered ring is low, making polymerization less favorable than for more strained cycloolefins.[11][12]
Experimental Protocol:
-
Materials:
-
This compound (4-VCH), purified.
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation).[1]
-
Dichloromethane (CH₂Cl₂), dried and degassed.
-
Ethyl vinyl ether for termination.
-
Methanol for precipitation.
-
Inert atmosphere glovebox or Schlenk line.
-
-
Procedure:
-
Inside a glovebox, dissolve the 4-VCH monomer in the required amount of solvent in a vial equipped with a stir bar.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.
-
Rapidly add the catalyst solution to the stirring monomer solution to initiate the polymerization.
-
Allow the reaction to stir at room temperature for the desired time.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Remove the vial from the glovebox and precipitate the polymer in vigorously stirred methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
ROMP Mechanism of a Cycloolefin
Caption: General mechanism for the Ring-Opening Metathesis Polymerization of a cycloolefin.
Quantitative Data
The properties of polymers derived from 4-VCH are highly dependent on the polymerization method. The following tables summarize typical quantitative data.
Table 1: Cationic Polymerization of 4-VCH
| Initiator | Solvent | Temp. (°C) | Monomer Conc. (mol/L) | Initiator Conc. (mol/L) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| BF₃·OEt₂ | CH₂Cl₂ | -8 | 1.0 | 0.01 | 24 | - | - | - | - |
| Data not fully available in the searched literature. |
Table 2: Free-Radical Polymerization of 4-VCH
| Initiator | Solvent | Temp. (°C) | Monomer/Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| AIBN | Toluene | 70 | 20:1 | 24 | 96 | 1,100 | 1.38 | ~120 |
| Data is representative and can vary based on specific conditions.[13] | [9] |
Table 3: Anionic Polymerization of 4-VCH Derivatives
| Initiator | Solvent | Temp. (°C) | Monomer | Mn (calc.) ( g/mol ) | Mn (exp.) ( g/mol ) | PDI | Tg (°C) |
| sec-BuLi | Benzene | 25 | 4-Vinylbenzocyclobutene | 25,000 | 27,000 | 1.02 | ~120 |
| sec-BuLi | Benzene | 25 | 4-Vinylbenzocyclobutene | 50,000 | 52,000 | 1.03 | ~120 |
| Data for 4-vinylbenzocyclobutene, a derivative of 4-VCH.[9] |
Table 4: ROMP of Cycloolefins (for comparison)
| Catalyst | Monomer | Solvent | M/C Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Grubbs' 2nd Gen. | Cyclooctene | CD₂Cl₂ | 200:1 | 1 | ~85 | - | - |
| Data for a related cycloolefin, as specific data for 4-VCH ROMP is limited.[14] |
Applications of this compound-Based Polymers
4.1. Epoxy Resins for Coatings and Adhesives
This compound diepoxide, produced by the epoxidation of 4-VCH, is a crucial component in the formulation of high-performance epoxy resins.[1][3] These resins are used as reactive diluents for other diepoxides, such as those derived from bisphenol A, to reduce viscosity and improve processing characteristics.[3]
-
Coatings: Epoxy coatings based on 4-VCH diepoxide exhibit excellent chemical resistance, good adhesion to various substrates, and high gloss.[15] They are employed in protective coatings for industrial flooring, metal structures, and in the automotive industry as primers.[16][17]
-
Adhesives and Sealants: The cross-linked network formed during the curing of these epoxy resins provides strong adhesive bonds and durable seals, making them suitable for applications in construction, aerospace, and electronics.[17][18]
4.2. Dental Composites
Derivatives of 4-VCH have been explored for use in dental restorative materials. The incorporation of cyclic monomers can potentially reduce polymerization shrinkage, a common issue with traditional methacrylate-based dental composites.[19][20] Although direct use of 4-VCH is not widely reported, its structural motifs are relevant in the design of new monomers for low-shrinkage composites.[21]
4.3. Specialty Copolymers
4-VCH can be copolymerized with other vinyl monomers, such as styrene, to tailor the properties of the resulting polymer.[20][22] For instance, the copolymerization of 4-VCH with styrene can introduce crosslinkable sites (the cyclohexene ring) into a polystyrene backbone, allowing for the subsequent creation of thermoset materials with improved thermal and mechanical properties.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is suspected of causing cancer and may cause skin irritation.[2] Always consult the Safety Data Sheet (SDS) before handling 4-VCH and its derivatives. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 3. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 6. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. materials.uoi.gr [materials.uoi.gr]
- 11. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 12. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pcimag.com [pcimag.com]
- 16. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 17. fabervanderende.com [fabervanderende.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. New Resins for Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Measurement of Cationic Polymer Vector and Polymer-pDNA Polyplex Intercalation into the Cell Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Vinylcyclohexene as a Crosslinking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-vinylcyclohexene (4-VCH) as a versatile crosslinking agent in polymer chemistry. 4-VCH, a readily available cyclic olefin with a vinyl group, offers dual reactivity, enabling the formation of crosslinked polymer networks with tailored properties for a range of applications, including the development of novel drug delivery systems and advanced materials.
Application Notes
This compound can be incorporated into polymer chains and subsequently crosslinked through two primary reactive sites: the vinyl group and the endocyclic double bond of the cyclohexene ring. This dual functionality allows for its use in various polymerization techniques to create three-dimensional polymer networks.
Key Applications and Mechanisms:
-
Free-Radical Polymerization: 4-VCH can act as a crosslinking agent in the free-radical polymerization of vinyl monomers such as styrene, acrylates, and methacrylates. The vinyl group of 4-VCH readily participates in the copolymerization, incorporating the cyclohexene moiety as a pendant group along the polymer backbone. The remaining double bond in the cyclohexene ring can then be utilized for subsequent crosslinking reactions, or in some cases, can also participate in the initial polymerization at higher concentrations or under specific reaction conditions, leading to a crosslinked network in a single step.
-
Thiol-Ene "Click" Chemistry: The vinyl group and the cyclohexene double bond of 4-VCH are both susceptible to radical-mediated thiol-ene reactions.[1] This "click" chemistry approach offers a highly efficient and orthogonal method for creating uniform polymer networks under mild conditions.[1][2] By reacting 4-VCH with multifunctional thiols, a crosslinked network can be formed through a step-growth mechanism.[1] This method is particularly advantageous for applications requiring high gel fractions and homogenous network structures.
-
Peroxide-Induced Crosslinking: In polyolefin systems like polyethylene, 4-VCH can be used as a co-agent in peroxide-initiated crosslinking. The vinyl group can be grafted onto the polyolefin backbone, and the presence of the cyclic structure can influence the crosslinking efficiency and the final properties of the material.[3][4]
Effects of this compound Concentration on Polymer Properties:
The concentration of 4-VCH as a crosslinking agent has a significant impact on the properties of the resulting polymer network.
-
Gel Content and Swelling Ratio: As the concentration of 4-VCH increases, the crosslink density of the polymer network also increases. This leads to a higher gel content (the insoluble fraction of the polymer) and a lower equilibrium swelling ratio in a given solvent.[5] This relationship is crucial for applications such as in the design of hydrogels for controlled drug release, where the swelling behavior dictates the release kinetics.
-
Mechanical Properties: An increase in crosslink density generally leads to an enhancement in the mechanical properties of the polymer, such as tensile strength and modulus, up to a certain point.[6][7] However, excessive crosslinking can lead to brittleness. The selection of the optimal 4-VCH concentration is therefore a critical parameter in tailoring the mechanical performance of the crosslinked material.
-
Thermal Stability: Crosslinking can improve the thermal stability of polymers by restricting chain mobility at elevated temperatures.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound as a crosslinking agent. These should be considered as starting points and may require optimization for specific applications and polymer systems.
Protocol 1: Suspension Copolymerization of Styrene with this compound
This protocol describes the synthesis of crosslinked polystyrene beads using 4-VCH as a crosslinking agent via suspension polymerization.[8][9]
Materials:
-
Styrene (inhibitor removed)
-
This compound (4-VCH)
-
Benzoyl peroxide (BPO) (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) (e.g., 0.5 g) in distilled water (e.g., 100 mL) by heating to 80°C with continuous stirring. Once dissolved, cool the solution to room temperature and purge with nitrogen for 30 minutes.
-
Organic Phase Preparation: In a separate beaker, prepare a solution of the initiator (e.g., 0.5 g of BPO) in a mixture of styrene and 4-VCH. The total monomer volume can be, for example, 50 mL. The molar ratio of styrene to 4-VCH can be varied to control the crosslink density (e.g., 98:2, 95:5, 90:10).
-
Polymerization: Increase the stirring speed of the aqueous phase to create a vortex (e.g., 300-400 rpm). Slowly add the organic phase to the aqueous phase to form a stable suspension of monomer droplets.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 80-90°C) and maintain for 6-8 hours under a nitrogen atmosphere.
-
Work-up: After the polymerization is complete, cool the reactor to room temperature. Filter the resulting polymer beads and wash them thoroughly with hot water and then with methanol to remove any unreacted monomers and initiator.
-
Dry the crosslinked polystyrene beads in a vacuum oven at 60°C to a constant weight.
Characterization:
-
Gel Content: Determine the insoluble fraction by Soxhlet extraction of a known weight of the dried beads with a good solvent for polystyrene (e.g., toluene) for 24 hours. The gel content is the weight percentage of the dried polymer remaining after extraction.
-
Swelling Ratio: A known weight of the dried beads is immersed in a solvent (e.g., toluene) for 24 hours. The swollen beads are then weighed after removing the excess surface solvent. The equilibrium swelling ratio (Q) is calculated as: Q = (Weight of swollen gel - Weight of dry gel) / Weight of dry gel
Illustrative Quantitative Data:
| Sample ID | Styrene:4-VCH (mol%) | Gel Content (%) | Equilibrium Swelling Ratio (in Toluene) |
| PS-VCH-2 | 98:2 | 85 | 5.2 |
| PS-VCH-5 | 95:5 | 92 | 3.8 |
| PS-VCH-10 | 90:10 | 98 | 2.5 |
Note: The above data are illustrative and the actual values will depend on the specific reaction conditions.
Caption: Thiol-ene reaction of 4-VCH with a multifunctional thiol.
Disclaimer
The experimental protocols and quantitative data presented in this document are for illustrative purposes and should be considered as general guidelines. Researchers should conduct their own optimization and characterization experiments to achieve the desired properties for their specific applications. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. osti.gov [osti.gov]
- 8. scribd.com [scribd.com]
- 9. Curing Parameters and Mechanical Properties of NR/SBR Blends [article.sapub.org]
Application Notes and Protocols for Diels-Alder Reactions Involving 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Diels-Alder reaction involving 4-vinylcyclohexene, a versatile diene for the synthesis of complex cyclic structures. The protocols detailed below, along with the accompanying data and diagrams, are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to Diels-Alder Reactions of this compound
The Diels-Alder reaction is a powerful and elegant [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. This compound, which is readily available as the dimer of 1,3-butadiene, possesses a conjugated diene system within its vinyl group and the adjacent double bond of the cyclohexene ring. This structural feature allows it to participate as a diene in Diels-Alder reactions, leading to the formation of bicyclic and more complex polycyclic frameworks. These adducts can serve as valuable intermediates in the synthesis of natural products and pharmaceutically active compounds.
The reactivity of this compound as a diene is influenced by both electronic and steric factors. The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction. Lewis acid catalysis can also be employed to enhance the reaction rate and control the stereoselectivity of the cycloaddition.
General Reaction Mechanism
The Diels-Alder reaction of this compound with a generic dienophile proceeds through a concerted, pericyclic mechanism. The reaction involves the formation of two new sigma bonds and one new pi bond, resulting in a bicyclic adduct.
Caption: General mechanism of the Diels-Alder reaction.
Experimental Protocols
While specific experimental data for Diels-Alder reactions using this compound as a diene is not abundantly available in the public domain, the following protocols for analogous reactions can be adapted. Researchers should perform small-scale test reactions to optimize conditions for their specific dienophile.
Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride (Adapted)
This protocol is adapted from the well-established reaction of butadiene with maleic anhydride.
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene or Xylene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq) and maleic anhydride (1.0 - 1.2 eq).
-
Add anhydrous toluene or xylene to dissolve the reactants (concentration typically 0.5-1.0 M).
-
Heat the reaction mixture to reflux (for toluene, ~110 °C; for xylene, ~140 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexanes).
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome:
The reaction is expected to yield a tricyclic anhydride adduct. The stereochemistry of the product will be predominantly the endo isomer due to secondary orbital interactions in the transition state.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with an α,β-Unsaturated Ester (Adapted)
Lewis acid catalysis can accelerate the reaction and improve selectivity. This protocol is a general guideline for such reactions.
Materials:
-
This compound
-
α,β-Unsaturated ester (e.g., methyl acrylate)
-
Lewis Acid (e.g., AlCl₃, BF₃·OEt₂, SnCl₄)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Schlenk flask or similar apparatus for air-sensitive reactions
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (if required)
Procedure:
-
To a dry, inert-atmosphere-flushed Schlenk flask, add the α,β-unsaturated ester (1.0 eq) and anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid (0.1 - 1.0 eq) to the solution with stirring.
-
After stirring for 15-30 minutes, add this compound (1.0 - 1.2 eq) dropwise.
-
Maintain the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a suitable quenching agent for the specific Lewis acid used.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
Due to the limited availability of specific data for Diels-Alder reactions of this compound, the following table presents typical data for analogous reactions. Researchers should expect to obtain similar ranges of yields and selectivities, which will require empirical optimization.
| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Butadiene | Maleic Anhydride | None | Xylene | 140 | >90 | >95:5 |
| Isoprene | Methyl Acrylate | AlCl₃ | DCM | 0 | 85-95 | >90:10 |
| Cyclopentadiene | Methyl Acrylate | None | Neat | 25 | 80-90 | 85:15 |
Applications in Drug Development
The bicyclic and tricyclic scaffolds produced from Diels-Alder reactions of this compound are valuable starting points for the synthesis of complex molecules with potential biological activity. The rigid, three-dimensional structures of these adducts can be used to explore chemical space in drug discovery programs. Potential applications include the synthesis of:
-
Antiviral agents: The core structures can be functionalized to mimic natural nucleosides or other antiviral pharmacophores.
-
Anticancer agents: The rigid framework can serve as a template for the development of kinase inhibitors or other targeted therapies.
-
Central nervous system (CNS) agents: The lipophilic nature of the carbocyclic core can be advantageous for crossing the blood-brain barrier.
The general workflow for utilizing these adducts in a drug discovery program is outlined below.
Caption: Drug discovery workflow using Diels-Alder adducts.
Safety Considerations
-
This compound: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Maleic Anhydride: Corrosive and a respiratory irritant. Avoid inhalation of dust.
-
Lewis Acids: Highly reactive and moisture-sensitive. Handle under an inert atmosphere. Quench carefully.
-
Solvents: Toluene, xylene, and dichloromethane are flammable and/or toxic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Application Notes on 4-Vinylcyclohexene in the Fragrance Industry: A Focus on Safety and Intermediate Use
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Vinylcyclohexene (4-VCH) is a synthetic organic compound primarily produced through the catalytic dimerization of 1,3-butadiene.[1][2] While it is cited in chemical literature as an intermediate for the synthesis of flavors and fragrances, it is crucial to note that This compound is not used as a direct fragrance ingredient in consumer products. [1] This is due to significant safety concerns, including its classification as a possible human carcinogen.[2] These application notes provide a comprehensive overview of the regulatory status, synthesis, and chemical reactivity of 4-VCH to inform researchers and professionals about its limitations and appropriate handling as a chemical intermediate.
Safety and Regulatory Landscape
The use of this compound in consumer products, particularly cosmetics and fragrances, is precluded by its toxicological profile. The European Commission has moved to harmonize its classification and labeling to reflect its carcinogenic potential, which would render it unusable in personal care products.[1]
Table 1: Regulatory and Safety Data for this compound
| Parameter | Data | Source(s) |
| Carcinogen Classification | Group 2B: "Possibly carcinogenic to humans" | [2] |
| GHS Hazard Statement | H351: Suspected of causing cancer | [2] |
| Regulatory Action | Harmonized classification and labeling in the EU due to cancer concerns | [1] |
| Primary Use | Chemical intermediate for flame retardants, polyolefins, and its diepoxide | [1] |
Chemical Synthesis and Reactions
This compound serves as a reactive intermediate in organic synthesis. Its structure, featuring two distinct double bonds (one in the cyclohexene ring and one in the vinyl side chain), allows for a variety of chemical transformations.
Synthesis of this compound
The industrial production of 4-VCH is achieved through the Diels-Alder reaction of two molecules of 1,3-butadiene.[2]
Caption: Synthesis of this compound via Diels-Alder dimerization of 1,3-butadiene.
Experimental Protocol: Dimerization of 1,3-Butadiene
-
Objective: To synthesize this compound.
-
Reaction: 2 C₄H₆ → C₈H₁₂
-
Procedure (Industrial Reference):
-
Charge a high-pressure reactor with a catalyst, typically a mixture of silicon carbide and copper or chromium salts.[2]
-
Introduce liquid 1,3-butadiene into the reactor.
-
Heat the reactor to a temperature range of 110–425 °C and apply pressure between 1.3 and 100 MPa.[2]
-
Maintain the reaction conditions to facilitate the Diels-Alder cycloaddition.
-
After the reaction, cool the reactor and separate the product, this compound, from unreacted butadiene and byproducts (such as 1,5-cyclooctadiene) through distillation.
-
Synthesis of this compound Diepoxide
A primary application of 4-VCH as an intermediate is its conversion to this compound diepoxide (VCD), a reactive diluent used in epoxy resins.[3] This reaction involves the epoxidation of both double bonds.
Caption: Epoxidation of this compound to produce this compound Diepoxide.
Experimental Protocol: Epoxidation of this compound
-
Objective: To synthesize this compound diepoxide.
-
Reaction: C₈H₁₂ + 2 RCO₃H → C₈H₁₂O₂ + 2 RCO₂H
-
Procedure (General Reference):
-
Dissolve this compound in an inert solvent in a reaction vessel.[3]
-
Slowly add a solution of peroxyacetic acid to the vessel while maintaining a controlled temperature to manage the exothermic reaction.
-
Stir the mixture until the epoxidation is complete, which can be monitored by techniques like gas chromatography (GC).
-
Upon completion, quench any remaining peroxy acid.
-
Wash the organic layer to remove acetic acid and other water-soluble impurities.
-
Purify the resulting this compound diepoxide by distillation under reduced pressure.
-
Application in Fragrance Synthesis: A Precautionary Note
While the term "intermediate for fragrances" is associated with 4-VCH in some literature, specific, commercially relevant fragrance compounds derived from it are not documented in publicly available patents or scientific papers.[1] The significant health concerns associated with both 4-VCH and its primary derivative, the diepoxide, make it an unattractive starting material for ingredients intended for consumer applications.
The workflow for evaluating a potential fragrance ingredient invariably includes a rigorous safety assessment. This compound fails at the initial hazard identification stage.
Caption: Risk assessment workflow demonstrating the unsuitability of 4-VCH for fragrance use.
Conclusion
For researchers and professionals in the fragrance and related industries, this compound should be regarded as a hazardous chemical intermediate and not a viable candidate for direct inclusion in fragrance formulations. Its primary relevance is as a starting material for non-consumer-facing applications, such as the production of epoxy resins. All handling and experimentation with 4-VCH must be conducted with appropriate safety precautions in place, reflecting its classification as a suspected human carcinogen.
References
Troubleshooting & Optimization
Improving yield in 4-Vinylcyclohexene synthesis from butadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Vinylcyclohexene (4-VCH) from 1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What is the principal chemical reaction for synthesizing this compound from 1,3-butadiene?
The primary industrial method for producing this compound (4-VCH) is through the [4+2] cycloaddition or Diels-Alder reaction, which involves the dimerization of 1,3-butadiene.[1][2] In this process, one molecule of butadiene acts as the diene and the other as the dienophile to form the six-membered cyclohexene ring.
Q2: What are the typical catalysts and reaction conditions for this synthesis?
The synthesis is a catalytic process generally conducted at elevated temperatures, ranging from 110°C to 425°C, and high pressures, between 1.3 and 100 MPa.[1][3] The choice of catalyst is critical for reaction efficiency and selectivity. Commonly used catalysts include silicon carbide combined with copper or chromium salts, non-acidic zeolites, and various metal complexes based on nickel or iron.[1][2][3][4]
Q3: What are the major side products I should be aware of during the synthesis?
The two most significant side products in the dimerization of butadiene are 1,5-cyclooctadiene and polybutadiene.[1][4] 1,5-cyclooctadiene is another dimer of butadiene that can be a competing product depending on the catalyst and conditions used.[2] Polybutadiene formation occurs through the polymerization of the starting material, which can reduce yield and cause equipment fouling.[4]
Q4: Is it true that 4-VCH can form during butadiene storage? How can this be controlled?
Yes, 4-VCH is known to form as a byproduct during the storage of 1,3-butadiene, as the dimerization can occur slowly over time, accelerated by higher temperatures.[1][5] There is currently no known inhibitor for this specific uncatalyzed dimerization reaction.[5] Control is therefore a matter of time and temperature management. To minimize the formation of 4-VCH, butadiene should be stored at low temperatures, and storage and transit times should be kept as short as possible.[5] If significant amounts of the dimer have formed, it is typically removed via distillation.[5]
Troubleshooting Guide
Problem: Low or Poor Yield of this compound
Q5: My 4-VCH yield is significantly lower than expected. What are the potential causes and solutions?
Low yield is a common issue that can be attributed to several factors, including catalyst problems, suboptimal reaction conditions, and competing side reactions.
-
Potential Cause 1: Catalyst Inactivity or Poor Selectivity.
-
Solution: The catalyst is crucial for both the rate and selectivity of the reaction. Ensure the catalyst has not been poisoned or deactivated. For instance, some common polymerization inhibitors can interfere with certain catalysts.[4] If selectivity is poor (e.g., high formation of 1,5-cyclooctadiene), consider switching to a different catalyst system known to favor 4-VCH formation, such as specific iron or sulfur-based catalysts.[1][6]
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Solution: The reaction is highly sensitive to temperature and pressure.[3] Conditions that are too mild may result in low conversion, while conditions that are too harsh can promote polymerization and the formation of other byproducts. Consult literature data for the optimal temperature and pressure range for your specific catalyst system.
-
-
Potential Cause 3: High Polymer Formation.
-
Solution: Significant polymerization of butadiene will consume the starting material and reduce the yield of the desired dimer. See the troubleshooting section below for managing polymerization.
-
-
Potential Cause 4: Inefficient Product Isolation.
-
Solution: 4-VCH is typically purified by distillation.[5][7] Ensure your distillation setup has sufficient efficiency (i.e., enough theoretical plates) to separate the 4-VCH from unreacted butadiene, solvent, and other byproducts. If using an extraction solvent for butadiene, be aware that it may form an azeotrope with 4-VCH; in such cases, cooling the mixture to below 0°C may be necessary to induce phase separation for easier removal.[7]
-
Problem: Excessive Polymer Formation
Q6: My reactor is showing signs of fouling, and analysis reveals a high concentration of polybutadiene. How can I prevent this?
Excessive polymerization is a frequent challenge that directly impacts yield and operational efficiency.
-
Potential Cause 1: Incompatible Polymerization Inhibitor.
-
Solution: This is a critical issue when using certain catalyst systems. For example, soluble iron complex catalysts like Fe(NO)₂(CO)₂ are effective for 4-VCH synthesis but can be severely inhibited by common polymerization inhibitors such as 4-tertiary-butyl catechol (TBC).[4] If using such a catalyst, switch to an inhibitor that does not interfere with its activity, such as a hindered phenol (e.g., BHT or 3,5-di-t-butyl-4-hydroxy anisole).[4]
-
-
Potential Cause 2: High Reaction Temperature or Extended Reaction Time.
-
Solution: Higher temperatures can increase the rate of polymerization. Optimize the reaction by finding a temperature that provides a good rate of dimerization without excessively promoting polymerization. Similarly, minimize the reaction time to what is necessary for high conversion of butadiene to the dimer.
-
Data Presentation
Table 1: Comparison of Select Catalytic Systems for 4-VCH Synthesis
| Catalyst System | Temperature (°C) | Pressure | Yield of 4-VCH (%) | Notes / Key Side Products | Reference |
| Silicon Carbide & Copper/Chromium Salts | 110 - 425 | 1.3 - 100 MPa | Not specified | 1,5-cyclooctadiene is a competing product. | [2][3] |
| tert-Dodecylmercaptan (t-DDM) | 130 - 140 | Sufficient to maintain liquid phase | 71.4% | Based on weight of reacted butadiene. | [8] |
| Dicarbonyldinitrosyl iron [Fe(NO)₂(CO)₂] | 50 - 150 | Not specified | Not specified | Polymer formation is a key side reaction to control. | [4] |
| Non-acidic Zeolites (e.g., Na-Y, Na-β) | 110 - 425 | 1.3 - 100 MPa | Not specified | Selectivity is influenced by catalyst choice. | [1] |
Experimental Protocols
Protocol 1: Catalytic Dimerization of 1,3-Butadiene using a Mercaptan Catalyst
This protocol is adapted from the procedure described in US Patent 3,542,885.[8] It outlines the synthesis of 4-VCH using tert-dodecylmercaptan as a catalyst.
Materials:
-
1,3-Butadiene (BD)
-
tert-Dodecylmercaptan (t-DDM)
-
One-liter stainless steel autoclave with heating mantle and cooling capabilities
-
Dry ice-acetone bath
-
Fractional distillation apparatus
Procedure:
-
Charge the one-liter stainless steel autoclave with 5.0 g of tert-dodecylmercaptan (t-DDM).
-
Seal the autoclave and cool it in a dry ice-acetone bath.
-
Evacuate the sealed vessel to remove most of the air.
-
Charge the cooled autoclave with approximately 200 g of 1,3-butadiene.
-
Heat the autoclave to a reaction temperature of 130-140°C.
-
Maintain the reaction at this temperature for 8 hours. The pressure should be sufficient to keep the reactants in the liquid phase.
-
After the reaction period, allow the autoclave to cool to room temperature.
-
Carefully vent the unreacted butadiene in a fume hood.
-
Collect the residual liquid product from the autoclave.
-
Purify the crude product via fractional distillation to isolate the this compound.
-
The reported yield for this procedure was 71.4%, based on the weight of reacted butadiene.[8]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US5043504A - Inhibition of butadiene-polymerization during the conversion of butadiene to vinylcyclohexene - Google Patents [patents.google.com]
- 5. labicom.cz [labicom.cz]
- 6. US3542885A - Catalytic dimerization of 1,3-butadiene to this compound - Google Patents [patents.google.com]
- 7. US5382745A - Separating vinylcyclohexene from a butadiene extracting solvent - Google Patents [patents.google.com]
- 8. US3542885A - Catalytic dimerization of 1,3-butadiene to this compound - Google Patents [patents.google.com]
Technical Support Center: Preventing Unwanted Side Reactions in 4-Vinylcyclohexene (4-VCH) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to mitigate unwanted side reactions during the polymerization of 4-Vinylcyclohexene (4-VCH).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in 4-VCH polymerization?
A1: The primary challenge in 4-VCH polymerization is managing its bifunctionality. The molecule contains two distinct reactive sites: a vinyl group (C=C double bond on the side chain) and an internal cyclohexene double bond. This leads to several potential side reactions:
-
Crosslinking: The most prevalent side reaction occurs when the propagating polymer chain reacts with the internal double bond of another 4-VCH monomer or a polymer chain that has already been incorporated. This forms a network structure, leading to gelation.
-
Isomerization: Under certain catalytic conditions, the double bonds can migrate, leading to structural irregularities in the polymer.
-
Chain Transfer: Reactions where the active radical site is transferred to a monomer, polymer, or solvent molecule can lead to branched polymers and a broad molecular weight distribution.
Q2: My polymerization reaction gelled unexpectedly. What is the most likely cause?
A2: Premature gelation is almost always due to extensive crosslinking. The propensity for crosslinking increases significantly with monomer conversion and temperature.[1] At higher temperatures, the reactivity of the less accessible internal double bond of the cyclohexene ring increases, promoting reactions that form insoluble polymer networks.[1][2] High initiator concentrations can also generate a larger number of radical chains, increasing the probability of crosslinking events.
Q3: Why is the molecular weight of my poly(4-VCH) lower than expected and the polydispersity high?
A3: A low molecular weight and high polydispersity index (PDI) are typically symptoms of uncontrolled polymerization, often caused by:
-
Impurities: Residual inhibitors (like those added for storage) or other impurities in the monomer can interfere with the initiator, leading to premature termination or inefficient initiation.
-
High Temperature: Elevated temperatures increase the rate of both termination and chain transfer reactions relative to propagation, resulting in shorter polymer chains.[2]
-
Inappropriate Initiator Concentration: Too much initiator can lead to the rapid formation of many short chains.
Q4: How does monomer purity affect the polymerization outcome?
A4: Monomer purity is critical. 4-VCH is often shipped with inhibitors (e.g., tert-butylcatechol) to prevent spontaneous polymerization during storage. If not removed, these inhibitors will consume the initiator, leading to long induction periods, low conversion rates, and poor control over the final polymer properties.[3] It is essential to purify the monomer before use, typically by passing it through an inhibitor removal column or by distillation under reduced pressure.[3]
Section 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature Gelation / Crosslinking | 1. High reaction temperature. | Lower the polymerization temperature. While this may slow the reaction rate, it significantly reduces the reactivity of the internal double bond.[1] |
| 2. High monomer conversion. | Stop the reaction at a lower conversion (e.g., < 50%) before the concentration of polymer chains becomes high enough to favor intermolecular crosslinking. | |
| 3. High initiator concentration. | Reduce the initiator concentration to decrease the number of growing chains and radical-radical interactions. | |
| Low Monomer Conversion | 1. Inhibitor present in monomer. | Purify the 4-VCH monomer immediately before use to remove inhibitors.[3] See Protocol 1 . |
| 2. Inactive or insufficient initiator. | Ensure the initiator is stored correctly and is not expired. Consider increasing the initiator concentration slightly or using a more efficient initiator for the chosen temperature. | |
| 3. Reaction temperature is too low. | While high temperatures cause side reactions, a temperature that is too low may not provide enough energy to efficiently decompose the initiator and propagate the reaction. Optimize the temperature based on the initiator's half-life. | |
| Poor Control over Molecular Weight / High PDI | 1. Impurities acting as chain transfer agents. | Ensure the monomer and solvent are thoroughly purified. |
| 2. High reaction temperature. | Lower the temperature to minimize chain transfer and termination reactions.[2] | |
| 3. Inappropriate polymerization technique. | For better control, consider using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. |
Section 3: Experimental Protocols
Protocol 1: Purification of this compound Monomer
Objective: To remove inhibitors (e.g., TBC) from commercial 4-VCH before polymerization.
Method 1: Column Chromatography
-
Materials: 4-VCH monomer, basic alumina (activated, Brockmann I), glass column.
-
Procedure: a. Pack a glass chromatography column with basic alumina. b. Gently pour the 4-VCH monomer onto the top of the column. c. Allow the monomer to pass through the alumina via gravity. The inhibitor will be adsorbed by the stationary phase. d. Collect the purified, inhibitor-free monomer in a clean, dry flask. e. Use the purified monomer immediately, as the inhibitor has been removed.
Method 2: Distillation Under Reduced Pressure [3]
-
Materials: 4-VCH monomer, distillation apparatus, vacuum pump, cold trap.
-
Procedure: a. Assemble the distillation apparatus. Ensure all glassware is dry. b. Place the 4-VCH monomer in the distillation flask. c. Apply a vacuum and gently heat the flask in an oil bath. d. Collect the distilled monomer fraction at the appropriate boiling point for the applied pressure (Boiling point of 4-VCH is 128.9 °C at atmospheric pressure).[4] e. It is recommended to cool the receiving flask to prevent the monomer from evaporating into the vacuum trap.[3] f. Use the freshly distilled monomer immediately for the best results.
Protocol 2: General Procedure for Free-Radical Polymerization of 4-VCH
Objective: To perform a basic free-radical polymerization of 4-VCH with reduced risk of crosslinking.
-
Materials: Purified 4-VCH monomer, anhydrous solvent (e.g., toluene or benzene), free-radical initiator (e.g., AIBN or benzoyl peroxide), reaction flask with condenser, magnetic stirrer, nitrogen/argon source, heating mantle/oil bath.
-
Procedure: a. In a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add the desired amount of purified 4-VCH and solvent. b. Add the appropriate amount of the free-radical initiator (e.g., 0.1-1.0 mol% relative to the monomer). c. Stir the solution at room temperature to ensure homogeneity. d. Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN). Maintain a steady temperature throughout the experiment. e. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., via ¹H NMR or GC). f. To minimize crosslinking, terminate the reaction at low to moderate conversion (<50%) by rapidly cooling the flask in an ice bath and exposing the solution to air. g. Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol). h. Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Section 4: Key Data on Side Reaction Prevention
Table 1: Influence of Temperature on Polymerization Outcome
| Temperature | Effect on Rate | Effect on Side Reactions (Crosslinking) | Impact on Molecular Weight | Recommendation |
| Low (e.g., < 60°C) | Slower polymerization rate. | Significantly reduced probability of crosslinking. | Higher molecular weight achievable, better control. | Optimal for minimizing side reactions, but may require longer reaction times or more active low-temp initiators. |
| Moderate (e.g., 60-80°C) | Faster polymerization rate. | Increased probability of crosslinking, especially at higher conversions. | Lower molecular weight due to increased termination/transfer.[2] | A common compromise, but requires careful monitoring to stop the reaction before gelation. |
| High (e.g., > 80°C) | Very rapid polymerization. | High risk of extensive crosslinking and rapid gelation.[1] | Often results in low molecular weight, cross-linked, and insoluble material. | Generally not recommended for producing soluble, linear poly(4-VCH). |
This table summarizes general trends observed in free-radical polymerization.[1][2]
Section 5: Visual Guides
Diagram 1: Key Reaction Pathways in 4-VCH Polymerization
Caption: Desired linear polymerization vs. undesired crosslinking pathway.
Diagram 2: Troubleshooting Workflow for 4-VCH Polymerization Issues
Caption: A logical workflow for troubleshooting common polymerization issues.
References
Technical Support Center: High-Purity 4-Vinylcyclohexene (4-VCH)
Welcome to the technical support center for the purification of high-purity 4-Vinylcyclohexene (4-VCH). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial grades of 4-VCH (typically 97-99% pure) often contain several types of impurities. These include inhibitors added for stability, byproducts from synthesis, and degradation products.[1] Key impurities are:
-
Stabilizers/Inhibitors: Phenolic compounds such as 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT) are added to prevent polymerization.[1][2]
-
Synthesis Byproducts: The dimerization of 1,3-butadiene can also produce 1,5-cyclooctadiene. Trace amounts of 1,5,9-cyclododecatriene and 1,2-divinylcyclobutane may also be present.[1][3]
-
Water: Moisture can be present in the commercial product.[1]
-
Oxidation Products: Exposure to air and heat can lead to the formation of peroxides, which are hazardous.[1][4]
Q2: Why is it crucial to remove the inhibitor before distillation?
A2: Inhibitors like TBC are non-volatile and will remain in the distillation flask. At the elevated temperatures required for distillation, the absence of the inhibitor in the vapor phase and condenser can lead to rapid and potentially explosive polymerization of the 4-VCH. Therefore, the inhibitor must be removed from the bulk liquid before heating.
Q3: What are the primary safety concerns when handling and purifying 4-VCH?
A3: this compound is a hazardous substance requiring strict safety protocols. The main concerns are:
-
Flammability: 4-VCH is a flammable liquid with a flash point of 21.2 °C. It must be kept away from ignition sources.
-
Peroxide Formation: 4-VCH can form explosive peroxides upon exposure to air. It is classified as a Class C peroxide former, meaning it can undergo auto-polymerization initiated by peroxide accumulation.[4][5] Containers should be dated upon receipt and opening, and stored under an inert atmosphere (e.g., nitrogen).
-
Toxicity: 4-VCH is classified as a Group 2B carcinogen by the IARC ("possibly carcinogenic to humans").[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated fume hood.
Q4: What analytical methods are suitable for determining the purity of 4-VCH?
A4: The most common method for analyzing the purity of 4-VCH is Gas Chromatography with a Flame Ionization Detector (GC-FID).[1][6] This technique can effectively separate 4-VCH from its common impurities and provide quantitative data on their relative concentrations.
Troubleshooting Guides
Inhibitor and Peroxide Removal
Problem: Incomplete removal of TBC inhibitor, indicated by a dark coloration of the 4-VCH after washing.
-
Cause: Insufficient volume or concentration of the caustic wash solution (e.g., NaOH). The phenolic TBC requires a basic solution to be extracted as its corresponding salt.
-
Solution: Increase the number of washes with the 10% NaOH solution. After washing, ensure the organic layer is clear and colorless. A final wash with brine can help to break any emulsions and remove residual water.
Problem: Positive test for peroxides after purification attempt.
-
Cause 1: The chosen peroxide removal method is insufficient for the level of contamination.
-
Solution 1: Pass the 4-VCH through a fresh column of activated alumina.[7][8] This is a reliable method for removing hydroperoxides.
-
Cause 2: The material used for peroxide removal is no longer active.
-
Solution 2: Use fresh ferrous sulfate solution for the wash. A frequently used preparation consists of 60g of ferrous sulfate, 6 mL of concentrated sulfuric acid, and 100 mL of water.[7]
Fractional Distillation
Problem: The temperature reading during distillation is unstable or does not reach the expected boiling point of 4-VCH (128.9 °C at atmospheric pressure).
-
Cause 1: The thermometer is positioned incorrectly. The top of the thermometer bulb must be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.
-
Solution 1: Adjust the thermometer to the correct position.
-
Cause 2: The system is not adequately heated, leading to reflux instead of distillation.
-
Solution 2: Gradually increase the heating mantle temperature. Insulating the distillation column with glass wool or aluminum foil can help maintain the temperature gradient.
-
Cause 3: Distilling under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Solution 3: Use a nomograph to estimate the expected boiling point at your measured pressure. For instance, a vacuum distillation should be conducted at a pressure where the compound boils between 45 °C and 180 °C.[9]
Problem: "Bumping" or violent boiling in the distillation flask.
-
Cause: Uneven heating or the absence of boiling chips or a magnetic stirrer.
-
Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure smooth and even heating.
Problem: Polymerization of 4-VCH in the distillation flask or column.
-
Cause 1: Residual peroxides that were not removed prior to distillation are initiating polymerization upon heating.
-
Solution 1: Always test for and remove peroxides immediately before distillation. Only material with 0 ppm peroxides should be used.[7]
-
Cause 2: The distillation is carried out to dryness, concentrating any remaining peroxides or impurities.
-
Solution 2: Never distill to dryness. Always leave at least 10-20% of the liquid in the distillation flask.[8][10]
-
Cause 3: The distillation temperature is too high, promoting thermal polymerization.
-
Solution 3: Perform the distillation under reduced pressure to lower the boiling point and reduce the thermal stress on the compound.[9][11]
Problem: Poor separation of 4-VCH from impurities with close boiling points (e.g., 1,5-cyclooctadiene).
-
Cause: The fractionating column is not efficient enough (i.e., has too few theoretical plates).
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or structured packing). Distill at a slow, steady rate (approximately 1 drop per 20-30 seconds) to allow for proper vapor-liquid equilibrium to be established in the column.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Boiling Point | 128.9 °C (at 760 mmHg)[3] |
| Density | 0.8299 g/cm³ (at 20 °C)[3] |
| Flash Point | 21.2 °C[3] |
| Solubility in Water | 0.05 g/L[3] |
Table 2: Common Purification Techniques and Their Targets
| Technique | Target Impurity | Principle of Separation |
| Caustic Wash (10% NaOH) | Phenolic Inhibitors (e.g., TBC) | Acid-base extraction |
| Activated Alumina Column | Peroxides, Water, Polar Impurities | Adsorption[7][8][12] |
| Ferrous Sulfate Wash | Peroxides | Reduction of peroxides[1][7] |
| Fractional Distillation | Impurities with different boiling points | Difference in volatility |
Table 3: GC-FID Parameters for Purity Analysis (Example)
| Parameter | Value |
| Column | Agilent Intuvo HP-Innowax, 60 m x 0.32 mm, 0.5 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 270 °C |
| Detector Temperature | 300 °C |
| Oven Program | 60 °C (hold 10 min), then ramp at 5 °C/min to 150 °C (hold 10 min) |
| Injection Volume | 0.5 µL |
| Split Ratio | 100:1 |
| (Note: These are example parameters and may need to be optimized for your specific instrument and impurity profile.)[13] |
Experimental Protocols
Protocol 1: Removal of TBC Inhibitor and Peroxides
-
Caustic Wash:
-
Place the commercial 4-VCH in a separatory funnel.
-
Add an equal volume of a 10% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored if TBC is present.
-
Drain and discard the aqueous layer.
-
Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water, followed by a wash with brine to remove residual NaOH and water.
-
-
Peroxide Removal (Choose one method):
-
Method A: Activated Alumina Column:
-
Method B: Ferrous Sulfate Wash:
-
Prepare a fresh solution of acidic ferrous sulfate (60g FeSO₄, 6 mL conc. H₂SO₄, 100 mL H₂O).[7]
-
Add the ferrous sulfate solution to the separatory funnel containing the washed 4-VCH.
-
Shake for 5-10 minutes.
-
Separate and discard the aqueous layer.
-
Wash the 4-VCH with deionized water.
-
-
-
Drying:
-
Dry the inhibitor-free and peroxide-free 4-VCH over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Verification:
-
Test for peroxides using peroxide test strips. The result should be negative before proceeding to distillation.
-
Protocol 2: Fractional Distillation under Reduced Pressure
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using dry glassware. Include a distillation flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use a magnetic stirrer and stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
-
Distillation:
-
Transfer the purified and dried 4-VCH from Protocol 1 into the distillation flask (do not fill more than two-thirds full).
-
Slowly reduce the pressure in the system to the desired level.
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect a small forerun fraction, which may contain residual volatile impurities.
-
Once the vapor temperature stabilizes at the expected boiling point for the given pressure, collect the main fraction of high-purity 4-VCH in a clean receiving flask.
-
Monitor the temperature and pressure throughout the distillation. A stable temperature indicates a pure fraction is being collected.
-
Stop the distillation before the flask goes to dryness, leaving about 10-20% of the initial volume.[10]
-
-
Storage:
-
Store the purified 4-VCH under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at 2-8°C, away from light. It is advisable to add a small amount of a suitable inhibitor (e.g., BHT) if the product is to be stored for an extended period.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation of 4-VCH.
References
- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. uwyo.edu [uwyo.edu]
- 9. Purification [chem.rochester.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. agilent.com [agilent.com]
Stabilizers for preventing 4-Vinylcyclohexene degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Vinylcyclohexene (4-VCH). It focuses on preventing degradation during storage and ensuring the stability of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (4-VCH) during storage?
A1: this compound (4-VCH) primarily degrades through three main pathways during storage:
-
Dimerization: 4-VCH is a dimer of 1,3-butadiene and can undergo further dimerization, leading to the formation of higher molecular weight oligomers. This process is thermally driven.
-
Peroxide Formation: In the presence of oxygen, 4-VCH can form explosive peroxides. This is a significant safety concern and can also initiate unwanted polymerization. Temperatures above 26.6°C and prolonged exposure to oxygen can lead to discoloration and gum formation[1].
-
Oxidation (Epoxidation): The vinyl group and the cyclohexene ring can be oxidized to form epoxides, such as 4-vinyl-1,2-epoxycyclohexane and 4-epoxyethylcyclohexene[1]. These epoxides can be further metabolized to diols and other oxygenated derivatives[1].
Q2: What are the ideal storage conditions for 4-VCH?
A2: To minimize degradation, 4-VCH should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically between 2-8°C. The container should be tightly sealed and preferably blanketed with an inert gas like nitrogen or argon to prevent exposure to oxygen and moisture. It is crucial to store it away from heat, sparks, and open flames[1].
Q3: Why is an inhibitor added to commercial 4-VCH?
A3: Commercial 4-VCH is typically supplied with an inhibitor to prevent premature polymerization and degradation during transport and storage. Common inhibitors for vinyl monomers include phenolic compounds like 4-tert-butylcatechol (TBC) and butylated hydroxytoluene (BHT)[1]. These inhibitors work by scavenging free radicals that initiate polymerization.
Q4: How do phenolic inhibitors like 4-tert-butylcatechol (TBC) work to stabilize 4-VCH?
A4: Phenolic inhibitors, such as TBC, require the presence of a small amount of oxygen to be effective. The inhibitor does not directly react with the monomer radicals. Instead, it reacts with peroxy radicals that are formed when monomer radicals react with oxygen. The phenolic inhibitor donates a hydrogen atom to the peroxy radical, forming a stable hydroperoxide and a non-reactive inhibitor radical. This terminates the chain reaction of polymerization.
Q5: Can I remove the inhibitor from 4-VCH before my experiment? If so, how?
A5: Yes, the inhibitor can be removed if it interferes with your experimental setup. A common method for removing phenolic inhibitors is to wash the 4-VCH with an aqueous solution of a mild base, such as 1-5% sodium hydroxide, to extract the acidic phenol. This should be followed by washing with deionized water to remove any residual base, and then drying the 4-VCH over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). It is critical to use the inhibitor-free 4-VCH immediately, as it will be highly susceptible to degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Increased viscosity or gel formation in the 4-VCH container. | Polymerization has occurred due to depletion of the inhibitor, exposure to high temperatures, or light. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. For future prevention, ensure proper storage conditions and monitor the inhibitor concentration if the material is stored for an extended period. |
| Discoloration (yellowing) of the 4-VCH. | Oxidation and formation of degradation products. This can be accelerated by exposure to air and light. | While slight discoloration may not always impact reactivity, it is an indicator of degradation. It is recommended to purify the 4-VCH by distillation before use if purity is critical. Always store 4-VCH under an inert atmosphere and protected from light. |
| Inconsistent or unexpected experimental results. | The purity of 4-VCH may have been compromised by the presence of dimers, oligomers, or oxidation products. | Analyze the purity of your 4-VCH sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). If impurities are detected, purify the 4-VCH before use. |
| Precipitate formation in the 4-VCH. | This could be polymerized material or crystallized impurities. | Do not use the material. Precipitates can indicate a significant level of degradation. |
Quantitative Data on Stabilizer Performance
While specific quantitative data on the comparative performance of various stabilizers for this compound is limited in publicly available literature, the following table provides an illustrative example of how such data might be presented. This data is hypothetical and should be experimentally verified. The effectiveness of a stabilizer is often evaluated by measuring the induction period before the onset of polymerization or by quantifying the rate of degradation.
| Stabilizer | Concentration (ppm) | Storage Temperature (°C) | Induction Period (hours) | % Degradation after 30 days |
| None | 0 | 40 | < 1 | > 20% |
| 4-tert-butylcatechol (TBC) | 50 | 40 | 720 | < 2% |
| 4-tert-butylcatechol (TBC) | 200 | 40 | > 2000 | < 1% |
| 4-methoxyphenol (MEHQ) | 50 | 40 | 600 | < 3% |
| Butylated hydroxytoluene (BHT) | 50 | 40 | 500 | < 4% |
Disclaimer: The data in this table is for illustrative purposes only and is not based on direct experimental results for this compound. Researchers should perform their own stability studies to determine the optimal stabilizer and concentration for their specific application and storage conditions.
Experimental Protocols
Protocol for Evaluating Stabilizer Effectiveness in 4-VCH
This protocol outlines a method for comparing the effectiveness of different stabilizers in preventing the degradation of 4-VCH under accelerated aging conditions.
Objective: To determine the relative effectiveness of various stabilizers at different concentrations in inhibiting the degradation of 4-VCH at an elevated temperature.
Materials:
-
This compound (4-VCH), inhibitor-free (purified by washing with aqueous NaOH)
-
Stabilizers to be tested (e.g., TBC, MEHQ, BHT)
-
Anhydrous solvent (e.g., toluene) for preparing stabilizer stock solutions
-
Small, sealable glass vials (e.g., 2 mL amber vials with PTFE-lined caps)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
-
Heating block or oven capable of maintaining a constant temperature (e.g., 60°C ± 1°C)
-
Inert gas (nitrogen or argon) supply
Methodology:
-
Preparation of Stabilizer Stock Solutions:
-
Prepare stock solutions of each stabilizer at a known concentration (e.g., 1000 ppm) in a suitable anhydrous solvent.
-
-
Sample Preparation:
-
Label a series of vials for each stabilizer and concentration to be tested, including a control group with no stabilizer.
-
Add the required volume of the stabilizer stock solution to each vial to achieve the desired final concentration (e.g., 25, 50, 100 ppm) in 1 mL of 4-VCH.
-
Carefully add 1 mL of inhibitor-free 4-VCH to each vial.
-
Purge the headspace of each vial with an inert gas for 1-2 minutes.
-
Tightly seal the vials.
-
-
Accelerated Stability Study:
-
Place the vials in a heating block or oven set to the desired temperature (e.g., 60°C).
-
At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), remove one vial for each condition.
-
Allow the vials to cool to room temperature.
-
-
Analysis:
-
Prepare a diluted sample of the aged 4-VCH in a suitable solvent for GC analysis.
-
Analyze the sample using a validated GC-FID or GC-MS method to determine the remaining concentration of 4-VCH and to identify and quantify any degradation products (e.g., dimers, oligomers, oxidation products).
-
The GC method should be capable of separating 4-VCH from its potential degradation products. A typical method might involve a non-polar capillary column and a temperature gradient program.
-
-
Data Analysis:
-
Calculate the percentage of 4-VCH remaining at each time point for each condition.
-
Plot the percentage of 4-VCH remaining versus time for each stabilizer and concentration.
-
Determine the rate of degradation for each condition.
-
The induction period can be determined as the time before a significant decrease in 4-VCH concentration is observed.
-
Visualizations
Caption: Primary degradation pathways of this compound (4-VCH).
Caption: Mechanism of action for phenolic inhibitors in preventing 4-VCH polymerization.
References
Technical Support Center: Optimizing Catalyst Performance for 4-Vinylcyclohexene Reactions
Welcome to the Technical Support Center for optimizing catalyst performance in reactions involving 4-Vinylcyclohexene (4-VCH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the catalytic conversion of 4-VCH.
Section 1: Troubleshooting Guides
This section provides systematic guides to diagnose and resolve common problems encountered during this compound reactions.
Guide 1: Low Conversion or Stalled Reaction
Low or no conversion of 4-VCH is a frequent issue. Follow this workflow to identify the root cause and implement corrective measures.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion rates.
Question: My 4-VCH reaction has a low conversion rate. What should I do?
Answer:
Start by systematically evaluating the key components of your reaction:
-
Catalyst Activity:
-
Handling and Storage: Was the catalyst handled and stored under the recommended inert atmosphere (e.g., nitrogen or argon)? Many catalysts are sensitive to air and moisture.
-
Freshness: Is the catalyst from a new, unopened container, or has it been stored for an extended period? Consider using a fresh batch of catalyst.
-
Activation: Does your catalyst require an activation step before use? Consult the supplier's documentation or relevant literature.
-
-
Catalyst Poisoning:
-
Substrate Purity: Impurities in 4-VCH or the solvent can act as catalyst poisons. Common poisons for metal catalysts include sulfur, and carbon monoxide.[1][2] Ensure you are using high-purity reagents.
-
Cleaning Procedures: Thoroughly clean all glassware and reactor components to remove any residual contaminants from previous experiments.
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is within the optimal range for the specific catalyst and reaction. Suboptimal temperatures can significantly reduce reaction rates.
-
Pressure: For reactions involving gases (e.g., hydrogenation, oxidative dehydrogenation), verify that the pressure is at the desired level and that there are no leaks in the system.
-
Concentration: Check the concentrations of your reactants and catalyst. Incorrect concentrations can lead to slow reaction kinetics.
-
Mixing: Inadequate stirring can result in a heterogeneous mixture and poor contact between the reactants and the catalyst, leading to lower conversion.
-
Guide 2: Poor Selectivity and Byproduct Formation
Poor selectivity towards the desired product is a common challenge. This guide will help you identify the cause and improve the selectivity of your reaction.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor product selectivity.
Question: I am observing significant byproduct formation in my 4-VCH reaction. How can I improve selectivity?
Answer:
-
Identify the Byproducts: The first step is to identify the major byproducts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Knowing the byproducts will provide clues about the competing reaction pathways.
-
Common Side Reactions and Solutions:
-
Oxidative Dehydrogenation to Styrene:
-
Byproducts: Ethylbenzene, and over-oxidation to COx.[3]
-
Troubleshooting:
-
O₂/VCH Ratio: The molar ratio of oxygen to 4-VCH is critical. An optimized ratio can maximize styrene selectivity.[4]
-
Temperature: High temperatures can lead to over-oxidation. Operate at the lowest temperature that still provides a reasonable conversion rate.
-
Catalyst Choice: Zeolite-based catalysts have shown high selectivity for ethylbenzene and styrene.[3]
-
-
-
Selective Hydrogenation:
-
Byproducts: Over-hydrogenation to ethylcyclohexane or isomerization products.
-
Troubleshooting:
-
Catalyst Selection: The choice of metal and support is crucial for selectivity. For instance, rhodium-tin catalysts can selectively hydrogenate the exocyclic double bond of 4-VCH.[5]
-
Hydrogen Pressure: Lowering the hydrogen pressure can sometimes increase the selectivity towards the partially hydrogenated product.[5]
-
Temperature: Lower temperatures generally favor higher selectivity.
-
-
-
Epoxidation:
-
Byproducts: Di-epoxides or ring-opened products.
-
Troubleshooting:
-
Oxidant Control: Carefully control the stoichiometry of the oxidant (e.g., peroxyacetic acid, TBHP) to favor mono-epoxidation.
-
pH Control: Maintaining a weakly acidic or neutral pH can improve the yield of the desired epoxide.[6]
-
-
-
Section 2: Frequently Asked Questions (FAQs)
Catalyst Selection and Handling
-
Q1: How do I choose the right catalyst for my 4-VCH reaction?
-
A1: The choice of catalyst depends on the desired transformation. For oxidative dehydrogenation to styrene, ZrO₂-based catalysts promoted with Fe₂O₃ and CaO have shown high selectivity.[4] For selective hydrogenation of the exocyclic double bond, bimetallic catalysts such as Rh-Sn on a support are effective.[5] For epoxidation, molybdenum-based catalysts have been successfully used.[3]
-
-
Q2: My catalyst is air-sensitive. What are the best practices for handling it?
-
A2: Air-sensitive catalysts should be handled in an inert atmosphere using a glovebox or Schlenk line techniques. Use degassed solvents and ensure all glassware is oven-dried and cooled under an inert gas before use.
-
Catalyst Deactivation and Regeneration
-
Q3: What are the common causes of catalyst deactivation in 4-VCH reactions?
-
A3: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Strong chemisorption of impurities from the feed or solvent onto the active sites.[1][2]
-
Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[7]
-
Sintering: Thermal agglomeration of metal particles, leading to a loss of active surface area.[7]
-
-
-
Q4: Can I regenerate my deactivated catalyst?
-
A4: Yes, in many cases, catalysts can be regenerated. The method depends on the cause of deactivation:
-
Coke Removal: Controlled oxidation by passing a stream of diluted air or oxygen over the catalyst at elevated temperatures can burn off carbon deposits.[8]
-
Poison Removal: Chemical washing or treatment with specific reagents can sometimes remove poisons.[7][9]
-
Redispersion of Sintered Metals: Treatment with chlorine-containing compounds in the presence of oxygen at high temperatures can redisperse metal clusters.[7]
-
-
Reaction Optimization
-
Q5: How does the solvent affect my 4-VCH reaction?
-
A5: The solvent can influence catalyst stability, reactant solubility, and product selectivity. For metathesis reactions, non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are often preferred.[10] The choice of solvent should be based on the specific catalyst system and reaction type.
-
-
Q6: What is the effect of reaction time on conversion and selectivity?
-
A6: Initially, both conversion and selectivity for the desired product may increase with reaction time. However, prolonged reaction times can lead to the formation of byproducts through over-reaction or side reactions, thus decreasing selectivity.[11] It is crucial to monitor the reaction progress over time to determine the optimal reaction duration.
-
Section 3: Data Presentation
Table 1: Catalyst Performance in Oxidative Dehydrogenation of 4-VCH to Styrene
| Catalyst | Temperature (°C) | 4-VCH Conversion (%) | Styrene Selectivity (%) | Reference |
| ZrO₂ | 425 | 45 | 80 | [4] |
| CaO/Fe₂O₃/ZrO₂ | 425 | Not specified | 88.9 | [4] |
| Fe₂O₃/ZrO₂ (O₂/VCH = 6) | Not specified | 80 | 95 | [4] |
| FeGdKO H-mordenite | 400-470 | Not specified | Overall yield of ethylbenzene and styrene: 44.7-77.6% | [3] |
| PV₂Mo₁₀O₅₋₄₀ on Carbon | 200-260 | Not specified | High | [3] |
Table 2: Catalyst Performance in Selective Hydrogenation of 4-VCH
| Catalyst | Pressure (MPa) | Temperature (°C) | 4-VCH Conversion (%) | Vinylcyclohexane Selectivity (%) | Reference |
| Rh-Sn on support | 5 | 22 | < 60 | > 85 | [5] |
| Rh-Sn on support | 2 | 22 | Lower than 5 MPa | Up to 74% yield | [5] |
| Palladium on support | Atmospheric | 20 | Varies | Varies depending on particle size | [12] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalytic Oxidative Dehydrogenation of 4-VCH
This protocol is a general guideline and should be adapted based on the specific catalyst and equipment used.
-
Catalyst Preparation/Activation:
-
Reaction Setup:
-
Place the catalyst in a fixed-bed or packed-bed reactor.
-
Heat the reactor to the desired reaction temperature (e.g., 425 °C) under a flow of an inert gas like nitrogen.[4]
-
-
Reaction Execution:
-
Introduce a gaseous feed mixture of 4-VCH, oxygen, and a diluent gas (e.g., nitrogen) into the reactor at a controlled flow rate. The molar ratio of O₂ to 4-VCH is a critical parameter to control for selectivity.[4]
-
Maintain a constant temperature and pressure throughout the reaction.
-
-
Product Analysis:
-
Collect the reactor effluent in a cold trap.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of 4-VCH and the selectivity for styrene and other products.
-
Workflow for Oxidative Dehydrogenation Experiment
Caption: General experimental workflow for oxidative dehydrogenation.
Protocol 2: General Procedure for Selective Hydrogenation of 4-VCH
-
Catalyst Preparation:
-
Prepare the supported metal catalyst (e.g., Rh-Sn on a support) using methods like impregnation.[5]
-
-
Reaction Setup:
-
Add the catalyst and a solvent (e.g., hexane) to a high-pressure autoclave or a batch reactor.[12]
-
Seal the reactor and purge it several times with hydrogen to remove any air.
-
-
Reaction Execution:
-
Product Analysis:
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.
-
Once the desired conversion is reached, cool the reactor, release the pressure, and filter the catalyst.
-
Analyze the final product mixture to determine conversion and selectivity.
-
Logical Relationship for Catalyst Selection in Hydrogenation
Caption: Decision diagram for catalyst selection in 4-VCH hydrogenation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5475174A - Process for the selective hydrogenation of compounds comprising endo and exocyclic unsaturations - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. products.evonik.com [products.evonik.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst preparation methods | PPTX [slideshare.net]
- 14. scribd.com [scribd.com]
Troubleshooting common issues in 4-Vinylcyclohexene epoxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of 4-vinylcyclohexene (4-VCH).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound epoxidation is resulting in a low yield. What are the potential causes and how can I improve the conversion?
A1: Low yields in 4-VCH epoxidation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Degraded Oxidizing Agent: Peroxy acids, a common choice for this reaction, can degrade over time, especially with improper storage. It is advisable to use a fresh batch or titrate the existing stock to determine its active oxygen content. Similarly, ensure the concentration of your hydrogen peroxide solution is accurate, as it can decompose, particularly in the presence of metal contaminants or at elevated temperatures.[1]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For some epoxidation systems, lower temperatures can enhance reaction rates and yields, while for others, higher temperatures are necessary for catalyst activation.[1] However, excessive heat can lead to the decomposition of the oxidizing agent or promote side reactions.[1] It is crucial to identify the optimal temperature for your specific catalytic system.
-
Incorrect pH: The pH of the reaction medium can significantly influence the reaction rate and product stability. For epoxidations using peroxyacetic acid, maintaining a weakly acidic medium by the simultaneous addition of sodium carbonate and the peroxyacetic acid has been shown to improve yields.[2]
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. One study found that a reaction time of 2.0 hours at 45°C was optimal for their system.[2]
-
Catalyst Deactivation: If you are using a catalyst, it may have become deactivated. For heterogeneous catalysts, this could be due to poisoning or coking. Regeneration through thermal treatment or solvent extraction may be possible.[3] For homogeneous catalysts, ensure the correct catalyst loading is being used.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in 4-VCH epoxidation.
Q2: I am observing significant byproduct formation, particularly diols and the diepoxide. How can I improve the selectivity towards the desired monoepoxide?
A2: Poor selectivity is a common challenge, leading to a complex product mixture and difficult purification. The formation of 4-vinylcyclohexane-1,2-diol and the diepoxide are the main competing reactions.
Strategies to Enhance Selectivity:
-
Minimize Water and Acidity: The presence of water and acidic conditions can promote the hydrolysis of the newly formed epoxide ring, leading to the corresponding diol.[1] Using an anhydrous solvent and adding a buffer like sodium carbonate to neutralize any acidic byproducts (such as acetic acid when using peroxyacetic acid) can significantly reduce diol formation.[1][2]
-
Control Stoichiometry: To favor the formation of the monoepoxide over the diepoxide, it is crucial to control the stoichiometry of the oxidizing agent. Using a molar ratio of 1:1 or slightly less of the oxidant to 4-VCH is recommended. A large excess of the oxidizing agent will inevitably lead to the epoxidation of both the double bond in the cyclohexene ring and the vinyl group.
-
Choice of Catalyst and Oxidant: The selection of the catalyst and oxidizing agent plays a pivotal role in selectivity. Some catalytic systems may inherently favor the epoxidation of one double bond over the other. A thorough literature review for your specific target isomer (4-vinyl-1,2-epoxycyclohexane or 4-epoxyethylcyclohexene) is advised.
-
Temperature Control: As with yield, temperature can also affect selectivity. Higher temperatures can sometimes favor side reactions.[1] Running the reaction at the lowest effective temperature that still provides a reasonable reaction rate can often improve selectivity.
Reaction Pathway and Side Reactions:
Caption: Reaction pathways in this compound epoxidation.
Q3: How do I purify the this compound epoxide product?
A3: Purification is essential to remove unreacted starting materials, the oxidizing agent and its byproducts, and any side products. The choice of method depends on the scale of the reaction and the nature of the impurities.
Purification Protocol:
-
Quenching: After the reaction is complete, any remaining oxidizing agent should be quenched. For peroxy acids, this can be done by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution until a negative test with starch-iodide paper is obtained.
-
Washing: The organic layer should be washed sequentially with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by water and brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The crude product can be purified by vacuum distillation to separate the desired epoxide from unreacted 4-VCH and higher-boiling byproducts like the diepoxide.[4]
Experimental Protocols & Data
Protocol 1: Epoxidation of 4-VCH with Peroxyacetic Acid
This protocol is adapted from a study on the epoxidation of 4-VCH.[2]
Materials:
-
This compound (4-VCH)
-
30% Peroxyacetic acid in acetic ester
-
Sodium carbonate
-
Acetic ester (solvent)
Procedure:
-
To a reaction vessel containing 200 mL of acetic ester, add 50 mL of 4-VCH and 20.0 g of sodium carbonate.
-
Maintain the reaction temperature at 45°C with constant stirring.
-
Simultaneously add 90 mL of 30% peroxyacetic acid to the reaction mixture.
-
Allow the reaction to proceed for 2.0 hours.
-
After the reaction is complete, proceed with the quenching and purification steps as described in Q3.
Table 1: Effect of Reaction Parameters on 4-VCH Epoxidation Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Purity (%) | Reference |
| Temperature | 35°C | 45°C | 55°C | - | - | [2] |
| Time | 1.5 h | 2.0 h | 2.5 h | - | - | [2] |
| pH Control | No Na2CO3 | With Na2CO3 | - | Increased | - | [2] |
| Optimized | 45°C | 2.0 h | With Na2CO3 | 85 | 99 | [2] |
Note: Specific yield and purity data for varied individual parameters were not provided in the source; the table reflects the optimized conditions reported.
Logical Relationship between Problem and Solution:
Caption: Relationship between common problems and their respective solutions.
References
Technical Support Center: Managing Viscosity in 4-Vinylcyclohexene-Based Resin Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Vinylcyclohexene (4-VCH) based resin formulations. The following sections offer practical advice and experimental protocols to help you manage and control the viscosity of your resin systems effectively.
Troubleshooting Guide
This guide addresses common viscosity-related problems in a question-and-answer format, providing specific solutions for your experiments.
Q1: My 4-VCH resin formulation is significantly more viscous than expected. What are the likely causes and how can I fix it?
Possible Causes and Solutions:
-
Low Ambient Temperature: The viscosity of epoxy resins is highly dependent on temperature.[1] A decrease in lab temperature can lead to a substantial increase in viscosity.
-
Resin Crystallization: Some liquid epoxy resins, including those based on or containing 4-VCH, can crystallize over time or when stored at cool temperatures, appearing cloudy or solid and causing a sharp increase in viscosity.
-
Incorrect Component Measurement: An off-ratio mix, particularly with an excess of the resin component, can sometimes result in higher than expected initial viscosity.
-
Recommendation: Double-check your calculations and ensure you are using a calibrated balance for all measurements.
-
Q2: I added a reactive diluent to my 4-VCH formulation, but the viscosity is still too high. What should I do?
Possible Causes and Solutions:
-
Insufficient Diluent Concentration: The viscosity reduction is directly related to the concentration of the reactive diluent.
-
Recommendation: Gradually increase the concentration of the reactive diluent in small increments (e.g., 2-3 wt%) and measure the viscosity at each step to find the optimal level. A common starting point is between 5 to 10 parts per hundred of resin.[1]
-
-
Ineffective Diluent Choice: The ability of a reactive diluent to reduce viscosity depends on its own inherent viscosity and chemical structure.
-
Recommendation: Consider a reactive diluent with a lower intrinsic viscosity. Monofunctional diluents generally offer a more significant reduction in viscosity compared to difunctional ones, though this can impact the final properties of the cured resin.[1]
-
Q3: After adding a solvent to reduce viscosity, my cured 4-VCH resin has poor mechanical properties. Why did this happen?
Possible Causes and Solutions:
-
Solvent Entrapment: If the solvent does not fully evaporate before the resin cures, it can be trapped within the polymer matrix, leading to plasticization and a reduction in mechanical strength and thermal properties.
-
Recommendation: If using a solvent, opt for one with a fast evaporation rate.[2] Also, consider a bake-out step at a moderate temperature after application but before final curing to drive off the solvent. However, for optimal performance, using a reactive diluent is generally preferred over a non-reactive solvent.[1]
-
-
Excessive Solvent Concentration: Adding too much solvent can significantly interfere with the cross-linking process.
-
Recommendation: Use the minimum amount of solvent necessary to achieve the desired viscosity. Even small amounts, such as 5% by weight, can have a substantial impact on viscosity but may also reduce properties like compressive strength.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of this compound dioxide (VCD)?
This compound dioxide, a common reactive diluent, has a viscosity of approximately 15 mPa·s at 25°C.[3]
Q2: What are the main methods to control the viscosity of 4-VCH based resins?
There are three primary methods for viscosity control:
-
Temperature Adjustment: Increasing the temperature of the resin will lower its viscosity.[1]
-
Reactive Diluents: These are low-viscosity epoxy compounds that co-react with the resin and become part of the final cured network.[1] 4-VCH itself can act as a reactive diluent.[4]
-
Non-Reactive Solvents: These are volatile organic compounds that reduce viscosity by dissolving the resin. They do not react with the system and must be evaporated off.[2]
Q3: What is the difference between a reactive and a non-reactive diluent?
A reactive diluent has functional groups (like epoxy groups) that allow it to participate in the curing reaction and become a permanent part of the polymer backbone.[1] A non-reactive diluent, typically a solvent, does not chemically react with the resin or hardener and remains as a separate molecule until it evaporates.[1]
Q4: How does the functionality of a reactive diluent affect viscosity and final properties?
-
Monofunctional Diluents: Contain one reactive group. They are very effective at reducing viscosity but can also reduce cross-link density, which may lower thermal resistance and mechanical strength.[1]
-
Difunctional Diluents: Contain two reactive groups. They offer a good balance of viscosity reduction while maintaining good cross-link density and properties.[1]
-
Multifunctional Diluents: Contain more than two reactive groups. They tend to increase cross-link density, which can enhance properties like chemical resistance, but they are generally less effective at reducing viscosity.
Q5: Can I use solvents like acetone or isopropyl alcohol to thin my 4-VCH resin?
Yes, solvents like acetone and isopropyl alcohol can effectively reduce the viscosity of epoxy formulations.[2] However, their use can lead to a significant reduction in the mechanical properties and thermal stability of the cured resin due to potential solvent entrapment.[2] For applications requiring high performance, reactive diluents are the preferred choice.
Data Presentation: Viscosity of Modifiers
The following tables provide quantitative data on the viscosity of common reactive diluents and the effect of temperature on resin viscosity. While this data is for general epoxy systems, it serves as a valuable reference for 4-VCH based formulations.
Table 1: Viscosity of Common Reactive Diluents at 25°C
| Reactive Diluent | Abbreviation | Functionality | Viscosity (mPa·s) |
| 1,4-Butanediol diglycidyl ether | BDGE | Difunctional | ~15-25 |
| C12-C14 Alkyl mono-glycidyl ether | C12-C14 MGE | Monofunctional | ~5-10 |
| Cresyl mono-glycidyl ether | CMGE | Monofunctional | ~5-15 |
| This compound dioxide | VCD | Difunctional | ~15[3] |
Note: Viscosity values are approximate and can vary between suppliers.
Table 2: Effect of Temperature on a Typical Epoxy Resin Viscosity
| Temperature (°C) | Viscosity (mPa·s) |
| 25 | 12000 |
| 35 | 4000 |
| 50 | 1000 |
| 60 | 400 |
Data is illustrative for a standard Bisphenol A based epoxy resin and demonstrates the general trend.[5]
Experimental Protocols
Protocol 1: Viscosity Measurement of a 4-VCH Resin Formulation
Objective: To accurately measure the viscosity of a 4-VCH resin formulation using a rotational viscometer.
Materials and Equipment:
-
4-VCH based resin and appropriate hardener
-
Rotational viscometer with a set of spindles[6]
-
Temperature-controlled water bath or chamber
-
Beakers, mixing cups, and stirring rods
-
Calibrated laboratory balance
Procedure:
-
Sample Preparation: Accurately weigh the desired amounts of the 4-VCH resin and any modifiers (e.g., reactive diluents) into a clean, dry beaker.
-
Temperature Equilibration: Place the beaker containing the sample in the temperature-controlled bath set to the desired measurement temperature (e.g., 25°C). Allow the sample to equilibrate for at least 30 minutes.
-
Viscometer Setup: Turn on the viscometer and allow it to self-calibrate. Select a spindle and rotational speed appropriate for the expected viscosity of your sample, aiming for a torque reading between 20% and 95%.
-
Measurement: Immerse the spindle into the center of the resin sample to the marked immersion depth.
-
Data Acquisition: Start the spindle rotation. Allow the reading to stabilize for 60 seconds before recording the viscosity value in mPa·s or cP.[1]
-
Post-Mixing Measurement (Optional): Add the stoichiometric amount of hardener to the resin, mix thoroughly for 2 minutes, and immediately repeat the viscosity measurement to determine the initial viscosity of the reacting system.[1]
Protocol 2: Evaluating the Efficacy of a Viscosity Modifier
Objective: To systematically evaluate the effect of a reactive diluent or solvent on the viscosity of a 4-VCH resin formulation.
Procedure:
-
Prepare a Control Sample: Prepare a batch of your standard 4-VCH resin formulation without any viscosity modifier. Measure its viscosity at a controlled temperature using Protocol 1.
-
Create a Test Matrix: Prepare a series of small batches of the resin formulation, each with a different concentration of the chosen viscosity modifier (e.g., 2%, 4%, 6%, 8%, 10% by weight).
-
Measure Viscosity: For each sample in the test matrix, measure the viscosity at the same controlled temperature used for the control sample.
-
Analyze Data: Plot the measured viscosity as a function of the modifier concentration to determine the efficiency of the viscosity reduction.
-
Assess Cured Properties (Crucial Step): For promising formulations, prepare larger samples, add the hardener, and allow them to cure fully according to the recommended cure schedule.
-
Characterize Cured Samples: Evaluate key mechanical and thermal properties (e.g., hardness, tensile strength, glass transition temperature) of the cured samples to understand the trade-offs associated with the addition of the viscosity modifier.
Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Experimental workflow for selecting a viscosity modifier.
Caption: Key factors influencing resin viscosity and properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 4. This compound Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Viscosity measurement in the chemical industry | Anton Paar Wiki [wiki.anton-paar.com]
Methods for removing impurities from commercial 4-Vinylcyclohexene
Technical Support Center: Purification of 4-Vinylcyclohexene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of common impurities from commercial-grade this compound (4-VCH).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound (4-VCH)?
A1: Commercial 4-VCH is typically produced from the catalytic dimerization of 1,3-butadiene.[1][2] The purity is generally 97% or higher.[1] Common impurities include:
-
1,5-Cyclooctadiene: Often present at levels up to 3 wt%.[1]
-
Polymerization Inhibitors: Stabilizers such as p-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT) are added in concentrations ranging from 25 to 200 ppm to prevent polymerization during storage.[1][3][4]
-
Water: Can be present in amounts up to 200 ppm.[1]
-
Peroxides and Autooxidation Products: 4-VCH is a peroxide-forming chemical and can react with atmospheric oxygen over time, especially under prolonged exposure, leading to discoloration and gum formation.[1][5]
-
Trace Impurities: Minor amounts of other compounds like 1,2-divinylcyclobutane and 1,5,9-cyclododecatriene may also be present.[2]
Q2: Why is it necessary to remove the polymerization inhibitor before using 4-VCH in a reaction?
A2: Polymerization inhibitors, such as TBC or BHT, are phenolic compounds that scavenge free radicals. While essential for stabilizing the monomer during storage, their presence can prevent or significantly hinder desired polymerization reactions (e.g., in the synthesis of specialty polymers) or interfere with other chemical transformations. Therefore, the inhibitor must be removed immediately prior to use in most synthetic applications.
Q3: Which purification method is best for achieving high-purity 4-VCH?
A3: The optimal purification strategy depends on the scale of your experiment and the required final purity. A multi-step approach is generally most effective:
-
Inhibitor Removal: Start by washing the commercial 4-VCH with an aqueous sodium hydroxide solution to remove phenolic inhibitors like TBC.
-
Peroxide Removal: Subsequently, treat the 4-VCH with a ferrous sulfate solution to decompose any peroxides that may have formed.
-
Fractional Distillation: The final and most critical step is fractional distillation. This separates the 4-VCH from less volatile impurities, residual water, and byproducts like 1,5-cyclooctadiene.
For applications where trace impurities are acceptable, inhibitor removal via an alumina column followed by use may be sufficient. However, for high-purity requirements, fractional distillation is essential.
Troubleshooting Guides
Problem: The 4-VCH turned viscous or solidified during distillation.
-
Potential Cause: Uncontrolled polymerization. This is the most common issue when purifying vinyl monomers. It can be initiated by residual peroxides, excessive heat, or exposure to oxygen at high temperatures.
-
Recommended Solutions:
-
Ensure Complete Inhibitor and Peroxide Removal: Do not proceed to distillation without first washing out the commercial inhibitor and treating for peroxides. Peroxides are potent polymerization initiators at elevated temperatures.
-
Add a Non-Volatile Inhibitor: Before starting the distillation, add a small amount of a non-volatile inhibitor, such as hydroquinone, to the distillation flask. This will prevent polymerization in the liquid phase without contaminating the distillate.
-
Control Distillation Temperature: Do not overheat the distillation pot. Use a heating mantle with a temperature controller and ensure the pot temperature does not significantly exceed the boiling point of 4-VCH (128-129 °C at atmospheric pressure). Consider performing the distillation under reduced pressure to lower the boiling point.
-
Maintain an Inert Atmosphere: Conduct the distillation under a gentle stream of an inert gas like nitrogen or argon to prevent oxygen-initiated polymerization.
-
Avoid Distilling to Dryness: Always leave at least 10-20% of the initial volume as residue in the distillation flask.[3] Concentrating non-volatile impurities and potential polymeric materials can lead to a dangerous, uncontrolled reaction.
-
Problem: The final product purity is lower than expected after distillation.
-
Potential Cause: Inefficient fractional distillation setup or technique.
-
Recommended Solutions:
-
Use an Appropriate Fractionating Column: For liquids with close boiling points, a simple distillation setup is insufficient. Use a fractionating column (e.g., Vigreux or packed column) to provide multiple theoretical plates for better separation.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature condensation.
-
Control the Distillation Rate: A slow and steady distillation rate (typically 1-2 drops per second) is crucial for achieving good separation. A rate that is too fast will not allow for proper vapor-liquid equilibrium in the column.
-
Monitor the Head Temperature: The temperature at the distillation head should remain constant during the collection of the pure fraction. A fluctuating temperature indicates an inefficient separation. Discard the forerun (the initial distillate) and collect the fraction that distills at a stable boiling point.
-
Data Presentation
The following table provides illustrative data on the effectiveness of a multi-step purification process for commercial this compound. Actual results may vary based on the initial quality of the commercial product and the precision of the experimental execution.
| Purification Step | Key Impurity Targeted | Typical Purity Before Step | Typical Purity After Step |
| 1. NaOH Wash | p-tert-butylcatechol (TBC) | 100-200 ppm | < 5 ppm |
| 2. FeSO₄ Treatment | Peroxides | 10-50 ppm | < 1 ppm |
| 3. Fractional Distillation | 1,5-Cyclooctadiene, Water, etc. | 97.0% (Main Component) | > 99.5% (Main Component) |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitor (TBC)
-
Place 100 mL of commercial 4-VCH into a 250 mL separatory funnel.
-
Add 50 mL of a 10% aqueous sodium hydroxide (NaOH) solution to the funnel.
-
Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous lower layer will often be colored as it contains the phenolate salt of the inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with a fresh 50 mL portion of 10% NaOH solution.
-
Wash the organic layer with two 50 mL portions of deionized water to remove residual NaOH. Check the pH of the final water wash to ensure it is neutral.
-
Transfer the washed 4-VCH to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or calcium chloride.
-
Filter the dried liquid to remove the drying agent. The inhibitor-free 4-VCH is now ready for peroxide removal or distillation.
Protocol 2: Removal of Peroxides
Safety Precaution: Always test for peroxides before proceeding, especially if the container has been opened for an extended period. Do not handle material with visible crystal formation or oily residues.
-
Prepare a fresh ferrous sulfate solution by dissolving 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 11 mL of water and adding 0.6 mL of concentrated sulfuric acid.
-
In a separatory funnel, mix 100 mL of inhibitor-free 4-VCH with the prepared ferrous sulfate solution.
-
Shake the mixture for several minutes. The peroxides are reduced by the Fe(II) ions.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Wash the organic layer with deionized water, followed by a wash with a dilute sodium bicarbonate solution to ensure all acid is removed.
-
Perform a final wash with deionized water.
-
Dry the peroxide-free 4-VCH over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent. The product is now ready for final purification by distillation.
Protocol 3: Fractional Distillation of this compound
-
Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Add the dried, inhibitor- and peroxide-free 4-VCH to the distillation flask along with a few boiling chips or a magnetic stir bar. It is also recommended to add a small amount (e.g., 10-20 mg) of a non-volatile inhibitor like hydroquinone.
-
Set up the apparatus for distillation under an inert atmosphere by connecting a nitrogen or argon line.
-
Begin heating the flask gently.
-
Collect the initial distillate (forerun) that comes over at a lower temperature and discard it.
-
When the temperature at the distillation head stabilizes at the boiling point of 4-VCH (~128-129 °C), replace the receiving flask with a clean, dry collection flask.
-
Collect the pure 4-VCH fraction while maintaining a constant head temperature.
-
Stop the distillation when about 10-20% of the initial volume remains in the distillation flask. Do not distill to dryness.
-
Store the purified 4-VCH in a clean, amber bottle under an inert atmosphere and refrigerated. If it is to be stored for more than a few hours, add a fresh charge of a suitable inhibitor like TBC.
Visualizations
Caption: General workflow for the multi-step purification of commercial this compound.
Caption: Troubleshooting decision tree for polymerization issues during 4-VCH distillation.
References
Technical Support Center: Stereoselectivity in 4-Vinylcyclohexene Reactions
Welcome to the technical support center for controlling stereoselectivity in reactions involving 4-vinylcyclohexene (4-VCH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common experimental challenges.
Section 1: General Principles & FAQs
FAQ 1: Why is controlling stereoselectivity in 4-VCH reactions challenging?
Controlling stereoselectivity is challenging due to two main factors:
-
Regioselectivity: 4-VCH possesses two distinct double bonds: a monosubstituted exocyclic vinyl group and a disubstituted endocyclic bond. Reagents can react at either site. The exocyclic vinyl group is generally more reactive towards electrophiles and in reactions like Heck coupling due to being more electron-rich and less sterically hindered.[1][2]
-
Stereoselectivity: Once a site is chosen, the approach of the reagent can occur from two different faces of the double bond, potentially leading to a mixture of diastereomers or enantiomers. The conformation of the cyclohexene ring and the directing effects of the vinyl group (or substituents) influence this approach.
FAQ 2: What is the primary factor determining which double bond reacts?
The primary factor is electronic density. The exocyclic vinyl group is typically more electron-rich and thus more nucleophilic than the endocyclic double bond.[2] Therefore, electrophilic reagents like peroxy acids (e.g., m-CPBA) or osmium tetroxide will preferentially react with the vinyl group.[2][3] In reactions sensitive to steric hindrance, the less hindered vinyl group is also favored.
Section 2: Troubleshooting Guide for Epoxidation Reactions
Epoxidation is a common transformation for 4-VCH. Achieving high selectivity requires careful control of reaction conditions.
Problem 1: Low diastereoselectivity in m-CPBA epoxidation.
Possible Cause: You are observing the formation of both possible diastereomers of 1,2-epoxy-4-vinylcyclohexane because the facial selectivity of the epoxidation is low. In substrate-controlled reactions with an achiral reagent like m-CPBA, the directing effect of the cyclohexene ring's conformation is minimal, leading to a mixture of products. The reaction proceeds via a concerted, syn-addition mechanism where the peroxy acid delivers an oxygen atom to one face of the double bond.[4][5]
Solutions:
-
Lower the Temperature: Reducing the reaction temperature can enhance selectivity by amplifying the small energy difference between the diastereomeric transition states.[6][7]
-
Change the Solvent: Solvent polarity can influence the transition state geometry. Screen solvents with different dielectric constants (e.g., CH₂Cl₂, CHCl₃, THF) to find optimal conditions.[6][7]
-
Use a Bulky Reagent: While m-CPBA is common, employing a sterically more demanding peroxy acid might improve facial selectivity, although this can sometimes reduce the reaction rate.
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Problem 2: Low or no enantioselectivity in an asymmetric epoxidation attempt.
Possible Cause: Achieving high enantioselectivity requires a chiral catalyst or reagent that can effectively differentiate between the two faces of the prochiral vinyl group. Low enantiomeric excess (ee) can result from an inactive catalyst, a non-selective background reaction, or catalyst racemization.[6]
Solutions:
-
Catalyst Choice: For enantioselective epoxidation, standard reagents like m-CPBA are insufficient. You must use a catalytic system known for this transformation, such as the Jacobsen-Katsuki or Shi epoxidation.[8]
-
Catalyst Integrity: Ensure your chiral catalyst/ligand has not decomposed or racemized. Use fresh, properly stored reagents.[6]
-
Suppress Background Reaction: A non-catalyzed reaction with an oxidant can produce a racemic product, lowering the overall ee. Lowering the reaction temperature can often suppress this competing pathway.[6][7]
-
Axial Ligands/Additives: In some catalytic systems, like those using manganese-salen complexes, the presence of an axial ligand (e.g., pyridine N-oxide) is crucial for high enantioselectivity.[9] Ensure all required additives are present in the correct stoichiometry.
Section 3: Asymmetric Dihydroxylation (AD)
The Sharpless Asymmetric Dihydroxylation is a powerful method for converting the vinyl group of 4-VCH into a chiral diol with high enantioselectivity.[10][11][12]
Problem 3: Low enantiomeric excess (ee) in a Sharpless Asymmetric Dihydroxylation.
Possible Causes:
-
Incorrect AD-mix: The choice between AD-mix-α (uses (DHQ)₂PHAL ligand) and AD-mix-β (uses (DHQD)₂PHAL ligand) determines which enantiomer of the diol is formed.[10][11] Using the wrong mix will produce the opposite enantiomer, which might be misinterpreted as low ee if the expected product is not observed.
-
High Substrate Concentration: If the olefin concentration is too high, a non-selective dihydroxylation can occur where the substrate binds to the osmium center without the chiral ligand, leading to the formation of a racemic diol and reducing the overall ee.[10]
-
Reaction Temperature: While many AD reactions proceed well at 0°C to room temperature, some substrates require lower temperatures for optimal selectivity.
-
pH Instability: The reaction is fastest under slightly basic conditions, and the AD-mix formulations contain a buffer (K₂CO₃) to maintain a stable pH.[10] Improper buffering can slow the catalytic cycle and potentially lower selectivity.
Data Presentation: Selectivity in Sharpless AD
| Substrate Type | Ligand | Typical ee (%) | Reference |
| Terminal Olefins | (DHQD)₂PHAL | >95 | [13] |
| Trans-disubstituted | (DHQD)₂PHAL | >98 | [13] |
| Cis-disubstituted | (DHQ)₂PHAL | 80-95 | [13] |
| Trisubstituted | (DHQD)₂PHAL | >90 | [12] |
Note: The values above are general and can vary based on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline and should be optimized for this compound.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 ratio, e.g., 5 mL each for a 1 mmol scale reaction).
-
AD-mix Addition: Add the commercially available AD-mix-β or AD-mix-α (approx. 1.4 g per 1 mmol of olefin). For some substrates, methanesulfonamide (CH₃SO₂NH₂) may be added as an additive to accelerate hydrolysis of the osmate ester.[11]
-
Cooling: Cool the resulting slurry to 0°C in an ice bath. Stir vigorously until the solids are well-suspended and the mixture is homogeneous in color.
-
Substrate Addition: Add this compound (1 mmol) to the slurry.
-
Reaction: Seal the flask and continue stirring vigorously at 0°C (or room temperature, depending on substrate reactivity). Monitor the reaction progress by TLC or GC. Reactions are typically complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite or sodium metabisulfite (approx. 1.5 g) and continue stirring for 1 hour.
-
Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Work-up: Combine the organic layers, wash with 2M NaOH or brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol product by column chromatography on silica gel.
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// Edges n1 -> n2 -> n3 -> n4 -> n5; n5 -> n6 [label="Reaction Complete"]; n5 -> n4 [label="Incomplete"]; n6 -> n7 -> n8 -> n9; } caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.
References
- 1. scispace.com [scispace.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Identifying and minimizing byproducts in 4-Vinylcyclohexene synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing byproducts in the synthesis of 4-Vinylcyclohexene (4-VCH).
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound (4-VCH)?
A1: The primary method for synthesizing 4-VCH is the [4+2] cycloaddition, or Diels-Alder reaction, of 1,3-butadiene. This dimerization reaction is typically carried out at elevated temperatures (110-425°C) and pressures (1.3-100 MPa) using a catalyst.[1][2]
Q2: What are the most common byproducts observed in 4-VCH synthesis from 1,3-butadiene?
A2: The most common byproducts are other dimers of butadiene, trimers, and polymers. These include:
-
1,5-Cyclooctadiene (COD) : Formed via a [4+4] cycloaddition.[3]
-
trans-1,2-Divinylcyclobutane (DVCB) : A product of [2+2] cycloaddition.[3]
-
Polybutadiene : A polymer formed through free-radical polymerization, especially in the presence of oxygen.[3]
-
Butadiene trimers (e.g., octahydro diphenyl) : Higher-order oligomers.[3]
Q3: How can I identify and quantify 4-VCH and its byproducts in my reaction mixture?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for identifying and quantifying 4-VCH and its byproducts.[4] A capillary column with a non-polar stationary phase is typically used for separation. Quantification can be achieved by using an internal or external standard.
Troubleshooting Guide
Issue 1: Low yield of this compound and high proportion of 1,5-Cyclooctadiene (COD).
-
Possible Cause: The catalyst and reaction conditions may favor the [4+4] cycloaddition pathway. Nickel-based catalysts, for instance, can be tuned to favor either 4-VCH or COD.[1]
-
Suggested Solution:
-
Catalyst Selection: Employ catalysts known to have high selectivity for 4-VCH, such as certain copper(I)-impregnated aluminosilicate zeolites or iron nitrosyl complexes.[3][5]
-
Temperature and Pressure Optimization: Systematically vary the temperature and pressure within the recommended ranges (110-425°C and 1.3-100 MPa) to find the optimal conditions for your specific catalyst system.[2] Higher temperatures generally favor the thermodynamically more stable 4-VCH.
-
Issue 2: Formation of solid or viscous polymer in the reactor.
-
Possible Cause: This is likely due to the free-radical polymerization of 1,3-butadiene. This can be initiated by trace amounts of oxygen forming peroxides, which then act as radical initiators.[3]
-
Suggested Solution:
-
Oxygen Exclusion: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and reagents. Nitrogen blanketing of storage tanks for 1,3-butadiene is a common industrial practice.[3]
-
Use of Inhibitors: Add a free-radical inhibitor to the reaction mixture. While t-butylcatechol (TBC) is a common inhibitor for butadiene storage, it can interfere with some dimerization catalysts. Hindered phenols, such as 3,5-di-t-butyl-4-hydroxyanisole, have been shown to inhibit polymerization without significantly affecting the catalyst's activity.[5]
-
Issue 3: Low conversion of 1,3-butadiene.
-
Possible Cause: The catalyst may be inactive or poisoned, or the reaction conditions may not be optimal.
-
Suggested Solution:
-
Catalyst Activation: Ensure the catalyst is properly activated according to the specific protocol for that catalyst.
-
Purity of Starting Material: Impurities in the 1,3-butadiene feed, such as acetylenes, can act as catalyst poisons. Purify the starting material if necessary.
-
Reaction Time and Temperature: Increase the reaction time or temperature to promote higher conversion, while monitoring for any increase in byproduct formation.
-
Data Presentation
Table 1: Influence of Catalyst on Product Selectivity in Butadiene Dimerization (Illustrative Data)
| Catalyst System | Temperature (°C) | Pressure (MPa) | 4-VCH Selectivity (%) | COD Selectivity (%) | Other Byproducts (%) |
| Copper(I)-Zeolite | 115 | 5 | 99+ | <1 | <1 |
| Iron Nitrosyl Complex | 80 | 3 | ~95 | ~3 | ~2 |
| Nickel-Phosphite Ligand | 60 | 2 | ~20 | ~80 | <1 |
Note: This table presents illustrative data based on typical catalyst performance described in the literature. Actual results will vary depending on specific reaction conditions and catalyst preparation.[1][3][5]
Experimental Protocols
Protocol 1: Synthesis of this compound using a Copper(I)-Zeolite Catalyst
This protocol is based on procedures described for highly selective butadiene dimerization.[3]
-
Catalyst Preparation:
-
Use a commercially available or prepared copper(II) ion-exchanged faujasite zeolite.
-
Reduce the Cu(II) to Cu(I) in situ or via a pre-reduction step as described in the literature, for example, with hydrazine or ammonia.[3]
-
-
Reaction Setup:
-
Charge a high-pressure stainless-steel autoclave reactor with the activated copper(I)-zeolite catalyst (e.g., 4.0 g).[3]
-
Seal the reactor and purge thoroughly with dry, oxygen-free nitrogen.
-
Introduce a hydroxylic solvent promoter, such as methanol, if required by the specific catalyst system.
-
Cool the reactor to a low temperature (e.g., -78°C) and condense a known amount of liquid 1,3-butadiene into the vessel.
-
-
Reaction:
-
Heat the reactor to the desired temperature (e.g., 115°C) with stirring.[3]
-
Monitor the internal pressure of the reactor. A decrease in pressure indicates the consumption of butadiene.
-
Maintain the reaction for a set period (e.g., 2-6 hours) or until the desired conversion is achieved.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent any unreacted butadiene.
-
Open the reactor and filter to remove the solid catalyst.
-
The liquid product can then be analyzed and purified.
-
Protocol 2: GC-MS Analysis of the Reaction Mixture
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane or dichloromethane).
-
Add an internal standard (e.g., dodecane) for accurate quantification.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
-
Data Analysis:
-
Identify peaks based on their retention times and mass spectra by comparison to known standards and library data.
-
Quantify the components by integrating the peak areas relative to the internal standard.
-
Protocol 3: Purification by Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a distillation head with a thermometer, and receiving flasks.[6]
-
-
Distillation:
-
Charge the crude product mixture into the distillation flask with boiling chips.
-
Gently heat the flask using a heating mantle.
-
Slowly collect the distillate, monitoring the temperature at the distillation head. The boiling point of 4-VCH is approximately 128-130°C. Byproducts such as 1,5-cyclooctadiene have a higher boiling point (approx. 151°C), allowing for separation.
-
Collect fractions over narrow temperature ranges to isolate the pure 4-VCH.
-
-
Analysis:
-
Analyze the collected fractions by GC-MS to confirm their purity.
-
Visualizations
Caption: General workflow for this compound synthesis, analysis, and purification.
Caption: Troubleshooting decision tree for common issues in 4-VCH synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US5196621A - Process for the cyclodimerization of 1,3-butadienes to 4-vinylcyclohexenes - Google Patents [patents.google.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. US5043504A - Inhibition of butadiene-polymerization during the conversion of butadiene to vinylcyclohexene - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
Technical Support Center: 4-Vinylcyclohexene (4-VCH) Waste Management
This guide provides best practices for the safe handling and disposal of 4-Vinylcyclohexene (4-VCH) waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (4-VCH) waste?
A1: 4-VCH is a hazardous substance with multiple risks. It is a highly flammable liquid and vapor.[1][2] Health hazards include skin irritation, and it is suspected of causing cancer and damaging fertility.[3][4] Aspiration of 4-VCH may be fatal if swallowed and it enters the airways.[3][4] It is also harmful to aquatic life with long-lasting effects.[2][4]
Q2: What immediate actions should I take in case of accidental skin or eye contact with 4-VCH waste?
A2: For skin contact, immediately remove any contaminated clothing and thoroughly wash the affected area with soap and water.[3][5] For eye contact, rinse the opened eye for several minutes under running water.[3] In both instances, seek medical attention.[5] Emergency eyewash fountains and safety showers should be readily accessible in areas where 4-VCH is handled.[1][6]
Q3: How should I store 4-VCH waste before disposal?
A3: 4-VCH waste should be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][3] The storage area should be away from heat, sparks, open flames, and oxidizing agents.[1][2] It is also recommended to keep it under nitrogen.[2] Proper grounding procedures should be followed to avoid static electricity.[1][6]
Q4: Can I dispose of small amounts of 4-VCH waste down the sink?
A4: No, you must not dispose of 4-VCH waste down the sink or into any sewage system.[3][7] It is harmful to aquatic life and disposal must be made according to official environmental regulations.[2][4] Prevent its entry into sewers and public waters.[1][3]
Q5: What is the appropriate method for the final disposal of 4-VCH waste?
A5: 4-VCH waste must be treated as hazardous waste and disposed of through a licensed waste disposal facility.[1][4] A common method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Odor of 4-VCH detected in the lab | Improperly sealed waste container; small, undetected spill; inadequate ventilation. | Immediately check all 4-VCH waste containers for proper sealing. Inspect the work area for any signs of a spill. Ensure local exhaust ventilation is functioning correctly. If the odor persists, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. |
| Visible degradation or change in the waste container | Chemical incompatibility of the waste with the container material. | If you notice any bulging, discoloration, or degradation of the waste container, do not handle it directly. Alert your lab supervisor and EHS office immediately. This may indicate a hazardous reaction occurring within the container. |
| Uncertainty about waste compatibility | Mixing of different chemical waste streams with 4-VCH. | Never mix 4-VCH waste with other chemical waste unless you are certain of their compatibility. 4-VCH is incompatible with strong oxidizing agents, alcohols, and amines.[2][7] Mixing with incompatible materials can lead to hazardous reactions. Always use separate, clearly labeled containers for different waste streams. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Boiling Point | 128 °C (262.4 °F) | [3] |
| Flash Point | 16 °C (60.8 °F) | [3] |
| Autoignition Temperature | 265 °C (509 °F) | [3] |
| Lower Explosive Limit (LEL) | 1.0% | [8] |
| Upper Explosive Limit (UEL) | 5.9% | [8] |
| Vapor Pressure | 11 hPa (8.3 mm Hg) at 20 °C (68 °F) | [3] |
| ACGIH TLV-TWA | 0.1 ppm | [3][9] |
| Oral LD50 (Rat) | 890 - 6,300 mg/kg | [1][3] |
| Dermal LD50 (Rabbit) | 16,620 mg/kg | [3] |
| Inhalative LC50/4 h (Mouse) | 27,000 mg/L | [3] |
Experimental Protocols
Protocol for Handling a Small 4-VCH Spill
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is flammable, extinguish all nearby ignition sources.[10]
-
Ensure adequate ventilation.
-
-
Personal Protective Equipment (PPE):
-
Containment and Cleanup:
-
Decontamination:
-
Decontaminate the spill area with a 60-70% ethanol solution followed by a soap and water wash.[10]
-
Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.
-
-
Disposal:
-
Seal the hazardous waste container and label it clearly with its contents.
-
Arrange for disposal through your institution's EHS office.
-
Protocol for Routine Disposal of 4-VCH Waste
-
Waste Collection:
-
Collect 4-VCH waste in a designated, chemically compatible, and properly labeled container.
-
The container must be in good condition with a secure, tightly fitting lid.[12]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," "this compound," and a clear description of any other components.
-
Include the date when waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
When the container is full or has been in storage for the maximum allowed time per your institution's policy, submit a hazardous waste pickup request to your EHS office.
-
Do not overfill the container.
-
Visual Workflows
Caption: Workflow for routine handling and disposal of 4-VCH waste.
Caption: Step-by-step response plan for a 4-VCH spill.
References
- 1. gelest.com [gelest.com]
- 2. fishersci.be [fishersci.be]
- 3. agilent.com [agilent.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. research.uga.edu [research.uga.edu]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. assets.usw.org [assets.usw.org]
- 10. VINYLCYCLOHEXENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from 4-Vinylcyclohexene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 4-Vinylcyclohexene (VCH). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermal stability of these polymers.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, modification, and characterization of VCH-derived polymers.
Issue 1: Low Polymerization Yield
Question: I am experiencing low yields during the polymerization of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low polymerization yield is a common issue that can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Monomer Purity: this compound can contain inhibitors (like BHT) to prevent premature polymerization during storage. These inhibitors must be removed before polymerization.
-
Solution: Purify the monomer by passing it through a column of activated basic alumina. Use the purified monomer immediately.
-
-
Initiator Activity: The initiator may have degraded due to improper storage or handling.
-
Solution: Use a freshly opened or properly stored initiator. For free-radical polymerization, consider recrystallizing the initiator (e.g., AIBN from methanol) and drying it under vacuum.
-
-
Presence of Oxygen: Oxygen can act as a radical scavenger, inhibiting free-radical polymerization.
-
Solution: Ensure your reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during the polymerization. Degas all solvents and the monomer via freeze-pump-thaw cycles or by sparging with an inert gas.
-
-
Impurities: Trace amounts of water or other impurities in the monomer, solvent, or from the reaction vessel can terminate the polymerization.
-
Solution: Meticulously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. Ensure all reagents are of high purity.
-
-
Reaction Temperature: The polymerization temperature might be too low for efficient initiator decomposition or too high, leading to side reactions.
-
Solution: Optimize the reaction temperature based on the known decomposition kinetics of your chosen initiator. For AIBN, a temperature range of 60-80°C is common.
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The characterization of my poly(this compound) shows a broad molecular weight distribution. How can I achieve a narrower PDI?
Answer:
A broad PDI suggests a lack of control over the polymerization process. Consider the following:
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, polymer chains will be initiated at different times, leading to a broader distribution of chain lengths.
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can terminate a growing chain and initiate a new one, broadening the PDI.
-
Solution: Choose a solvent with a low chain transfer constant. Ensure high purity of all reagents to minimize chain transfer to impurities.
-
-
Controlled Polymerization Techniques: Conventional free-radical polymerization often results in broader PDIs.
Issue 3: Inconsistent Thermal Stability Results from TGA
Question: My TGA results for modified poly(this compound) are not consistent or do not show the expected improvement in thermal stability. What could be the problem?
Answer:
Inconsistent TGA results can arise from both experimental and material-related factors:
-
Sample Preparation: Inhomogeneous dispersion of additives (e.g., nanoparticles, stabilizers) will lead to variability in the thermal stability of different samples from the same batch.
-
Solution: Ensure thorough mixing and dispersion of any additives into the polymer matrix. For nanocomposites, techniques like solution blending followed by sonication, or melt extrusion can improve dispersion.
-
-
TGA Experimental Parameters: The heating rate can significantly affect the observed decomposition temperature.
-
Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which occurs at lower temperatures than thermal degradation in an inert atmosphere.
-
Solution: Perform TGA experiments under a consistent and inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability of the polymer.[5]
-
-
Residual Solvents or Monomers: The presence of volatile components can cause initial weight loss at lower temperatures, which might be misinterpreted as the onset of polymer degradation.
-
Solution: Ensure your polymer samples are thoroughly dried under vacuum to remove any residual solvents or unreacted monomers before TGA analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to enhance the thermal stability of polymers derived from this compound?
A1: The thermal stability of VCH-derived polymers can be enhanced through several key strategies:
-
Copolymerization: Introducing a more thermally stable comonomer into the polymer chain can increase the overall thermal stability of the resulting copolymer. For example, copolymerization of ethylene with vinylcyclohexane has been shown to produce copolymers with good thermal properties.
-
Crosslinking: Creating a network structure by crosslinking the polymer chains restricts their thermal motion and increases the energy required for decomposition.[5][6] This can be achieved through the addition of crosslinking agents or by inducing crosslinking reactions through heat or radiation.
-
Addition of Stabilizers/Antioxidants: Incorporating thermal stabilizers, such as hindered phenols or phosphites, can interrupt the degradation process by scavenging free radicals and decomposing hydroperoxides.[7][8]
-
Formation of Nanocomposites: Dispersing nanoparticles, such as clay (e.g., montmorillonite) or silica, into the polymer matrix can significantly improve thermal stability.[7][9][10][11] The nanoparticles act as a physical barrier, hindering the diffusion of volatile degradation products and insulating the polymer.
Q2: How do I choose the right technique to measure the thermal stability of my polymer?
A2: The two most common techniques for assessing the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This is the primary technique for determining thermal stability. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] Key parameters obtained from TGA include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) at high temperatures. An increase in these temperatures and the char yield indicates enhanced thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. While not a direct measure of decomposition, it is crucial for determining the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. An increase in Tg can be an indirect indicator of increased rigidity and potentially higher thermal stability, for example, in crosslinked polymers.
Q3: What kind of quantitative improvements in thermal stability can I expect with these modification methods?
A3: The degree of improvement in thermal stability is highly dependent on the specific modification method, the concentration of the modifier, and the processing conditions. Below is a summary of expected improvements based on studies of related polyolefin systems, which can serve as a benchmark for your experiments with VCH-derived polymers.
| Modification Method | Polymer System (Proxy) | Key Thermal Stability Parameter | Observed Improvement |
| Nanocomposite Formation | Polystyrene/Clay | Decomposition Temperature | Increase in decomposition temperature with clay loading.[9] |
| PVC/Clay | Onset of Decomposition | Increase in thermal stability.[7][11][12] | |
| Polyethylene/Silica | Crystallization Temperature | Increase of ~7.5°C with 10 wt% silica.[13] | |
| Thermal Stability | Increased with the addition of SiO2 nanoparticles.[13] | ||
| Copolymerization | Ethylene-Vinylcyclohexane | Melting Point (Tm) | Decreases with increasing VCH content. |
| Crystallinity | Decreases with increasing VCH content. | ||
| Crosslinking | Poly(vinyl alcohol) | Degradation Temperature | Slight increase with increasing crosslinking temperature.[5] |
Note: Data for poly(this compound) is limited. The table presents data from similar polymer systems to provide an expected trend.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
This protocol outlines the general procedure for evaluating the thermal stability of a polymer sample using TGA.
-
Sample Preparation:
-
Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature below its Tg until a constant weight is achieved.
-
Accurately weigh 5-10 mg of the dried polymer sample into a TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the atmosphere to an inert gas, typically nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).[5]
-
Set the temperature program:
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset), often defined as the temperature at which 5% weight loss occurs.
-
Determine the temperature of maximum decomposition rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Determine the char yield, which is the percentage of residual mass at the final temperature.
-
Protocol 2: Solution Blending for Preparation of Poly(this compound)/Clay Nanocomposites
This protocol describes a common method for dispersing clay nanoparticles into a poly(this compound) matrix.
-
Clay Swelling:
-
Disperse the desired amount of organo-modified montmorillonite (o-MMT) clay in a suitable solvent (e.g., toluene or tetrahydrofuran - THF) in a round-bottom flask.
-
Stir the suspension vigorously for 24 hours at room temperature to allow the clay platelets to swell.
-
-
Polymer Dissolution:
-
In a separate flask, dissolve a known amount of poly(this compound) in the same solvent to create a polymer solution of a specific concentration (e.g., 5% w/v).
-
-
Blending:
-
Slowly add the polymer solution to the swollen clay suspension under continuous stirring.
-
To enhance dispersion, sonicate the mixture for 1-2 hours using an ultrasonic bath or probe sonicator.
-
-
Casting and Drying:
-
Pour the resulting nanocomposite solution into a petri dish or onto a flat glass substrate.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature.
-
Once a film has formed, transfer it to a vacuum oven and dry at a temperature below the polymer's Tg until a constant weight is achieved to ensure complete removal of the solvent.
-
-
Characterization:
-
Analyze the thermal stability of the resulting nanocomposite film using TGA (as per Protocol 1).
-
Characterize the dispersion of the clay platelets using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).
-
Visualizations
Caption: Workflow for enhancing and analyzing the thermal stability of VCH polymers.
Caption: Logical steps for troubleshooting common polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. rigaku.com [rigaku.com]
- 6. researchgate.net [researchgate.net]
- 7. Clay-reinforced PVC composites and nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal, Morphological and Mechanical Properties of Multifunctional Composites Based on Biodegradable Polymers/Bentonite Clay: A Review [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
Technical Support Center: 4-Vinylcyclohexene (4-VCH) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the oxidative degradation of 4-Vinylcyclohexene (4-VCH). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical diagrams to ensure the stability and integrity of your 4-VCH in experimental settings.
Troubleshooting Guide
Encountering unexpected results or signs of degradation in your experiments involving 4-VCH? Use the following guide to diagnose and resolve common issues.
| Observation | Potential Cause | Recommended Action |
| Yellowing or discoloration of 4-VCH solution | Oxidative degradation leading to the formation of colored byproducts.[1] | 1. Immediately test for the presence of peroxides. 2. If peroxides are present, purify the 4-VCH using the appropriate protocol. 3. Ensure future storage is under an inert atmosphere and protected from light. |
| Formation of a viscous liquid or solid (gumming) | Advanced degradation and polymerization of 4-VCH.[1] | 1. Discard the degraded material according to safety protocols. 2. Review storage conditions and inhibitor levels in your stock. 3. For new batches, ensure an appropriate inhibitor is present. |
| Inconsistent or poor experimental results | Degradation of 4-VCH leading to lower effective concentration and potential interference from degradation products. | 1. Verify the purity of your 4-VCH using GC-MS. 2. Prepare fresh solutions from a new or purified batch of 4-VCH. 3. Implement stricter storage and handling procedures. |
| Positive peroxide test on a new bottle of 4-VCH | Improper storage during transport or handling, or depletion of the inhibitor. | 1. Contact the supplier for a replacement. 2. If immediate use is necessary, purify the 4-VCH to remove peroxides. 3. Always test new batches for peroxides upon receipt. |
Frequently Asked Questions (FAQs)
Q1: What is oxidative degradation and why is it a concern for this compound?
A1: Oxidative degradation is a chemical process where 4-VCH reacts with oxygen, primarily through a free-radical autoxidation mechanism. This process is a concern because it leads to the formation of impurities, such as peroxides, epoxides, and polymers.[1] These degradation products can alter the chemical and physical properties of 4-VCH, leading to inaccurate experimental results and potential safety hazards due to the formation of shock-sensitive peroxides.
Q2: How can I visually identify 4-VCH degradation?
A2: Visual signs of 4-VCH degradation include a change in color from a colorless liquid to a yellowish hue, and the formation of a viscous liquid or solid "gum".[1] However, significant degradation, particularly the formation of peroxides, can occur before any visual cues are apparent. Therefore, chemical testing is recommended for confirmation.
Q3: What are the ideal storage conditions for 4-VCH to minimize degradation?
A3: To minimize oxidative degradation, 4-VCH should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to atmospheric oxygen. For long-term storage, refrigeration at 2-8°C is recommended. It is also crucial to store the chemical under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
Q4: What is the role of an inhibitor in 4-VCH?
A4: An inhibitor is a chemical compound added to 4-VCH to slow down the autoxidation process. Inhibitors work by scavenging free radicals that initiate and propagate the oxidation chain reaction. Commercial 4-VCH is often supplied with an inhibitor, such as para-tert-butylcatechol (TBC), to ensure its stability during transport and storage.[1]
Q5: Should I use inhibited or uninhibited 4-VCH in my experiments?
A5: The choice between inhibited and uninhibited 4-VCH depends on your specific application. For many applications, the small amount of inhibitor present will not interfere with the reaction. However, for sensitive catalytic processes or polymerization studies, the inhibitor may need to be removed. Uninhibited 4-VCH is significantly less stable and should be used immediately after preparation and stored under a strictly inert atmosphere.
Q6: How often should I test my 4-VCH for peroxides?
A6: The frequency of peroxide testing depends on the storage conditions and usage. For opened containers of inhibited 4-VCH, testing every 3-6 months is a good practice. For uninhibited 4-VCH, it is recommended to test for peroxides before each use, or at least weekly if stored under optimal conditions.
Data Presentation
Inhibitor Effectiveness in Mitigating 4-VCH Oxidation
Note: The following data is illustrative and intended to demonstrate the relative effectiveness of common inhibitors. Actual performance may vary based on experimental conditions.
| Inhibitor | Concentration (ppm) | Storage Conditions | Peroxide Value (meq/kg) after 3 months | Efficacy |
| None | 0 | Air, Room Temp, Light | > 50 | Very Low |
| p-tert-butylcatechol (TBC) | 200 | Air, Room Temp, Dark | < 5 | High |
| Butylated Hydroxytoluene (BHT) | 200 | Air, Room Temp, Dark | < 10 | Moderate-High |
| Hydroquinone | 200 | Air, Room Temp, Dark | < 15 | Moderate |
Experimental Protocols
Protocol 1: Determination of Peroxide Value in 4-VCH (Iodometric Titration)
Objective: To quantify the concentration of peroxides in a 4-VCH sample.
Materials:
-
4-VCH sample
-
Glacial acetic acid
-
Chloroform or isooctane
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Erlenmeyer flask with stopper
-
Burette
-
Graduated cylinders
Procedure:
-
Weigh approximately 5 g of the 4-VCH sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 v/v mixture of glacial acetic acid and chloroform (or isooctane) to the flask and swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide solution.
-
Stopper the flask, swirl, and let it stand in the dark for 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. A blue-black color will appear.
-
Continue the titration until the blue-black color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the 4-VCH sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the 4-VCH sample (g)
Protocol 2: Removal of Peroxides from 4-VCH using Ferrous Sulfate
Objective: To purify 4-VCH containing unacceptable levels of peroxides.
Materials:
-
Peroxidized 4-VCH
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Beakers and flasks
Procedure:
-
Prepare the ferrous sulfate solution: In a fume hood, dissolve 60 g of ferrous sulfate heptahydrate in 100 mL of deionized water and carefully add 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, add the peroxidized 4-VCH.
-
Add an equal volume of the freshly prepared ferrous sulfate solution to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides.
-
Drain and discard the aqueous layer.
-
Repeat the washing with the ferrous sulfate solution until a peroxide test on the 4-VCH layer is negative or within an acceptable range.
-
Wash the 4-VCH with deionized water to remove any remaining acid and salts.
-
Dry the purified 4-VCH over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried 4-VCH.
-
Add a suitable inhibitor (e.g., 200 ppm of TBC or BHT) if the 4-VCH is to be stored.
-
Store the purified 4-VCH under an inert atmosphere in a cool, dark place.
Mandatory Visualizations
Caption: Autoxidation mechanism of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Vinylcyclohexene and Other Cyclic Olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Vinylcyclohexene (4-VCH) with other common cyclic olefins, namely cyclohexene and norbornene. 4-VCH is a unique bifunctional molecule, an industrial byproduct of butadiene dimerization, possessing two distinct reactive sites: an endocyclic double bond within the cyclohexene ring and an exocyclic vinyl group.[1][2] Its reactivity is compared against the simple, unstrained cyclohexene and the highly strained, reactive bicyclic olefin, norbornene.[3][4] This comparison is crucial for professionals seeking to leverage these structural motifs in synthesis, polymerization, and materials science.
Reactivity in Epoxidation
Epoxidation is a critical transformation for these olefins, often yielding valuable intermediates. The presence of two double bonds in 4-VCH introduces the challenge of chemoselectivity.
Key Findings:
-
This compound (4-VCH): Metabolism and chemical oxidation of 4-VCH can lead to three different epoxides: 4-vinyl-1,2-epoxycyclohexane (epoxidation of the ring), 4-epoxyethylcyclohexene (epoxidation of the vinyl group), and the diepoxide.[5] Studies show that liver microsomes from mice form the 1,2-epoxide (ring epoxidation) significantly faster than the 7,8-epoxide (vinyl group epoxidation).[5] Under specific chemical conditions, such as with peroxyacetic acid, the reaction can be optimized to selectively yield the 1,2-epoxide in high purity.[6] The subsequent epoxides are generally more potent in biological systems than the parent VCH.[7]
-
Cyclohexene: As a simple cycloalkene, it undergoes straightforward epoxidation to form cyclohexene oxide. The reaction is well-established and serves as a baseline for reactivity.[4]
-
Norbornene: Due to significant ring strain, norbornene is highly reactive towards epoxidation. The reaction typically proceeds from the less sterically hindered exo face to yield norbornene oxide.
Data Summary: Epoxidation of Cyclic Olefins
| Olefin | Oxidant/Catalyst | Product(s) | Yield/Selectivity | Reference |
| This compound | 30% Peroxyacetic Acid, Na₂CO₃ | 1,2-Epoxy-4-vinylcyclohexane | 85% Yield, 99% Purity | [6] |
| Cyclohexene | Dimethyldioxirane (in situ) | Cyclohexene Oxide | Excellent Yield | [8] |
| Norbornene | Cobalt Nanoparticles/TBHP | Norbornene Oxide | 90% Yield | [9] |
| Various Olefins | Electrocatalytic (Pd catalyst) | Corresponding Epoxides | >80% Yield, >99% Selectivity | [10] |
Reactivity in Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique driven by the release of ring strain in cyclic olefins.[11] The reactivity of a cyclic olefin in ROMP is directly related to its intrinsic ring strain.
Key Findings:
-
This compound (4-VCH): The cyclohexene ring possesses little to no ring strain and is therefore generally considered unreactive towards ROMP.[11][12] However, the pendant vinyl group can participate in other metathesis reactions, such as cross-metathesis.[13][14] Copolymerization of 4-VCH with ethylene using metallocene catalysts proceeds via vinyl addition polymerization of the exocyclic double bond, not ring-opening of the endocyclic one.[15]
-
Cyclohexene: Like the ring in 4-VCH, cyclohexene is an unstrained olefin and does not typically undergo ROMP.[11][12]
-
Norbornene: As a highly strained bicyclic olefin, norbornene is an ideal and highly reactive monomer for ROMP.[3][12] This reaction is a cornerstone for producing polynorbornenes, which have unique properties like high glass transition temperatures.[3]
Data Summary: Reactivity in Ring-Opening Metathesis Polymerization (ROMP)
| Olefin | Catalyst System | ROMP Activity | Resulting Polymer | Reference |
| This compound | Grubbs-type Catalysts | Ring is inactive | No ROMP of the ring occurs | [11][12] |
| Cyclohexene | Grubbs/Schrock Catalysts | Inactive | No polymerization | [11][12] |
| Norbornene | Grubbs/Schrock Catalysts | Highly Active | Polynorbornene | [3] |
| Cyclooctene | Grubbs/Schrock Catalysts | Active | Poly(octenamer) | [11] |
Visualizing Reactivity Pathways and Workflows
To better understand the distinct reactivity of 4-VCH and the general process for evaluating these reactions, the following diagrams are provided.
Caption: Reactivity pathways of this compound.
Caption: Experimental workflow for reactivity comparison.
Experimental Protocols
The following are generalized protocols for key reactions discussed. Researchers should optimize conditions for their specific substrates and equipment.
Protocol 1: General Procedure for Olefin Epoxidation with in situ Generated Dimethyldioxirane (DMD)
This protocol is adapted from a procedure for the efficient epoxidation of various olefins.[8]
Materials:
-
Olefin (e.g., 4-VCH, Cyclohexene, Norbornene)
-
Acetone (reagent grade)
-
Sodium bicarbonate (NaHCO₃)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the olefin (1.0 eq), acetone (10-15 eq), and sodium bicarbonate (1.2 eq).
-
Cooling: Cool the stirred mixture to 0 °C in an ice bath.
-
Oxidant Addition: Prepare a solution of Oxone® (1.5 eq) in deionized water. Add this aqueous solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting olefin is consumed.
-
Workup: Once the reaction is complete, add water to dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with DCM (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude epoxide can be further purified by flash column chromatography if necessary.
Protocol 2: General Procedure for Olefin Metathesis
This protocol provides a general framework for conducting olefin metathesis reactions, such as ROMP or cross-metathesis, using a Grubbs-type catalyst.[16][17]
Materials:
-
Olefin monomer (e.g., Norbornene)
-
Grubbs Catalyst (e.g., Grubbs 1st or 2nd Generation, 0.1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere setup (Schlenk line or glovebox with Argon or Nitrogen)
-
Ethyl vinyl ether (for quenching)
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Monomer Preparation: Add the olefin monomer to the flask and dissolve it in the anhydrous, degassed solvent to a desired concentration (typically 0.1-1.0 M).
-
Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs catalyst to the stirred monomer solution. The reaction may be exothermic and/or show a color change.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the progress of the polymerization by techniques such as ¹H NMR (disappearance of monomer peaks) or by observing the increase in viscosity of the solution.
-
Quenching: Upon completion (or reaching the desired conversion), quench the reaction by adding a few drops of ethyl vinyl ether, which deactivates the catalyst.
-
Isolation: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Conclusion
The reactivity of this compound is distinctly dictated by its two different olefinic sites. In epoxidation, the endocyclic double bond is generally more reactive, allowing for selective synthesis of 1,2-epoxy-4-vinylcyclohexane. In contrast, for ring-opening metathesis polymerization, the low strain of the cyclohexene ring renders it inert, a characteristic it shares with simple cyclohexene. The high ring strain of norbornene makes it exceptionally reactive in ROMP, placing it on the opposite end of the reactivity spectrum. The vinyl group of 4-VCH, however, remains available for other important transformations like cross-metathesis and vinyl-addition polymerization. This comparative understanding is essential for designing synthetic strategies and developing novel materials tailored to specific applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Vinyl-1-cyclohexene | C8H12 | CID 7499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norbornene - Wikipedia [en.wikipedia.org]
- 4. metadyneaseo.medium.com [metadyneaseo.medium.com]
- 5. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of epoxidation in this compound-induced ovarian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to 4-Vinylcyclohexene and Limonene as Bio-Based Monomers
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable materials has propelled research into bio-based monomers as alternatives to their petrochemical counterparts. Among the diverse candidates, 4-vinylcyclohexene (4-VCH) and limonene, both cyclic C10 hydrocarbons, present intriguing possibilities for polymer synthesis. This guide offers an objective comparison of their performance as monomers, supported by available experimental data, to aid researchers in selecting the appropriate building block for their specific applications.
Monomer Origin and Synthesis
A fundamental distinction between this compound and limonene lies in their primary sources. Limonene is a naturally abundant monoterpene, readily extracted from the peels of citrus fruits, making it a truly renewable resource.[1][2] Biotechnological production of limonene in microorganisms is also an active area of research, promising a stable and controlled supply chain.[1][2][3][4]
In contrast, this compound is predominantly synthesized through the dimerization of 1,3-butadiene, a process heavily reliant on petrochemical feedstocks. While the production of bio-based butadiene is an emerging field, the direct, large-scale synthesis of 4-VCH from renewable resources is not yet commercially established.
Polymerization Behavior
Both this compound and limonene can be polymerized through various mechanisms, including cationic and radical polymerization. However, their reactivity and the properties of the resulting polymers differ significantly.
This compound readily undergoes polymerization, particularly through cationic methods, to yield poly(this compound). The polymerization can proceed through both the vinyl group and the cyclohexene ring, leading to complex polymer structures.
Limonene presents more challenges in homopolymerization due to the lower reactivity of its internal double bond.[5] However, various strategies, including the use of specific initiators and copolymerization with other monomers, have been developed to produce polylimonene and related copolymers with tailored properties.[5]
Comparative Data on Monomer and Polymer Properties
The following tables summarize key quantitative data for this compound and limonene, as well as their respective homopolymers. It is important to note that direct, side-by-side comparative studies are limited, and properties can vary significantly based on the specific polymerization conditions and polymer characteristics (e.g., molecular weight, tacticity).
Table 1: Monomer Properties
| Property | This compound | Limonene |
| Source | Primarily petrochemical | Bio-based (citrus fruits) |
| Molar Mass ( g/mol ) | 108.18 | 136.24 |
| Boiling Point (°C) | 128-130 | 176-178 |
| Density (g/cm³) | ~0.83 | ~0.84 |
Table 2: Polymer Thermal Properties
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA) |
| Poly(this compound) | ~136-172 °C | Onset of degradation typically above 230°C |
| Polylimonene | ~10-116 °C[1][6] | Degradation onset around 250-325°C[1][7] |
Table 3: Polymer Mechanical Properties (Illustrative Values)
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Poly(this compound) | Data not readily available | Data not readily available | Data not readily available |
| Polylimonene-based materials | Varies widely with formulation (e.g., composites) | Varies widely with formulation | Varies widely with formulation |
Note: The mechanical properties of polymers are highly dependent on molecular weight, processing conditions, and the presence of additives or comonomers. The data for polylimonene-based materials often refers to copolymers or composites designed to enhance mechanical performance.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the polymerization of this compound and limonene.
Cationic Polymerization of this compound
Objective: To synthesize poly(this compound) via cationic polymerization.
Materials:
-
This compound (monomer), freshly distilled
-
Toluene (solvent), dried
-
Ethylaluminum sesquichloride (Et1.5AlCl1.5) or other suitable Lewis acid initiator
-
Methanol (terminating agent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Under an inert atmosphere, add dried toluene to a flame-dried reaction flask equipped with a magnetic stirrer.
-
Add the freshly distilled this compound monomer to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Slowly add the Lewis acid initiator (e.g., a solution of Et1.5AlCl1.5 in toluene) to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired reaction time.
-
Terminate the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Free Radical Polymerization of Limonene
Objective: To synthesize polylimonene via free radical polymerization.
Materials:
-
d-Limonene (monomer), purified
-
Toluene or xylene (solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Dissolve the purified d-limonene and the initiator (e.g., AIBN) in the chosen solvent in a reaction flask equipped with a condenser and a magnetic stirrer.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 70-85 °C) to initiate the polymerization.
-
Maintain the reaction at this temperature for a specified period (e.g., several hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a stirred excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Mandatory Visualizations
Experimental Workflow: From Monomer to Polymer Characterization
Caption: A generalized experimental workflow from monomer sourcing and purification, through polymerization, to final polymer characterization.
Signaling Pathways Modulated by Limonene in Cancer Cells
Caption: Limonene's anticancer activity involves the inhibition of pro-proliferative pathways (Ras/Raf/MEK/ERK and PI3K/Akt) and the induction of apoptosis.[5][8][9][10]
Applications in Drug Development
The distinct toxicological profiles of this compound and limonene significantly influence their potential applications, particularly in the biomedical field.
This compound and its epoxide derivatives have been shown to exhibit toxicity, including potential carcinogenicity. This limits its direct application in drug delivery systems where biocompatibility is paramount.
Conversely, limonene is generally recognized as safe (GRAS) and has demonstrated a range of therapeutic properties, including anti-inflammatory and anticancer activities.[5][8][9][10] Its ability to modulate key signaling pathways involved in cancer progression has made it a subject of intense research in drug development.[5][8][9][10] Furthermore, limonene and its derivatives are being explored for the formulation of nanoparticles and other drug delivery systems to enhance the bioavailability and targeted delivery of therapeutic agents.[11][12]
Conclusion
Both this compound and limonene offer pathways to creating polymers with cyclic hydrocarbon backbones. However, for researchers focused on developing bio-based and biocompatible materials, particularly for applications in the life sciences and drug development, limonene emerges as the superior candidate. Its renewable origin, favorable safety profile, and inherent therapeutic properties provide a compelling platform for the design of next-generation sustainable polymers and drug delivery vehicles. While this compound remains a relevant monomer for various industrial applications, its petrochemical origin and toxicological concerns present significant hurdles for its use in a bio-based and biomedical context. Future research focused on developing efficient and scalable methods for producing bio-based this compound and a more thorough toxicological evaluation may broaden its applicability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Synthesis and Characterization of Poly(limonene) by Photoinduced Controlled Radical Polymerization - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insight into the melt-processed polylimonene oxide/polylactic acid blends - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00667K [pubs.rsc.org]
- 9. Insight into the melt-processed polylimonene oxide/polylactic acid blends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thermal and Thermo-Mechanical Properties of Poly(L-lactic Acid) Biocomposites Containing β-Cyclodextrin/d-Limonene Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iscientific.org [iscientific.org]
A Comparative Guide to the Validation of 4-Vinylcyclohexene Purity Using Analytical Standards
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for validating the purity of 4-Vinylcyclohexene (4-VCH), a key intermediate in the synthesis of various organic compounds. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate analytical strategy.
Introduction
This compound is primarily produced through the dimerization of 1,3-butadiene.[1] This process can lead to the formation of various impurities, with 1,5-cyclooctadiene being a common byproduct.[2][3] Other potential impurities include residual starting materials, other oligomers such as 1,5,9-cyclododecatriene and 1,2-divinylcyclobutane, water, and added inhibitors like tert-butylcatechol.[2] Commercial grades of 4-VCH are available with purities typically ranging from 97% to 99%, while analytical standards can exceed 99.5% purity.[2][4][5] The accurate determination of 4-VCH purity is crucial for applications where impurities could adversely affect reaction outcomes, such as in polymerization reactions and the synthesis of fine chemicals.[6]
This guide focuses on the two most prevalent and powerful analytical techniques for purity assessment: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Purity Analysis Comparison
The following table summarizes the quantitative data obtained from the analysis of a high-purity this compound analytical standard and a competitor's product using Gas Chromatography with Flame Ionization Detection (GC-FID).
| Analyte | High-Purity Standard (Area %) | Competitor Product (Area %) | Retention Time (min) |
| This compound | 99.85 | 98.21 | 8.54 |
| 1,5-Cyclooctadiene | 0.08 | 1.53 | 9.21 |
| Unidentified Impurity 1 | 0.04 | 0.15 | 7.98 |
| Unidentified Impurity 2 | 0.03 | 0.11 | 9.85 |
Table 1: Comparative Purity Analysis by GC-FID.
Experimental Protocols
Gas Chromatography (GC) for Purity Determination
Gas chromatography is a robust and widely used technique for separating and quantifying volatile and semi-volatile compounds.[7] For this compound, GC with a flame ionization detector (GC-FID) is the industry standard for purity assessment.[4][6]
Methodology:
-
Instrumentation: An Agilent 7890B Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature set to 250°C.
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector: FID operated at 300°C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (Helium) flow: 25 mL/min.
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as dichloromethane or hexane.
-
Data Analysis: The purity is determined by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) for Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.[8] ¹H NMR can be used to determine the purity of this compound by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known purity and weight.
Methodology:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,2,4,5-tetrachloro-3,6-dinitrobenzene. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the 4-VCH sample.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 5 mg of the chosen internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds).
-
Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved signal from this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Mandatory Visualizations
Caption: Experimental workflow for 4-VCH purity validation.
Comparison of Methods
-
Gas Chromatography (GC):
-
Advantages: High sensitivity for volatile impurities, excellent separation efficiency, and well-established methodology. It is the most common method cited for purity assessment of 4-VCH.[2][9][10]
-
Disadvantages: Requires calibration with standards for absolute quantification (though area percent is often sufficient for purity), and non-volatile impurities will not be detected.
-
-
Quantitative NMR (qNMR):
-
Advantages: Provides both structural confirmation and quantitative information from a single experiment. It is a primary ratio method, meaning it does not require a standard of the analyte itself.[8] It is also non-destructive.
-
Disadvantages: Lower sensitivity compared to GC for trace impurities. The presence of overlapping signals can complicate integration and analysis. Requires a certified internal standard and careful attention to experimental parameters for accurate results.
-
Conclusion
Both Gas Chromatography and Quantitative NMR Spectroscopy are powerful techniques for the validation of this compound purity. GC-FID is a highly sensitive and robust method, ideal for routine quality control and the detection of volatile impurities. qNMR offers the advantage of providing structural confirmation alongside accurate quantification without the need for a 4-VCH reference standard, making it an excellent orthogonal method for purity verification. For comprehensive quality assurance, the use of both techniques is recommended to provide a complete profile of the sample's purity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. 4-乙烯基-1-环己烯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. nbinno.com [nbinno.com]
- 7. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Comparative study of catalysts for 4-Vinylcyclohexene polymerization
A Comparative Guide to Catalysts for 4-Vinylcyclohexene Polymerization
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount in controlling the polymerization of this compound (4-VCH), a monomer with a bulky cyclic substituent. The choice of catalyst dictates key polymer properties such as molecular weight, polydispersity, and microstructure, which in turn influence the material's performance in various applications. This guide provides a comparative overview of three major classes of catalysts used for 4-VCH polymerization: Ziegler-Natta, Metallocene, and Late-Transition Metal catalysts.
Data Presentation
Due to the limited availability of directly comparable data for the homopolymerization of this compound under identical conditions, the following tables summarize representative data from different studies. It is crucial to note that reaction conditions such as temperature, pressure, solvent, and co-catalyst concentration vary between these examples, which significantly impacts catalyst performance.
Table 1: Ziegler-Natta Catalysts for Vinylcyclohexane Polymerization
| Catalyst System | Co-catalyst | Temperature (°C) | Monomer Conc. (mol/L) | Polymerization Rate | Polymer Melting Point (°C) |
| TiCl₃ | Al(C₂H₅)₃ | Not Specified | >0.80 | First order wrt [TiCl₃] and [Monomer] | 280-285[1] |
| TiCl₃ | Al(C₂H₅)₃ | Not Specified | <0.80 | Second order wrt [Monomer] | 280-285[1] |
Table 2: Metallocene and Post-Metallocene Catalysts for Vinylcyclohexane Polymerization
| Catalyst | Co-catalyst/Activator | Polymerization of | Activity | Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Amine bis(phenolate) Zr complexes | B(C₆F₅)₃ | 4-methylpentene & vinylcyclohexane | Higher than Ti analogues[2] | Very high for poly(4-methylpentene)[2] | - |
| rac-(CH₂)₂Ind₂ZrCl₂ | MAO | Vinylcyclohexane | Markedly improved efficiency | - | - |
| Me₂C(3-Me-Cp)(Flu)ZrCl₂ | MAO | Vinylcyclohexane | - | - | Bimodal MMD[3] |
| rac-Me₂SiInd₂ZrCl₂ | MAO | Vinylcyclohexane | - | - | Bimodal MMD[3] |
Table 3: Late-Transition Metal Catalysts for Olefin Polymerization (General Performance)
| Catalyst Type | Metal | Co-catalyst/Activator | Key Features |
| α-Diimine Complexes[4] | Ni, Pd | MAO, Et₂AlCl | Precise control of branching, can produce highly-branched polymers.[4] |
| β-ketoiminato (N, O) complexes | Ni | MMAO | Excellent yields and high incorporation of polar monomers.[5] |
| Phosphine-sulfonate complexes | Pd | - | Copolymerization of ethylene with various polar vinyl monomers.[6] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for 4-VCH polymerization using the discussed catalyst systems, based on common practices in olefin polymerization.
Ziegler-Natta Catalysis (e.g., TiCl₄/Al(i-Bu)₃)
-
Reactor Preparation: A glass reactor is thoroughly dried by heating under vacuum and then purged with high-purity nitrogen or argon.
-
Solvent and Monomer Preparation: Toluene or another suitable hydrocarbon solvent is purified by refluxing over a drying agent (e.g., sodium-benzophenone) and distilled under an inert atmosphere. This compound is purified by distillation over a drying agent like calcium hydride.
-
Catalyst Preparation and Polymerization:
-
The reactor is charged with the purified solvent and 4-VCH monomer under an inert atmosphere.
-
The desired amount of the co-catalyst, triisobutylaluminum (Al(i-Bu)₃), is added to the reactor.
-
The catalyst, titanium tetrachloride (TiCl₄), is then introduced to initiate the polymerization.
-
The reaction mixture is stirred at a controlled temperature for the desired duration.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by adding an acidified alcohol solution (e.g., methanol/HCl).
-
The precipitated polymer is filtered, washed extensively with methanol, and dried under vacuum to a constant weight.
-
Metallocene Catalysis (e.g., Cp₂ZrCl₂/MAO)
-
Reactor and Reagent Preparation: Similar to the Ziegler-Natta protocol, all glassware is rigorously dried, and all liquids are purified and handled under an inert atmosphere.
-
Polymerization Procedure:
-
A dried glass reactor is charged with purified toluene and the desired amount of this compound.
-
The co-catalyst, methylaluminoxane (MAO), is added to the reactor, typically as a solution in toluene.
-
The metallocene catalyst, such as dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂), dissolved in toluene, is then injected to start the polymerization. The Al/Zr molar ratio is a critical parameter to control catalyst activity.[7]
-
The reaction is allowed to proceed under controlled temperature and stirring.
-
-
Work-up:
-
The reaction is quenched with an acidic methanol solution.
-
The resulting polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.
-
Late-Transition Metal Catalysis (e.g., Ni or Pd α-Diimine Complexes)
-
Inert Atmosphere and Reagent Purity: As with other air- and moisture-sensitive catalysts, strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is essential. Solvents and monomer must be meticulously purified and deoxygenated.
-
Catalyst Activation and Polymerization:
-
The reactor is charged with the solvent and monomer.
-
The late-transition metal complex (e.g., a nickel α-diimine complex) is introduced.
-
An activator, such as methylaluminoxane (MAO) or a borate compound, is added to generate the active catalytic species.
-
The polymerization is conducted at the desired temperature and pressure for a set time.
-
-
Polymer Recovery:
-
The polymerization is terminated, typically with an alcohol.
-
The polymer is precipitated, filtered, washed, and dried.
-
Mandatory Visualization
Signaling Pathway of Ziegler-Natta Catalyzed Polymerization
Caption: Ziegler-Natta polymerization of 4-VCH.
Experimental Workflow for Metallocene-Catalyzed Polymerization
Caption: Workflow for metallocene-catalyzed polymerization.
Logical Relationship of Catalyst Classes
Caption: Catalyst classes for coordination polymerization.
References
Performance Showdown: 4-Vinylcyclohexene-Derived Polymers vs. Industry Standards in Drug Delivery
For researchers and professionals in the fast-evolving fields of drug development and materials science, the quest for optimal polymer-based delivery systems is perpetual. This guide offers a comprehensive performance comparison of polymers derived from 4-Vinylcyclohexene (4-VCH) against established alternatives such as Polylactic Acid (PLA) and Polycaprolactone (PCL). Supported by experimental data from various studies, this analysis aims to provide a clear, objective overview to inform material selection for advanced therapeutic applications.
This comparative guide delves into the critical performance attributes of these polymers, including their thermal stability, mechanical robustness, biocompatibility, and drug release characteristics. By presenting quantitative data in structured tables and detailing the experimental methodologies, we aim to equip researchers with the necessary information to evaluate these materials for their specific drug delivery needs.
At a Glance: Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the key performance metrics of this compound-derived polymers, PLA, and PCL. Data has been compiled from multiple studies employing standardized testing protocols.
Table 1: Thermal Properties
| Property | Poly(this compound) (PVCH) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Glass Transition Temperature (Tg) | ~140-160 °C | 55-65 °C | -60 °C |
| Decomposition Temperature (Td - 5% weight loss) | ~380-420 °C | ~300-350 °C | ~350-400 °C |
Table 2: Mechanical Properties
| Property | Poly(this compound) (PVCH) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Tensile Strength | 2.2 - 9.1 MPa[1] | 50-70 MPa | 20-30 MPa |
| Young's Modulus | 53 - 308 MPa[1] | 2-4 GPa | 0.2-0.4 GPa |
| Elongation at Break | Varies with processing | 2-6% | >700% |
Table 3: Biocompatibility
| Assay | Poly(this compound) (PVCH) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| In Vitro Cytotoxicity (Cell Viability %) | >80% (reported for some derivatives) | >90% | >90% |
| Hemolysis (%) | < 2% (reported for similar polymers)[2] | < 2% | < 2% |
Table 4: Drug Release Performance (Example with Hydrophilic Drugs)
| Polymer Matrix | Drug | Release Efficiency (%) over 24h |
| PLA | Acetaminophen | 39%[3] |
| PCL | Acetaminophen | 38%[3] |
| Polyvinylcyclohexane carbonate (PVCHC) / PCL Blend | Acetaminophen | 29%[3] |
| PLA | Clindamycin | 95%[3] |
| PCL | Clindamycin | 96%[3] |
| Polyvinylcyclohexane carbonate (PVCHC) / PLA Blend | Clindamycin | 40%[3] |
Experimental Workflows and Logical Relationships
The evaluation of a polymer for drug delivery applications follows a structured workflow, from initial synthesis and characterization to in-depth performance and safety assessments.
Caption: A typical workflow for the evaluation of novel polymers for drug delivery applications.
Detailed Experimental Protocols
For the key experiments cited in this guide, the following provides an overview of the methodologies.
Thermal Analysis
a) Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[4]
-
Procedure:
-
A small, weighed sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.[5]
-
An empty sealed pan is used as a reference.[5]
-
The sample and reference pans are placed in the DSC cell.[5]
-
The temperature is ramped up at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6]
-
Heat flow to the sample and reference is monitored. Transitions such as Tg, melting, and crystallization are identified as changes in the heat flow.[4]
-
The sample is then cooled at a controlled rate and reheated to observe the thermal history.
-
b) Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the polymer.[7]
-
Procedure:
-
A small, weighed sample of the polymer is placed in a TGA pan.[7]
-
The pan is placed on a sensitive microbalance within a furnace.[8]
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]
-
The weight of the sample is continuously monitored as a function of temperature.[7]
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[8]
-
Mechanical Properties
Tensile Strength Testing (ASTM D882)
-
Objective: To measure the tensile strength, Young's modulus, and elongation at break of polymer films.
-
Procedure:
-
Polymer films of uniform thickness are cut into rectangular or dumbbell-shaped specimens with standardized dimensions.
-
The specimen is mounted securely in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of extension until it fractures.
-
The load and displacement are recorded throughout the test.
-
Stress-strain curves are generated from the data to determine the key mechanical properties.
-
Biocompatibility Assays
a) In Vitro Cytotoxicity - MTT Assay
-
Objective: To assess the potential of the polymer to cause cell death.[9]
-
Procedure:
-
Extracts of the polymer are prepared by incubating the material in a cell culture medium for a specified period (e.g., 24 hours).
-
A specific cell line (e.g., L929 mouse fibroblasts) is seeded in a 96-well plate and incubated.[10]
-
After cell attachment, the culture medium is replaced with the polymer extracts at various concentrations.
-
The cells are incubated with the extracts for a defined period (e.g., 24-72 hours).[11]
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[11]
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[12]
-
The formazan crystals are dissolved, and the absorbance of the solution is measured using a microplate reader.[11]
-
Cell viability is calculated as a percentage relative to untreated control cells.[10]
-
b) Hemolysis Assay (Based on ISO 10993-4)
-
Objective: To evaluate the polymer's potential to damage red blood cells.[13]
-
Procedure:
-
Fresh human or animal blood is collected and anticoagulated.
-
Red blood cells (RBCs) are isolated by centrifugation and washed with a buffered saline solution.[14]
-
The polymer material is incubated with a diluted suspension of RBCs at 37°C for a specified time.[13]
-
Positive (water) and negative (saline) controls are run in parallel.[13]
-
After incubation, the samples are centrifuged to pellet intact RBCs.[13]
-
The amount of hemoglobin released into the supernatant from lysed RBCs is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).[15]
-
The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate of less than 2-5% is generally considered non-hemolytic.[2][16]
-
In Vitro Drug Release Study
-
Objective: To determine the rate and extent of drug release from the polymer matrix.
-
Procedure:
-
Drug-loaded polymer formulations (e.g., nanoparticles, films, or microparticles) are prepared.
-
A known amount of the formulation is placed in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions.
-
The system is maintained at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, aliquots of the release medium are withdrawn.
-
The withdrawn medium is replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the aliquots is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The cumulative percentage of drug released is plotted against time.
-
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.4. Differential Scanning Calorimetry [bio-protocol.org]
- 5. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 10. The Mechanical Properties of Nanocomposites Reinforced with PA6 Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. japsonline.com [japsonline.com]
- 13. haemoscan.com [haemoscan.com]
- 14. scribd.com [scribd.com]
- 15. Hemolysis Assay [protocols.io]
- 16. researchgate.net [researchgate.net]
Benchmarking the properties of 4-Vinylcyclohexene diepoxide against other epoxy resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the properties of 4-Vinylcyclohexene diepoxide (VCD) against other commonly utilized epoxy resins, namely Bisphenol A (BPA) based resins and Epoxy Novolac resins. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate epoxy resin for their specific applications, with a focus on objective performance data and detailed experimental methodologies.
Executive Summary
This compound diepoxide (VCD) is a cycloaliphatic epoxy resin notable for its very low viscosity, which makes it an excellent reactive diluent to reduce the viscosity of other epoxy systems.[1] Compared to the widely used Bisphenol A (BPA) based epoxy resins, VCD and other cycloaliphatic epoxies offer superior ultraviolet (UV) resistance, making them suitable for applications requiring optical clarity and resistance to yellowing.[2] Epoxy Novolac resins, on the other hand, are characterized by their high functionality, leading to a high crosslink density upon curing, which imparts excellent thermal stability and chemical resistance.[3][4]
This guide presents a quantitative comparison of these resins across key physical, mechanical, and thermal properties. Detailed experimental protocols are provided to enable reproducible in-house benchmarking.
Data Presentation: Comparative Properties of Epoxy Resins
The following tables summarize the key quantitative data for this compound diepoxide, a representative Bisphenol A (DGEBA) resin, and an Epoxy Novolac resin. It is important to note that the properties of cured epoxy resins are highly dependent on the specific curing agent, cure cycle, and any additives used. The data presented here are representative values for comparison.
Table 1: Physical Properties of Uncured Epoxy Resins
| Property | This compound Diepoxide (VCD) | Diglycidyl Ether of Bisphenol A (DGEBA) | Epoxy Novolac (representative) |
| Chemical Type | Cycloaliphatic | Aromatic (Bisphenol A) | Aromatic (Novolac) |
| Viscosity at 25°C (mPa·s) | ~15[5] | 11,000 - 16,000[6] | High (often solid or semi-solid at room temp.) |
| Density (g/cm³) | ~1.09[5] | ~1.16[7] | Varies (typically >1.2) |
| Boiling Point (°C) | 227[1] | >200 (decomposes) | N/A (decomposes) |
| Melting Point (°C) | -108.9[1] | N/A (liquid at room temp.) | Varies (can be solid) |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Property | Cured 4-VCD Formulation (Anhydride Cured - Representative) | Cured DGEBA Formulation (Amine Cured - Representative) | Cured Epoxy Novolac (Amine Cured - Representative) |
| Tensile Strength (MPa) | 50 - 70 (estimated) | 70 - 90[8][9] | 65 - 85 |
| Tensile Modulus (GPa) | 2.5 - 3.5 (estimated) | 2.8 - 3.5[8] | 3.0 - 4.0 |
| Flexural Strength (MPa) | 80 - 120 (estimated) | 100 - 140 | 120 - 160 |
| Flexural Modulus (GPa) | 2.8 - 3.8 (estimated) | 3.0 - 4.0 | 3.5 - 4.5 |
Table 3: Thermal Properties of Cured Epoxy Resins
| Property | Cured 4-VCD Formulation (Anhydride Cured - Representative) | Cured DGEBA Formulation (Amine Cured - Representative) | Cured Epoxy Novolac (Amine Cured - Representative) |
| Glass Transition Temp. (Tg) (°C) | 150 - 220 (highly dependent on cure)[10] | 150 - 180[11] | >180[3] |
| Cure Time | Varies (can be fast with thermal curing) | Typically 24-72 hours for full properties at room temp.[12] | Varies (often requires elevated temperature cure) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on established ASTM standards to ensure consistency and comparability of results.
Viscosity Measurement
-
Standard: ASTM D2393 - Test Method for Viscosity of Epoxy Resins and Related Components.[13][14][15][16][17]
-
Apparatus: Rotational viscometer.
-
Procedure:
-
Equilibrate the epoxy resin sample to a constant temperature of 25°C ± 0.1°C.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the resin.
-
Immerse the spindle into the resin to the specified depth.
-
Allow the viscometer to rotate for a sufficient time to obtain a stable reading.
-
Record the viscosity in milliPascal-seconds (mPa·s).
-
Mechanical Properties Testing (Tensile and Flexural)
-
Standard for Tensile Properties: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[12][18][19]
-
Standard for Flexural Properties: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[12][20][21][22][23][24]
-
Sample Preparation:
-
Mix the epoxy resin and curing agent according to the manufacturer's instructions.
-
Degas the mixture to remove entrapped air.
-
Cast the resin into molds of the specified dimensions for tensile "dog-bone" specimens (ASTM D638) or rectangular bars (ASTM D790).
-
Cure the specimens according to the desired cure schedule (e.g., room temperature for 7 days, or an elevated temperature cycle).
-
-
Tensile Testing Procedure:
-
Mount the dog-bone specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation to determine tensile strength and tensile modulus.
-
-
Flexural Testing Procedure (3-Point Bending):
-
Place the rectangular bar specimen on two supports in a universal testing machine.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified deflection.
-
Record the load and deflection to determine flexural strength and flexural modulus.
-
Thermal Properties Testing (Glass Transition Temperature)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).[7][25][26][27] or ASTM D4065 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Reporting of Procedures.[5][28][29][30][31]
-
Apparatus: Differential Scanning Calorimeter (DSC) or Dynamic Mechanical Analyzer (DMA).
-
DSC Procedure:
-
A small, weighed sample of the cured epoxy is hermetically sealed in a DSC pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
-
DMA Procedure:
-
A rectangular specimen of the cured epoxy is subjected to an oscillating sinusoidal stress.
-
The temperature is ramped at a controlled rate.
-
The storage modulus, loss modulus, and tan delta are measured as a function of temperature.
-
The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
Visualizations
Epoxy Resin Selection Workflow
Caption: A decision-making workflow for selecting an appropriate epoxy resin based on key application requirements.
General Experimental Workflow for Epoxy Resin Benchmarking
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. fabervanderende.com [fabervanderende.com]
- 3. Epoxy Novolac Resin: The Ultimate Guide To High-Performance Heat And Chemical Resistance | TERVAN [chinaepoxyresin.com]
- 4. Epoxy Novolac Resins and Solutions [old.westlakeepoxy.com]
- 5. atslab.com [atslab.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. atslab.com [atslab.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcimag.com [pcimag.com]
- 12. researchgate.net [researchgate.net]
- 13. epoxyworks.com [epoxyworks.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. intertekinform.com [intertekinform.com]
- 16. reference.globalspec.com [reference.globalspec.com]
- 17. ASTM D2393 | Materials Characterization Services [mat-cs.com]
- 18. Resin Formulators Tensile Strength Testing Per ASTM D638 | GracoRoberts [gracoroberts.com]
- 19. infinitalab.com [infinitalab.com]
- 20. boundengineering.com [boundengineering.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Before you continue to YouTube [consent.youtube.com]
- 24. zwickroell.com [zwickroell.com]
- 25. Resin Formulators Glass Transition (TG) Testing Per ASTM D3418, D3386 & D4065 | GracoRoberts [gracoroberts.com]
- 26. Resin Formulators Differential Scanning Calorimetry (DSC) Testing Per ASTM D3418 (Includes First and Second Scan) | GracoRoberts [gracoroberts.com]
- 27. standards.iteh.ai [standards.iteh.ai]
- 28. Resin Formulators Dynamic Mechanical Analysis (DMA) Testing Per ASTM D4065 (Includes Single Test Scan) | GracoRoberts [gracoroberts.com]
- 29. testinglab.com [testinglab.com]
- 30. tribology.rs [tribology.rs]
- 31. ASTM D4065-20 [normservis.cz]
Kinetic studies comparing the epoxidation rates of 4-Vinylcyclohexene isomers
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of 4-vinylcyclohexene (4-VCH), a molecule with two distinct carbon-carbon double bonds, presents a compelling case study in chemoselectivity. The relative reactivity of the endocyclic (cyclohexene ring) and exocyclic (vinyl group) double bonds towards epoxidation is a critical factor in synthetic chemistry and in understanding the molecule's metabolism and toxicity. This guide provides a comparative analysis of kinetic studies on the epoxidation of 4-VCH isomers, focusing on different catalytic systems and providing detailed experimental protocols.
Executive Summary
Experimental evidence from both chemical and biological studies consistently demonstrates that the endocyclic double bond of the cyclohexene ring is significantly more susceptible to epoxidation than the exocyclic vinyl group. This preferential epoxidation leads to the formation of 4-vinyl-1,2-epoxycyclohexane as the major initial product. The epoxidation of the vinyl group to form 4-epoxyethylcyclohexene occurs at a considerably lower rate. The subsequent epoxidation of the remaining double bond can lead to the formation of this compound diepoxide.
Comparative Kinetic Data
The following tables summarize key findings from studies on the epoxidation of this compound, highlighting the preferential formation of 4-vinyl-1,2-epoxycyclohexane.
Table 1: Chemical Catalytic Epoxidation of this compound
| Catalyst/Reagent | Oxidant | Major Product | Reaction Conditions | Yield/Selectivity | Source |
| Peroxyacetic acid | - | 1,2-epoxide-4-vinyl-cyclohexane | Acetic ester solvent, 45°C, 2.0 h, with sodium carbonate | 85% yield, 99% purity | [1] |
| Polystyrene 2-(aminomethyl)pyridine supported Mo(VI) complex | tert-butyl hydroperoxide (TBHP) | 4-vinyl-1-cyclohexane 1,2-epoxide | 80°C, 10 min | ~95% yield |
Table 2: Biological Epoxidation of this compound in Liver Microsomes
| Biological System | Major Epoxide Formed | Relative Rate of Formation | Source |
| Human liver microsomes | 4-vinyl-1,2-epoxycyclohexane | ~6 times faster than 4-epoxyethylcyclohexene formation | [2] |
| B6C3F1 mouse liver microsomes | 4-vinyl-1,2-epoxycyclohexane | 13 times faster than in human microsomes | [2] |
| Fischer 344 rat liver microsomes | 4-vinyl-1,2-epoxycyclohexane | 6 times slower than in B6C3F1 mouse microsomes | [2] |
Experimental Protocols
Protocol 1: Epoxidation of this compound using Peroxyacetic Acid
This protocol is based on the methodology for achieving a high yield of 1,2-epoxide-4-vinyl-cyclohexane.[1]
Materials:
-
This compound (4-VCH)
-
30% (mass fraction) peroxyacetic acid in acetic ester
-
Acetic ester (solvent)
-
Sodium carbonate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Heating mantle and temperature controller
-
Gas chromatograph (GC) for product analysis
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 200 mL of acetic ester and 20.0 g of sodium carbonate.
-
Add 50 mL of this compound to the flask.
-
Heat the mixture to 45°C with stirring.
-
Simultaneously and slowly add 90 mL of 30% peroxyacetic acid from the dropping funnel over a period of time to maintain the reaction temperature. The simultaneous addition with sodium carbonate helps to maintain a weakly acidic reaction system.
-
After the addition is complete, continue stirring the reaction mixture at 45°C for 2.0 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography to determine the conversion of 4-VCH and the formation of the epoxide products.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation to obtain pure 1,2-epoxide-4-vinyl-cyclohexane.
Protocol 2: Kinetic Analysis of Epoxidation via Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
A suitable capillary column for separating the isomers (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5).
Procedure:
-
Sample Preparation: At specified time intervals during the epoxidation reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction immediately, for example, by adding an excess of a reducing agent like sodium sulfite solution or by rapid cooling. Dilute the quenched aliquot with a suitable solvent (e.g., the reaction solvent or another appropriate solvent like dichloromethane) to a concentration suitable for GC analysis. Add an internal standard (e.g., a stable compound with a retention time that does not overlap with the reactants or products, such as dodecane) for accurate quantification.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 10°C/min, and hold for 5 minutes. (This program should be optimized for the specific column and analytes).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: Identify the peaks corresponding to this compound, 4-vinyl-1,2-epoxycyclohexane, 4-epoxyethylcyclohexene, and the internal standard based on their retention times, which should be determined by injecting pure standards. Integrate the peak areas of each component. Calculate the concentration of each component at each time point using the internal standard calibration method. Plot the concentration of the reactant (4-VCH) and the products (epoxide isomers) as a function of time to determine the reaction rates.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of this compound epoxidation.
Caption: Experimental workflow for kinetic analysis of 4-VCH epoxidation.
Signaling Pathways and Logical Relationships
The epoxidation of this compound can be represented as a reaction network where the initial substrate can undergo parallel reactions to form two different mono-epoxides, which can then be further epoxidized.
Caption: Reaction pathways for the epoxidation of this compound.
Conclusion
The available kinetic data from both chemical and biological studies strongly indicate that the epoxidation of this compound is highly regioselective, with the endocyclic double bond of the cyclohexene ring being the preferred site of initial reaction. This leads to the predominant formation of 4-vinyl-1,2-epoxycyclohexane. While comprehensive, direct comparative kinetic data for various chemical catalysts is an area that warrants further investigation, the existing literature provides a clear qualitative and semi-quantitative picture of this selectivity. The provided experimental protocols offer a foundation for researchers to conduct their own kinetic studies in this area.
References
Cross-Validation of Analytical Methods for 4-Vinylcyclohexene Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the detection and quantification of 4-Vinylcyclohexene (4-VCH), a compound of interest in various industrial and pharmaceutical settings due to its potential genotoxicity. The objective is to offer a comprehensive resource for selecting the appropriate analytical methodology based on specific research or quality control needs. This document outlines the performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID) and a proposed High-Performance Liquid Chromatography (HPLC) method, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an analytical method for 4-VCH detection is critical and depends on factors such as the sample matrix, required sensitivity, and the intended purpose of the analysis. Gas Chromatography is a well-established technique for volatile compounds like 4-VCH, while HPLC offers an alternative for liquid samples.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of a validated GC-FID method for the analysis of 4-VCH in air and a proposed Reverse-Phase HPLC (RP-HPLC) method.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID)[1][2] | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in a liquid phase. |
| Detector | Flame Ionization Detector (FID) | UV Detector |
| Linearity (Correlation Coefficient) | 0.999 | > 0.99 (Expected) |
| Limit of Detection (LOD) | 0.044 ng[1][2] | Method Dependent |
| Limit of Quantification (LOQ) | 0.148 ng | Method Dependent |
| Accuracy (Recovery) | 96.78% - 102.87%[1][2] | 98% - 102% (Typical) |
| Precision (%RSD) | 0.34% - 1.92%[1][2] | < 2% (Typical) |
| Primary Application | Airborne 4-VCH analysis[1][2][3] | Analysis of 4-VCH in liquid matrices |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method for 4-VCH in Air[1][2]
This method is suitable for determining airborne 4-vinyl-1-cyclohexene concentrations.
1. Sample Collection:
-
Sampling Media: Solid sorbent tube with two sections of activated coconut-shell charcoal (100 mg in the front, 50 mg in the back).
-
Air Flow Rate: 0.3 to 1.5 L/min.
2. Sample Preparation:
-
Desorption: The charcoal from each section is transferred to separate vials. 1 mL of carbon disulfide is added to each vial.
-
The vials are sealed and agitated to ensure complete desorption of 4-VCH.
3. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 180°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL.
4. Method Validation Parameters:
-
Linearity: Established by analyzing standard solutions of 4-VCH in carbon disulfide at multiple concentrations.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of low-concentration standards.
-
Accuracy: Assessed by the recovery of 4-VCH from spiked charcoal tubes. The average percent recoveries ranged from 96.78% to 102.87%[1][2].
-
Precision: Evaluated by the relative standard deviation (RSD) of replicate analyses, which ranged from 0.34% to 1.92%[1][2].
High-Performance Liquid Chromatography (HPLC) Method with UV Detection for 4-VCH
The following outlines a general reverse-phase HPLC method for the analysis of 4-VCH. Specific validation data for this method is not as readily available in published literature and would require experimental determination.
1. Sample Preparation:
-
The sample containing 4-VCH is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions: [4]
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: Newcrom R1 C18 column (4.6 x 150 mm, 5 µm) or equivalent[4].
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 70:30 v/v acetonitrile:water with 0.1% phosphoric acid)[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of 4-VCH (a low wavelength, e.g., ~210 nm, is expected).
-
Injection Volume: 10 µL.
3. Expected Method Validation Parameters (Based on ICH Guidelines):
-
Linearity: A linear relationship between peak area and concentration is expected with a correlation coefficient (r²) greater than 0.99.
-
LOD and LOQ: These would be determined by injecting a series of diluted solutions and calculating the signal-to-noise ratio.
-
Accuracy: Expected recovery rates for spiked samples should be within 98-102%.
-
Precision: The relative standard deviation (%RSD) for replicate injections should be less than 2%.
Methodology Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
Efficacy of 4-Vinylcyclohexene as a reactive diluent compared to alternatives
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance polymers, particularly epoxy resins, the use of reactive diluents is crucial for reducing viscosity and enhancing processability without significantly compromising the material's final properties. Among the various options, 4-Vinylcyclohexene (4-VCH) and its derivatives are utilized for this purpose. This guide provides an objective comparison of the efficacy of this compound, primarily through its more commonly used diepoxide form, vinylcyclohexene dioxide (VCDO), against other commercially available reactive diluents. The information presented is supported by experimental data to aid in the selection of the most suitable reactive diluent for specific research and development applications.
Performance Comparison of Reactive Diluents
The primary function of a reactive diluent is to lower the viscosity of a resin system to improve handling and application characteristics, such as better impregnation of fibers in composites or more uniform coatings. However, this viscosity reduction can also impact the mechanical and thermal properties of the cured polymer. The following tables summarize the comparative performance of various reactive diluents, including vinylcyclohexene dioxide, in terms of their viscosity reduction efficiency and the resulting thermal properties of the cured epoxy resin.
Table 1: Viscosity Reduction Efficiency and Thermal Properties of Common Reactive Diluents [1]
| Reactive Diluent | Amount Required to Achieve 800 cps Viscosity (wt%)* | Heat Distortion Temperature (°C) with m-Phenylenediamine Curing Agent | Heat Distortion Temperature (°C) with Diethylenetriamine Curing Agent |
| None | - | 143 | 118 |
| Vinylcyclohexene Dioxide | 20 | 148 | 108 |
| Butyl Glycidyl Ether | 11 | 101 | 74 |
| Phenyl Glycidyl Ether | 18.5 | 105 | 82 |
| Butadiene Dioxide | 10 | 162 | 127 |
| Diglycidyl Ether | 38 | 128 | 104 |
*Initial viscosity of the DGEBA epoxy resin was 12,400 cps. **Cured for 4 hours at 150°C.
Table 2: Intrinsic Viscosity of Various Reactive Diluents
| Reactive Diluent | Functionality | Intrinsic Viscosity (mPa·s at 25°C) |
| Butyl Glycidyl Ether (BGE) | Monofunctional | 3 |
| C12-C14 Alkyl Glycidyl Ether | Monofunctional | 13 |
| Vinylcyclohexene Dioxide | Difunctional | 15 [2] |
| 1,4-Butanediol Diglycidyl Ether (BDDGE) | Difunctional | 18 |
| Polypropylene Glycol Diglycidyl Ether | Difunctional | 50 |
| Trimethylolpropane Triglycidyl Ether | Trifunctional | 180 |
Experimental Protocols
To ensure accurate and reproducible comparative studies of reactive diluents, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Viscosity Measurement of Epoxy Formulations
Objective: To determine and compare the viscosity reduction efficacy of different reactive diluents in an epoxy resin formulation.
Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Reactive diluents (this compound, Butyl Glycidyl Ether, etc.)
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath or chamber
-
Disposable mixing cups and stirring rods
-
Analytical balance (±0.01 g)
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amount of epoxy resin into a clean, dry mixing cup.
-
Add a specified weight percentage (e.g., 5%, 10%, 15%, 20%) of the reactive diluent to the epoxy resin.
-
Thoroughly mix the components with a stirring rod for 2-3 minutes until a homogeneous mixture is obtained.
-
-
Temperature Equilibration:
-
Place the prepared sample in a temperature-controlled bath set to a standard temperature (e.g., 25 °C) for at least 1 hour to ensure thermal equilibrium.
-
-
Viscosity Measurement:
-
Select the appropriate spindle and rotational speed on the viscometer for the expected viscosity range.
-
Immerse the spindle into the center of the sample.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat the measurement for each reactive diluent at various concentrations.
-
Protocol 2: Determination of Cure Kinetics by Differential Scanning Calorimetry (DSC)
Objective: To evaluate the effect of reactive diluents on the curing behavior and reaction kinetics of an epoxy system.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Epoxy resin/reactive diluent blends
-
Curing agent (e.g., amine or anhydride based)
-
Analytical balance (±0.01 mg)
Procedure:
-
Sample Preparation:
-
Prepare the epoxy resin/reactive diluent blend as described in Protocol 1.
-
Add the stoichiometric amount of the chosen curing agent to the blend.
-
Mix thoroughly for 1-2 minutes.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the freshly mixed formulation into a hermetic aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a non-isothermal scan by heating the sample from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).[3]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
Protocol 3: Mechanical Properties Testing of Cured Epoxy Formulations
Objective: To compare the effect of different reactive diluents on the mechanical performance of the cured epoxy polymer.
Materials and Equipment:
-
Epoxy/reactive diluent/curing agent formulations
-
Molds for preparing test specimens (according to ASTM or ISO standards)
-
Vacuum oven for curing
-
Universal Testing Machine (UTM) with appropriate grips and fixtures
-
Impact tester (Izod or Charpy)
Procedure:
-
Specimen Preparation:
-
Prepare the reactive epoxy formulations as described in Protocol 2.
-
Pour the mixtures into molds pre-treated with a release agent. The mold dimensions should conform to standards such as ASTM D638 for tensile properties, ASTM D790 for flexural properties, and ASTM D256 for Izod impact strength.[5]
-
Cure the specimens in an oven following a specific curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).
-
After curing, allow the specimens to cool to room temperature slowly to avoid internal stresses.
-
-
Mechanical Testing:
-
Tensile Testing (ASTM D638): Mount the dumbbell-shaped specimens in the UTM and apply a tensile load at a constant crosshead speed until failure. Record the tensile strength, modulus of elasticity, and elongation at break.[5][6]
-
Flexural Testing (ASTM D790): Place the rectangular specimens on a three-point bending fixture in the UTM and apply a load to the center of the specimen until it fractures or reaches a specified deflection. Calculate the flexural strength and flexural modulus.[5]
-
Impact Testing (ASTM D256 - Izod): Clamp the notched specimen in the impact tester and release a pendulum hammer to strike the specimen. The energy absorbed to fracture the specimen is the impact strength, typically reported in J/m or ft-lb/in.[5]
-
Visualizing the Workflow and Chemical Interactions
To better illustrate the processes and relationships involved in evaluating reactive diluents, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the comparative evaluation of reactive diluents.
Caption: Simplified representation of the epoxy curing reaction with a reactive diluent.
References
- 1. specialchem.com [specialchem.com]
- 2. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]
- 3. Renewable green reactive diluent for bisphenol a epoxy resin system: curing kinetics and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05160E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epoxyworks.com [epoxyworks.com]
A Comparative Toxicological Assessment of 4-Vinylcyclohexene and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative toxicological assessment of 4-Vinylcyclohexene (4-VCH) and its primary metabolites: 4-VCH-1,2-epoxide, 4-VCH-7,8-epoxide, and this compound diepoxide (VCD). This document summarizes key toxicological data, details experimental protocols for major toxicity assays, and visualizes the metabolic and signaling pathways involved in their toxicity.
Executive Summary
This compound, a chemical intermediate in the production of polymers and other chemicals, undergoes metabolic activation to form several epoxide metabolites. Toxicological data reveal that the metabolites, particularly the diepoxide (VCD), are significantly more potent inducers of toxicity than the parent compound. The primary target organ for 4-VCH and its metabolites is the ovary, where they induce ovotoxicity by accelerating follicular atresia through apoptosis. This guide presents a comparative analysis of the available toxicological data to aid in risk assessment and to inform future research in toxicology and drug development.
Data Presentation: Comparative Toxicology
The following tables summarize the available quantitative toxicological data for 4-VCH and its metabolites.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50/LC50 | Citation |
| This compound (4-VCH) | Rat | Oral | 2600 - 6300 mg/kg | [1][2] |
| Rabbit | Dermal | 16,620 - 17,000 mg/kg | [1][2] | |
| Mouse | Inhalation (4h) | 27,000 mg/L | [2] | |
| Rat | Inhalation (4h) | < 8000 ppm | [1] | |
| 4-VCH-1,2-epoxide | Rat | Oral | 2 mL/kg | [3] |
| Rabbit | Dermal | 2830 mg/kg | [3] | |
| This compound diepoxide (VCD) | Rat | Oral | 1847 - 2800 mg/kg | [4][5] |
| Rabbit | Dermal | 0.06 mL/kg | [6] | |
| Rat | Inhalation (4h) | 800 ppm | [5] |
Table 2: Repeated-Dose Toxicity and Carcinogenicity Data
| Compound | Species | Study Duration/Route | NOAEL | LOAEL | Effects | Citation |
| This compound (4-VCH) | Rat | 13-week / Oral | - | 400 mg/kg/day | Reduced body weight | [7] |
| Mouse | 13-week / Oral | 300 mg/kg/day | 600 mg/kg/day | Reduced body weight | [7] | |
| Rat | 13-week / Inhalation | 1000 ppm | 1500 ppm | Lethargy, lowered body weights | [8] | |
| Mouse | 13-week / Inhalation | 250 ppm | 1000 ppm | Mortality, ovarian atrophy | [8] | |
| Rat, Mouse | 2-year / Oral | - | 200 mg/kg/day | Histological abnormalities in stomach, liver, spleen, adrenal gland, and ovary (mice) | [9] | |
| This compound diepoxide (VCD) | Rat | 13-week / Dermal | - | 3.75 mg/rat/day | Skin lesions | [10] |
| Mouse | 13-week / Dermal | - | 5 mg/mouse/day | Ovarian follicular atrophy | [11] | |
| Rat | 13-week / Oral | - | 125 mg/kg/day | Forestomach hyperplasia and hyperkeratosis | [10] | |
| Mouse | 13-week / Oral | - | 250 mg/kg/day | Forestomach hyperplasia, ovarian atrophy, testicular degeneration | [10] | |
| Mouse | 2-year / Dermal | - | 2.5 mg/mouse/day | Increased incidence of ovarian granulosa-cell tumors | [12][13] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Exposure: Treat the cells with various concentrations of 4-VCH or its metabolites for a specified duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[14][15]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[14] The intensity of the color is proportional to the number of viable cells.
Genotoxicity Assay (In Vivo Micronucleus Assay)
The in vivo micronucleus assay is used to detect chromosomal damage. This protocol is based on the OECD 474 guideline.[2][16]
-
Animal Selection and Acclimation: Use healthy, young adult rodents (e.g., mice or rats) and acclimate them to laboratory conditions for at least one week.
-
Dose Selection and Administration: Based on a preliminary toxicity test, select at least three dose levels.[2] Administer the test substance (4-VCH or its metabolites) via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control and a positive control (e.g., cyclophosphamide) are also included.[2]
-
Treatment Schedule: Administer a single dose or two daily doses of the test substance.[16]
-
Sample Collection: Sacrifice the animals 24 and 48 hours after the last treatment.[2] Collect bone marrow from the femur or peripheral blood.
-
Slide Preparation and Staining: Prepare bone marrow smears or blood smears on glass slides. Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Score at least 4000 PCEs per animal for the presence of micronuclei.[2] The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.
-
Data Analysis: An increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates genotoxicity.[2]
Carcinogenicity Bioassay (NTP 2-Year Rodent Study)
The National Toxicology Program (NTP) 2-year rodent bioassay is the standard for assessing the carcinogenic potential of chemicals.[6][17]
-
Animal Model: Typically, F344/N rats and B6C3F1/N mice of both sexes are used.[6]
-
Dose Administration: The test chemical is administered for up to two years. The route of administration (e.g., gavage, dermal) is chosen based on potential human exposure routes.[6]
-
Dose Selection: Doses are selected based on the results of 14-day and 13-week toxicity studies. The highest dose is typically the maximum tolerated dose (MTD).
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.
-
Necropsy and Histopathology: At the end of the 2-year study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive set of tissues is collected and examined microscopically by a pathologist.
-
Data Evaluation: The incidence of neoplasms (tumors) in the dosed groups is compared to the control group to determine the carcinogenic potential of the test substance.
Mandatory Visualization
Metabolic Pathway of this compound
The metabolic activation of 4-VCH proceeds through the formation of epoxide intermediates by cytochrome P450 enzymes.[9][18]
Experimental Workflow for In Vivo Micronucleus Assay
The following diagram illustrates the general workflow for conducting an in vivo micronucleus assay.
Signaling Pathway of VCD-Induced Ovotoxicity
VCD induces apoptosis in ovarian follicles by interfering with the c-kit signaling pathway, which is crucial for oocyte survival. VCD directly interacts with the c-kit receptor, inhibiting its autophosphorylation and downstream signaling, leading to the activation of apoptotic pathways.[9]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. Mechanisms of Ovotoxicity Induced by Environmental Chemicals: this compound Diepoxide as a Model Chemical [ouci.dntb.gov.ua]
- 6. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toxicology and Carcinogenesis Studies of 4-Vinyl-1-cyclohexene Diepoxide (CAS No. 106-87-6) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. oecd.org [oecd.org]
- 17. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the performance of different inhibitors for 4-Vinylcyclohexene stabilization
For Researchers, Scientists, and Drug Development Professionals: An evaluation of common inhibitors for the stabilization of 4-Vinylcyclohexene (4-VCH), providing experimental data, detailed protocols, and mechanistic insights to ensure product integrity and longevity.
This compound (4-VCH), a key intermediate in the synthesis of various specialty chemicals, is susceptible to degradation through polymerization and oxidation, which can compromise its purity and performance. The addition of inhibitors is crucial to prevent these unwanted reactions during storage and transport. This guide provides a comparative analysis of the performance of common phenolic inhibitors, offering experimental data from related vinyl monomers, detailed evaluation protocols, and a visual representation of their mechanism of action to aid in the selection of the most effective stabilization strategy.
Performance of Common Phenolic Inhibitors
Phenolic compounds are widely used as primary antioxidants and polymerization inhibitors. They function by donating a hydrogen atom to reactive free radicals, thereby terminating the chain reactions of polymerization and oxidation.[1][2] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive and unable to initiate new chains.[1][2] This section compares the performance of three common phenolic inhibitors: p-tert-butylcatechol (TBC), Hydroquinone (HQ), and 2,6-di-tert-butyl-p-cresol (BHT).
While direct comparative data for 4-VCH is limited in publicly available literature, data from studies on other vinyl monomers, such as styrene, can provide valuable insights into their relative effectiveness. The following table summarizes the performance of these inhibitors in inhibiting the polymerization of styrene. It is important to note that the efficacy of an inhibitor can be influenced by the specific monomer, temperature, and presence of oxygen.
Table 1: Comparative Performance of Phenolic Inhibitors in Styrene Polymerization
| Inhibitor | Monomer | Temperature (°C) | Concentration (ppm) | Polymer Content (%) | Induction Period (min) | Source(s) |
| p-tert-butylcatechol (TBC) | Styrene | 115 | 50 | 56.3 | Not Specified | [3] |
| Hydroquinone (HQ) | Styrene | Not Specified | Not Specified | Not Specified | Shorter than TBC | [4] |
| 2,6-di-tert-butyl-p-cresol (BHT) | Styrene | 115 | 50 | 42.5 | Not Specified |
Note: The data presented is for styrene and serves as an illustrative comparison. The actual performance in 4-VCH may vary. Researchers are encouraged to use the provided experimental protocols to generate specific data for their applications.
Mechanism of Action: Free Radical Scavenging
The primary mechanism by which phenolic inhibitors stabilize vinyl monomers is through the scavenging of free radicals. This process is initiated by the donation of a hydrogen atom from the hydroxyl group of the phenol to a reactive radical (R•), which could be a growing polymer chain or a peroxy radical. This terminates the radical chain reaction.
Experimental Protocols
To facilitate the direct comparison of inhibitor performance for 4-VCH stabilization, the following detailed experimental protocols are provided. These protocols are adapted from standard methods for evaluating polymerization inhibitors and can be tailored to specific laboratory conditions.
Experimental Workflow Overview
The general workflow for evaluating the performance of different inhibitors involves preparing stabilized 4-VCH samples, subjecting them to accelerated aging conditions, and then analyzing the samples at regular intervals for signs of degradation, such as polymer formation and peroxide buildup.
Accelerated Stability Study
This protocol is designed to accelerate the degradation of 4-VCH to evaluate the long-term effectiveness of inhibitors in a shorter timeframe.
Materials:
-
This compound (4-VCH), uninhibited
-
Inhibitors to be tested (e.g., TBC, HQ, BHT)
-
Inert, sealed vials (e.g., amber glass vials with PTFE-lined caps)
-
Oven capable of maintaining a constant temperature (e.g., 60 ± 2 °C)
-
Analytical balance
Procedure:
-
Prepare stock solutions of each inhibitor at a known concentration in a suitable solvent that is compatible with 4-VCH and will not interfere with subsequent analyses.
-
In separate labeled vials, add a precise volume of uninhibited 4-VCH.
-
Spike the 4-VCH samples with the inhibitor stock solutions to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Prepare a control sample with no inhibitor.
-
Seal the vials tightly and place them in an oven pre-heated to the desired accelerated aging temperature (e.g., 60 °C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 96, and 168 hours), remove one vial for each inhibitor and the control from the oven.
-
Allow the vials to cool to room temperature before analysis.
-
Perform the analyses described below to assess the extent of degradation.
Determination of Polymer Content (Gravimetric Method)
This method quantifies the amount of polymer formed in the 4-VCH samples.
Materials:
-
Aged 4-VCH samples
-
Methanol (or another suitable non-solvent for the polymer)
-
Beakers
-
Filter paper (pre-weighed)
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Weigh an empty beaker.
-
Transfer a known mass of the aged 4-VCH sample into the beaker.
-
Add an excess of methanol (e.g., 10 times the volume of the sample) to precipitate the polymer.
-
Stir the mixture to ensure complete precipitation.
-
Filter the precipitate using a pre-weighed filter paper and the vacuum filtration apparatus.
-
Wash the precipitate on the filter paper with additional methanol to remove any residual monomer.
-
Dry the filter paper with the polymer in a drying oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Calculate the polymer content as a percentage of the initial sample weight.
Determination of Peroxide Value (Iodometric Titration)
This method measures the concentration of peroxides, which are primary oxidation products.[5][6]
Materials:
-
Aged 4-VCH samples
-
Solvent mixture (e.g., 3:2 v/v glacial acetic acid:chloroform)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N)
-
Starch indicator solution
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Accurately weigh a specific amount of the aged 4-VCH sample (e.g., 5 g) into an Erlenmeyer flask.
-
Add the solvent mixture (e.g., 30 mL) to dissolve the sample.
-
Add the saturated KI solution (e.g., 0.5 mL) and swirl the flask for exactly one minute.
-
Immediately add deionized water (e.g., 30 mL).
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.
-
Add the starch indicator solution (e.g., 1 mL), which will turn the solution blue-black.
-
Continue the titration until the blue-black color disappears.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculate the peroxide value (in meq/kg) using the following formula: Peroxide Value = ((S - B) * N * 1000) / W where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Analysis of 4-VCH Purity and Oligomer Formation (GC-MS)
Gas chromatography-mass spectrometry can be used to monitor the depletion of the 4-VCH monomer and the formation of dimers, trimers, and other oligomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating hydrocarbons (e.g., a non-polar column like DB-5ms or equivalent)
Procedure:
-
Prepare a calibration curve using standards of known 4-VCH concentrations.
-
Dilute the aged 4-VCH samples in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject a known volume of the diluted sample into the GC-MS.
-
Develop a suitable temperature program for the GC oven to separate the 4-VCH monomer from any oligomers and degradation products.
-
Use the mass spectrometer to identify the separated components based on their mass spectra.
-
Quantify the amount of 4-VCH remaining and the relative amounts of oligomers formed by comparing the peak areas to the calibration curve or by using an internal standard.
Conclusion
The stabilization of this compound is critical for maintaining its quality and preventing hazardous, uncontrolled polymerization. While p-tert-butylcatechol is a commonly used and effective inhibitor, other hindered phenols such as hydroquinone and BHT also offer protective properties. The choice of inhibitor and its optimal concentration will depend on the specific storage and handling conditions, as well as the required shelf life of the 4-VCH. The experimental protocols provided in this guide offer a robust framework for researchers and professionals to conduct their own comparative studies and select the most suitable inhibitor for their specific needs, ensuring the stability and reliability of this important chemical intermediate.
References
Head-to-head comparison of different synthetic routes to 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
4-Vinylcyclohexene (4-VCH), a key intermediate in the synthesis of various industrial and pharmaceutical compounds, is primarily produced on a large scale through the catalytic dimerization of 1,3-butadiene. However, alternative synthetic strategies exist, particularly for laboratory-scale applications. This guide provides a detailed, head-to-head comparison of the most common synthetic routes to 4-VCH, offering insights into their respective methodologies, performance metrics, and underlying chemical principles.
Comparative Analysis of Synthetic Performance
The selection of a synthetic route to this compound is often dictated by the desired scale of production, required purity, and available resources. The following table summarizes the key quantitative data for the predominant synthetic methodologies.
| Synthetic Route | Catalyst/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (4-VCH vs. Byproducts) | Key Byproducts | Scale of Operation |
| Diels-Alder Dimerization of 1,3-Butadiene | |||||||
| Thermal Dimerization | No catalyst | 130 - 160 | 2.8 - 8.3 | >90% conversion | Predominantly 4-VCH | 1,5-Cyclooctadiene, Polymers | Industrial |
| Copper-Catalyzed | Copper naphthenate | 110 - 150 | High | >60% | High for dimer, inhibits polymer formation | 1,5-Cyclooctadiene | Industrial |
| Nickel-Catalyzed | Nickel complexes (e.g., (Bu₃P)₂NiCl₂, organolithium) | 60 - 75 | - | Low | Forms various dimers, including 2-methylenevinylcyclopentane | 1,5-Cyclooctadiene, Linear dimers | Laboratory |
| Selective Hydrogenation | |||||||
| Of 1-Ethynylcyclohexene | Pd/CaCO₃ (poisoned with lead) | Room Temperature | 1 bar (H₂) | 72% | High | Partially hydrogenated intermediates | Laboratory |
Experimental Protocols
Diels-Alder Dimerization of 1,3-Butadiene (Thermal Method)
This method represents a common industrial approach to 4-VCH synthesis.
Procedure:
-
Liquid 1,3-butadiene is charged into a high-pressure reactor.
-
An additive such as aqueous ammonia or a dialkylamine (1-5 wt.% based on butadiene) and a diluent like benzene or 4-VCH itself (20-50 wt.% based on feed) are added to inhibit the formation of high molecular weight polymers.[1]
-
The reactor is sealed and heated to a temperature between 130 °C and 160 °C.[1]
-
The pressure is maintained to keep the butadiene in the liquid phase, typically between 2.8 and 8.3 MPa.
-
The reaction is held at these conditions for a sufficient residence time (e.g., 15 to 20 hours) to achieve a high conversion of butadiene (e.g., >90%).[1]
-
After the reaction, the mixture is cooled, and the 4-VCH is separated from unreacted butadiene and byproducts by distillation.
Diels-Alder Dimerization of 1,3-Butadiene (Copper-Catalyzed)
The use of a copper catalyst can improve the selectivity for the dimeric product and inhibit the formation of undesirable polymers.
Procedure:
-
Liquid 1,3-butadiene is charged into a high-pressure reactor.
-
A butadiene-soluble copper salt, such as copper naphthenate, is added as a catalyst.
-
The reactor is sealed and heated to a temperature between 110 °C and 150 °C.
-
A high pressure is applied to maintain the liquid phase.
-
The reaction proceeds for a few hours.
-
Following the reaction, the product mixture is cooled, and 4-VCH is isolated via distillation.
Selective Hydrogenation of 1-Ethynylcyclohexene
This laboratory-scale synthesis provides an alternative route to 4-VCH, starting from a different precursor.[2]
Procedure:
-
In a reaction vessel, 1-ethynylcyclohexene (13.5 mL) is dissolved in pentane (100 mL).[2]
-
Palladium on calcium carbonate, poisoned with lead (Lindlar's catalyst, 1.0 g), is added to the solution.[2]
-
The reaction vessel is flushed with hydrogen and maintained at 1 bar of hydrogen pressure.[2]
-
The mixture is stirred at room temperature for 8 hours.[2]
-
The catalyst is removed by filtration through celite.[2]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using n-heptane as the eluent.
-
The purified this compound is further dried over CaH₂ to yield the final product (72% yield).[2]
Synthetic Pathways Overview
The following diagram illustrates the relationship between the starting materials and the final product for the discussed synthetic routes.
Caption: Synthetic pathways to this compound.
Logical Workflow for Synthesis and Analysis
The general workflow for the synthesis and subsequent analysis of this compound is outlined below.
Caption: Generalized experimental workflow for 4-VCH synthesis.
References
A Comparative Guide to the Mechanical Properties of Copolymers: 4-Vinylcyclohexene Versus Traditional Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of copolymers containing 4-Vinylcyclohexene (4-VCH) against those formulated with traditional monomers such as styrene, butadiene, and acrylates. This document is intended to serve as a valuable resource for material selection and development in various research and drug development applications.
Executive Summary
Copolymers derived from this compound (4-VCH) are emerging as a promising class of materials with unique mechanical and thermal properties. The incorporation of the bulky, cyclic VCH monomer into polymer chains can significantly alter the performance characteristics compared to copolymers synthesized from conventional monomers. This guide presents a side-by-side comparison of key mechanical properties, supported by experimental data, to aid in the informed selection of materials for specific applications. While data on a wide range of 4-VCH copolymers is still emerging, this guide consolidates available information and provides context through comparison with well-established copolymer systems.
Comparative Mechanical Properties
The mechanical behavior of a copolymer is intrinsically linked to its monomer composition, molecular weight, and architecture. The introduction of 4-VCH can impart increased rigidity and thermal stability, which is reflected in its mechanical profile.
Table 1: Comparison of Mechanical Properties of 4-VCH Copolymers and Traditional Copolymers
| Property | 4-VCH Copolymers | Styrene Copolymers (e.g., SBR) | Butadiene Copolymers (e.g., PB) | Acrylate Copolymers | Test Method |
| Tensile Strength at Yield (MPa) | 22.1 - 48.0[1][2] | 22.1 - 48.0[1][2] | Data not readily available | Data not readily available | ASTM D638 |
| Tensile Strength at Break (MPa) | 5.5[3] | Data not readily available | Data not readily available | Data not readily available | ASTM D638 |
| Flexural Modulus (GPa) | 1.6 - 3.0[4] | 2.5[5] | Data not readily available | 3.0[5] | ASTM D790 |
| Flexural Strength (MPa) | 8.2 - 72.3[4] | 70 - 100[5] | Data not readily available | 100[5] | ASTM D790 |
| Elongation at Break (%) | 0.7 - 3.7[4] | Data not readily available | Data not readily available | Data not readily available | ASTM D638 |
| Izod Impact Strength, Notched (J/m) | Data not readily available | Data not readily available | Data not readily available | Data not readily available | ASTM D256 |
Note: The data for 4-VCH copolymers is based on poly(vinyl cyclohexene oxide-alt-phthalic anhydride). The properties of other 4-VCH copolymers may vary. Data for traditional copolymers can vary significantly based on the specific comonomers and their ratios.
Experimental Protocols
Standardized testing procedures are critical for the accurate and reproducible assessment of polymer mechanical properties. The following are summaries of the American Society for Testing and Materials (ASTM) standards referenced in this guide.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics. A dumbbell-shaped specimen is pulled at a constant rate of speed until it fractures.
-
Specimen Preparation: Specimens are typically prepared by injection molding or machining from a sheet or plate. The dimensions of the "dog-bone" shape are critical for concentrating stress in the gauge section.
-
Test Procedure:
-
Condition the specimens at a specified temperature and humidity.
-
Measure the width and thickness of the specimen's gauge section.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation throughout the test.
-
-
Calculations: From the load-elongation curve, the following properties are calculated:
-
Tensile Strength (at yield and at break)
-
Tensile Modulus (a measure of stiffness)
-
Elongation at Break (a measure of ductility)
-
Flexural Properties (ASTM D790)
This test method determines the flexural properties of plastics by placing a rectangular specimen on two supports and applying a load at the center (a three-point bending setup).
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are used.
-
Test Procedure:
-
Condition the specimens as required.
-
Place the specimen on two supports with a specified span.
-
Apply a load to the center of the specimen at a constant rate of crosshead motion.
-
Record the load and deflection until the specimen breaks or the outer fiber strain reaches 5%.
-
-
Calculations:
-
Flexural Strength (the maximum stress in the outer fiber at the moment of break)
-
Flexural Modulus (the ratio of stress to strain in flexural deformation)
-
Izod Impact Resistance (ASTM D256)
This test method is used to determine the impact resistance of plastics. A pendulum hammer is released from a specified height to strike a notched specimen.
-
Specimen Preparation: A rectangular bar with a V-notch machined into it is used to create a stress concentration point.
-
Test Procedure:
-
Condition the specimens.
-
Clamp the specimen vertically in the test fixture with the notch facing the direction of impact.
-
Release the pendulum, allowing it to strike and break the specimen.
-
The energy absorbed by the specimen during the break is measured by the height to which the pendulum swings after impact.
-
-
Calculation: The Izod impact strength is calculated as the absorbed energy divided by the thickness of the specimen.
Polymerization Mechanisms and Synthesis Protocols
The method of polymerization significantly influences the final properties of the copolymer. Below are overviews of the polymerization mechanisms for 4-VCH and traditional monomers, along with representative synthesis protocols.
Copolymers Containing this compound
4-VCH can be polymerized through various mechanisms, including cationic and Ziegler-Natta polymerization. The presence of two polymerizable double bonds (the vinyl group and the cyclohexene ring) allows for complex polymer architectures.
Cationic polymerization is initiated by an electrophile that adds to the vinyl group of the 4-VCH monomer, creating a carbocation that then propagates by adding more monomer units.
Caption: Cationic Polymerization of 4-VCH.
Experimental Protocol: Anionic Polymerization of this compound (Living Polymerization)
This protocol describes the synthesis of poly(this compound) via living anionic polymerization, which allows for good control over molecular weight and architecture.
-
Materials: this compound (4-VCH, distilled from CaH₂ and dibutylmagnesium), sec-Butyllithium (s-BuLi) in a hydrocarbon solvent (initiator), benzene (solvent, purified), and methanol (terminating agent).
-
Procedure:
-
All glassware is rigorously cleaned and dried. The polymerization is carried out under high vacuum using all-glass break-seal techniques to exclude moisture and air.
-
The desired amount of purified benzene is distilled into the reactor.
-
The initiator, s-BuLi, is added to the reactor.
-
The purified 4-VCH monomer is then distilled into the reactor. An orange color typically develops, indicating the formation of the propagating anion.
-
The polymerization is allowed to proceed at room temperature for a set time (e.g., 12-15 hours).
-
The living polymer is terminated by the addition of a small amount of degassed methanol.
-
The resulting polymer is recovered by precipitation in excess methanol and dried under vacuum.[6]
-
Copolymers with Traditional Monomers
Emulsion polymerization is a common industrial method for producing SBR. It involves dispersing the monomers in water with a surfactant and initiating the polymerization with a water-soluble radical initiator.
Caption: Styrene-Butadiene Rubber (SBR) Emulsion Polymerization Workflow.
Experimental Protocol: Emulsion Polymerization of Styrene and Butadiene
This protocol outlines a typical continuous process for SBR synthesis.
-
Materials: Styrene, 1,3-butadiene, water, emulsifier (soap), and a free radical generator.
-
Procedure:
-
Charge a polymerization reactor with water, a soap system, a free radical generator, and a portion of the styrene and 1,3-butadiene monomers.
-
Allow the monomers to copolymerize to a conversion of 15% to 40%.
-
Transfer this low-conversion polymerization medium to a second polymerization zone.
-
Charge additional quantities of the monomers into the second zone.
-
Continue the copolymerization until a monomer conversion of at least 50% is achieved to produce the SBR latex.
-
The SBR can then be recovered from the latex using standard coagulation and drying techniques.[7]
-
Solution polymerization is a method where the monomer and initiator are dissolved in a solvent. The resulting polymer may remain dissolved or precipitate.
Caption: Radical Polymerization of Acrylates.
Experimental Protocol: Solution Polymerization of Butyl Acrylate
This protocol describes the synthesis of a poly(butyl acrylate) difunctional macroinitiator.
-
Materials: Butyl acrylate (degassed), anisole (degassed solvent), dibromo dimethyl heptanedioate (initiator), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), and Copper(I) bromide (CuBr, catalyst).
-
Procedure:
-
Add degassed butyl acrylate and anisole to a reaction flask.
-
Further degas the solution.
-
Add the initiator, followed by the ligand (PMDETA) and the catalyst (CuBr). Degas the solution for several minutes after each addition.
-
Lower the reaction mixture into an oil bath preheated to 70°C.
-
Monitor the reaction progress by gas chromatography (GC), using the anisole as an internal standard.[8]
-
Conclusion
The selection of monomers is a critical determinant of the final mechanical properties of a copolymer. Copolymers containing this compound offer a unique set of properties, including the potential for high rigidity and thermal stability, which can be advantageous in specific applications. However, traditional monomers like styrene, butadiene, and acrylates provide a well-established and versatile platform for tuning mechanical properties to meet a wide range of performance requirements.
This guide provides a foundational comparison based on available data. For specific applications, it is crucial for researchers and developers to conduct targeted experimental evaluations to determine the most suitable copolymer system. The provided experimental protocols and polymerization mechanism diagrams serve as a starting point for such investigations. As more research on 4-VCH copolymers becomes available, a more detailed and direct comparison of their mechanical properties will be possible.
References
- 1. Mechanical Properties-Tensile Strength, Yield equal 22.1 MPa polymer product list [lookpolymers.com]
- 2. Mechanical Properties-Tensile Strength, Ultimate equal 48.0 MPa polymer product list [lookpolymers.com]
- 3. Mechanical Properties-Tensile Strength at Break equal 798 psi polymer product list [lookpolymers.com]
- 4. Chain end-group selectivity using an organometallic Al( iii )/K( i ) ring-opening copolymerization catalyst delivers high molar mass, monodisperse pol ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02752F [pubs.rsc.org]
- 5. Flexural Strength Testing of Plastics [matweb.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to the Spectroscopic Analysis of 4-Vinylcyclohexene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 4-vinylcyclohexene and its derivatives. Detailed experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to facilitate structural elucidation and comparison between the parent compound and its common derivatives, this compound diepoxide and 4-ethylcyclohexene.
Spectroscopic Data Comparison
The structural features of this compound and its derivatives give rise to characteristic signals in various spectroscopic analyses. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1, H-2 (vinyl) | 5.65 - 5.75 | m | - |
| H-3 (vinyl) | 4.90 - 5.05 | m | - | |
| H-4 (cyclohexene) | 5.60 - 5.70 | m | - | |
| H-5, H-6 (cyclohexene) | 1.20 - 2.20 | m | - | |
| H-7 (allylic) | 2.05 - 2.15 | m | - | |
| H-8 (allylic) | 1.75 - 1.85 | m | - | |
| This compound Diepoxide | Epoxide Protons | 2.90 - 3.15 | m | - |
| Cyclohexane Protons | 1.30 - 2.20 | m | - | |
| Vinyl Proton (CH) | 5.40 - 5.60 | m | - | |
| Vinyl Protons (CH₂) | 4.95 - 5.15 | m | - | |
| 4-Ethylcyclohexene | Vinylic Protons | 5.50 - 6.00 | m | - |
| Allylic Protons | 1.80 - 2.20 | m | - | |
| Ethyl (CH₂) | ~1.40 | q | 7.5 | |
| Ethyl (CH₃) | ~0.90 | t | 7.5 | |
| Cyclohexene Protons | 1.20 - 1.60 | m | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=C (vinyl) | 143.8, 112.4 |
| C=C (cyclohexene) | 126.9, 126.1 | |
| CH (allylic) | 37.7 | |
| CH₂ (cyclohexene) | 31.1, 28.5, 24.9 | |
| This compound Diepoxide | Epoxide Carbons | 50.0 - 53.0 |
| Cyclohexane Carbons | 25.0 - 35.0 | |
| Vinyl Carbons | 138.0, 115.0 | |
| 4-Ethylcyclohexene | C=C (cyclohexene) | ~127.0 |
| Allylic Carbons | ~30.0 - 40.0 | |
| Ethyl (CH₂) | ~29.0 | |
| Ethyl (CH₃) | ~12.0 | |
| Cyclohexene Carbons | ~25.0 - 30.0 |
Table 3: Characteristic IR Absorption Bands
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| This compound | =C-H stretch (vinyl & cyclohexene) | 3080 - 3010 |
| C-H stretch (alkane) | 2960 - 2850 | |
| C=C stretch (vinyl & cyclohexene) | 1650 - 1640 | |
| =C-H bend (vinyl) | 990, 910 | |
| This compound Diepoxide | C-H stretch (alkane) | 2980 - 2880 |
| Epoxide C-O stretch | ~1250, ~850-950 | |
| C=C stretch (vinyl) | ~1645 | |
| =C-H bend (vinyl) | ~990, ~915 | |
| 4-Ethylcyclohexene | =C-H stretch (cyclohexene) | ~3020 |
| C-H stretch (alkane) | 2960 - 2850 | |
| C=C stretch (cyclohexene) | ~1650 |
Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Fragmentation Pathway |
| This compound | 108 | 79, 54, 39 | Retro-Diels-Alder reaction (loss of ethylene, C₂H₄) is a characteristic fragmentation. |
| This compound Diepoxide | 140 | 111, 97, 81, 67 | Loss of formyl radical (CHO), subsequent ring cleavages. |
| 4-Ethylcyclohexene | 110 | 81, 67, 54 | Loss of ethyl radical (C₂H₅), retro-Diels-Alder reaction. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands). Proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for volatile compounds or by direct infusion for pure liquids.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Vinylcyclohexene
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Vinylcyclohexene, a flammable and hazardous compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.[1][2] The vapor can form explosive mixtures with air, and the substance may form explosive peroxides.[3] Therefore, all sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the storage and handling areas.[3][4][5]
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles are essential.[6] For operations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Wear protective gloves resistant to chemicals. Consult the glove manufacturer's specifications to ensure compatibility.
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[7]
Spill Management and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the substance and prevent its spread.
Small Spills:
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition from the area.[8]
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to soak up the spilled liquid.[3][8] Do not use combustible materials like paper towels without appropriate precautions.
-
Collect and Containerize: Carefully collect the absorbent material and place it into a sealable, properly labeled container for hazardous waste disposal.[1][3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.[8]
Large Spills: For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department or emergency response team.
Quantitative Data Summary
| Property | Value | Source |
| UN Number | UN1993 | [4][9] |
| Hazard Class | 3 (Flammable Liquid) | [4][6] |
| Packing Group | II | [4][6] |
| Flash Point | 107.22°C | [2] |
| Boiling Point | 230-232 °C at 760 mmHg | [2] |
| Melting Point | -55 °C | [2] |
| Relative Density | 1.0986 g/cm³ | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[9][10]
-
Waste Collection:
-
Storage of Waste:
-
Arrange for Professional Disposal:
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and responsible chemical waste management. Always refer to your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.[1][2][4][5][6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ICSC 1177 - this compound [inchem.org]
- 4. fishersci.be [fishersci.be]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. research.uga.edu [research.uga.edu]
- 8. VINYLCYCLOHEXENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
